PROTAC EGFR degrader 3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C60H77N13O5S |
|---|---|
Molekulargewicht |
1092.4 g/mol |
IUPAC-Name |
(2S,4R)-1-[(2S)-2-[8-[4-[4-[[8-anilino-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-2-yl]amino]phenyl]piperazin-1-yl]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C60H77N13O5S/c1-7-52(76)71-30-16-19-47(37-71)73-55-49(66-59(73)65-44-17-12-11-13-18-44)36-61-58(68-55)64-45-25-27-46(28-26-45)70-33-31-69(32-34-70)29-15-10-8-9-14-20-51(75)67-54(60(4,5)6)57(78)72-38-48(74)35-50(72)56(77)63-40(2)42-21-23-43(24-22-42)53-41(3)62-39-79-53/h7,11-13,17-18,21-28,36,39-40,47-48,50,54,74H,1,8-10,14-16,19-20,29-35,37-38H2,2-6H3,(H,63,77)(H,65,66)(H,67,75)(H,61,64,68)/t40-,47-,48+,50-,54+/m0/s1 |
InChI-Schlüssel |
RYXQXEGTLNBKEC-DKQRTKIFSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C7C(=N6)N(C(=N7)NC8=CC=CC=C8)[C@H]9CCCN(C9)C(=O)C=C)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C7C(=N6)N(C(=N7)NC8=CC=CC=C8)C9CCCN(C9)C(=O)C=C)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PROTAC EGFR Degrader 3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of PROTAC EGFR Degrader 3, also known as CP17. It details the molecular processes, summarizes key quantitative data, and provides illustrative diagrams to facilitate a deep understanding of this targeted protein degradation modality.
Core Mechanism of Action: Hijacking the Cellular Machinery for Targeted Degradation
PROTAC (Proteolysis Targeting Chimera) technology represents a paradigm shift in pharmacology from occupancy-driven inhibition to event-driven degradation. This compound is a heterobifunctional molecule designed to specifically eliminate Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers, particularly non-small-cell lung cancer (NSCLC).
The fundamental mechanism involves the recruitment of the cellular ubiquitin-proteasome system (UPS) to the EGFR protein. This is achieved through the PROTAC's two key domains: one that binds to EGFR and another that engages an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of EGFR by the proteasome.[1][2][3] Interestingly, some evidence suggests that for certain EGFR PROTACs, the autophagy-lysosome pathway may also be involved in the degradation process.[4][5][6][7]
Ternary Complex Formation: The Critical First Step
The cornerstone of PROTAC action is the formation of a stable ternary complex consisting of the PROTAC molecule, the target protein (EGFR), and an E3 ubiquitin ligase.[8][9] The efficiency of this complex formation is a key determinant of the degrader's potency. The linker connecting the EGFR-binding and E3 ligase-binding moieties plays a crucial role in optimizing the orientation and proximity of the two proteins within the complex to facilitate efficient ubiquitin transfer.[3] Mechanistic studies have shown that the half-life of this ternary complex strongly correlates with the processive ubiquitination and subsequent degradation of mutant EGFR.[10]
Ubiquitination and Proteasomal Degradation
Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the EGFR protein. This polyubiquitination serves as a molecular flag, marking EGFR for recognition and degradation by the 26S proteasome. The proteasome then unfolds and proteolytically cleaves EGFR into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can catalytically induce the degradation of multiple EGFR proteins.[1][2]
Quantitative Data Summary
The efficacy of PROTAC EGFR degraders is quantified by several key parameters, including the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) for cell proliferation.
| Compound Name | Target EGFR Mutation(s) | Cell Line | DC50 (nM) | IC50 (nM) | E3 Ligase Recruited | Reference |
| This compound (CP17) | EGFRL858R/T790M | H1975 | 1.56 | 32 | Not Specified | [5] |
| This compound (CP17) | EGFRdel19 | HCC827 | 0.49 | 1.60 | Not Specified | [5][11] |
| Compound 14 | EGFRDel19 | HCC827 | 0.26 | 4.91 | CRBN | [12][13] |
| Compound 14 | EGFRL858R | Ba/F3 | 20.57 | - | CRBN | [12][13] |
| MS39 (Compound 6) | EGFRDel19 | HCC-827 | 5.0 | - | VHL | [14] |
| MS39 (Compound 6) | EGFRL858R | H3255 | 3.3 | - | VHL | [14] |
| MS154 (Compound 10) | EGFRDel19 | HCC-827 | 11 | - | CRBN | [14] |
| MS154 (Compound 10) | EGFRL858R | H3255 | 25 | - | CRBN | [14] |
Impact on Downstream Signaling Pathways
EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades crucial for cell proliferation, survival, and metastasis. By degrading EGFR, PROTACs effectively shut down these pro-oncogenic pathways. The primary pathways affected are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][15]
Experimental Protocols
The following outlines the general methodologies for key experiments used to characterize the mechanism of action of PROTAC EGFR degraders.
Western Blot Analysis for Protein Degradation
Objective: To quantify the extent of EGFR degradation in response to PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCC827, H1975) and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC EGFR degrader for specified time periods (e.g., 24, 48 hours).[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against EGFR, phospho-EGFR, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
Objective: To determine the effect of EGFR degradation on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC EGFR degrader.
-
Incubation: Incubate the cells for a specified period (e.g., 72 or 96 hours).
-
Reagent Addition: Add MTT reagent or CellTiter-Glo reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Ubiquitination Assay
Objective: To confirm that EGFR degradation is mediated by the ubiquitin-proteasome system.
Protocol:
-
Co-transfection and Treatment: Co-transfect cells with plasmids encoding HA-tagged ubiquitin and the EGFR construct of interest. Treat the cells with the PROTAC EGFR degrader and a proteasome inhibitor (e.g., MG132) for a few hours before harvesting.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate EGFR using an anti-EGFR antibody.
-
Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an anti-HA antibody to detect ubiquitinated EGFR.
Conclusion
This compound exemplifies a powerful strategy to overcome the limitations of traditional EGFR inhibitors. By hijacking the cell's own protein disposal machinery, it achieves potent and selective degradation of EGFR, leading to the suppression of downstream oncogenic signaling and potent anti-proliferative effects. The mechanism, centered on the formation of a productive ternary complex, offers a catalytic mode of action with the potential for durable clinical responses. Understanding the intricate details of its mechanism of action is paramount for the continued development and optimization of this promising therapeutic modality.
References
- 1. Potent PROTACs Targeting EGFR Mutants in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Ternary complex dissociation kinetics contribute to mutant-selective EGFR degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 13. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to PROTAC EGFR Degrader 3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Proteolysis Targeting Chimera (PROTAC) EGFR degrader 3, a significant tool in the targeted degradation of the Epidermal Growth Factor Receptor (EGFR). This document details its structure, mechanism of action, and the experimental protocols for its characterization.
Core Concepts: An Introduction to PROTAC EGFR Degrader 3
This compound is a heterobifunctional molecule designed to specifically target and induce the degradation of EGFR, a receptor tyrosine kinase frequently implicated in cancer. It is a gefitinib-based PROTAC, meaning it utilizes a derivative of the EGFR inhibitor gefitinib as its "warhead" to bind to EGFR. This warhead is connected via a flexible linker to a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This ternary complex formation (EGFR - PROTAC - VHL) leads to the ubiquitination of EGFR and its subsequent degradation by the proteasome.
Structure of this compound
The precise chemical structure of this compound is defined by its systematic name: (2S,4R)-1-((S)-2-(3-(2-((5-((4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)pentyl)oxy)ethoxy)propanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.
Molecular Formula: C₄₇H₅₇ClFN₇O₈S[1]
Molecular Weight: 934.52 g/mol [1]
CAS Number: 2230821-27-7[1]
The structure consists of three key components:
-
EGFR Warhead: A derivative of Gefitinib, which binds to the ATP-binding site of the EGFR kinase domain.
-
VHL Ligand: A hydroxyproline-based ligand that recruits the VHL E3 ubiquitin ligase.
-
Linker: A polyethylene glycol (PEG)-based linker that connects the warhead and the VHL ligand, providing the necessary flexibility and length for the formation of a stable ternary complex.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its efficacy in degrading EGFR and inhibiting cell proliferation.
| Cell Line | EGFR Mutation Status | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| HCC827 | exon 19 deletion | 11.7 | >95 | [1] |
| H3255 | L858R | 22.3 | >95 | [1] |
Table 1: EGFR Degradation Efficiency of this compound. DC₅₀ represents the half-maximal degradation concentration, and Dₘₐₓ represents the maximum degradation percentage.
| Cell Line | EGFR Mutation Status | IC₅₀ (nM) | Reference |
| H1975 | L858R/T790M | 32 | [2] |
| HCC827 | exon 19 deletion | 1.60 | [2] |
| A431 | Wild-Type | >10000 | [2] |
Table 2: Anti-proliferative Activity of this compound. IC₅₀ represents the half-maximal inhibitory concentration.
Mechanism of Action and Signaling Pathway
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.
Caption: Mechanism of Action of this compound.
By inducing the degradation of EGFR, this compound effectively shuts down its downstream signaling pathways that are crucial for cancer cell proliferation and survival.
Caption: EGFR Signaling Pathway and Inhibition by PROTAC Degrader 3.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Western Blotting for EGFR Degradation
This protocol is used to quantify the degradation of EGFR in cells treated with the PROTAC.
Experimental Workflow:
Caption: Western Blotting Experimental Workflow.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., HCC827, H3255) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against EGFR (e.g., 1:1000 dilution) and a loading control like GAPDH (e.g., 1:5000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:10000 dilution) for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize the EGFR signal to the loading control.
Cell Viability Assay (CCK-8)
This assay measures the effect of the PROTAC on cell proliferation and is used to determine the IC₅₀ value.
Experimental Workflow:
Caption: Cell Viability (CCK-8) Assay Workflow.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the EGFR-PROTAC-VHL ternary complex within the cell.
Experimental Workflow:
Caption: Co-Immunoprecipitation Experimental Workflow.
Methodology:
-
Cell Treatment: Treat cells with this compound for a short period (e.g., 2-4 hours) to capture the transient ternary complex.
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the VHL protein overnight at 4°C with gentle rotation.
-
Bead Incubation: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing the membrane with an antibody against EGFR to detect its presence in the VHL immunoprecipitate. The detection of EGFR in the VHL pull-down confirms the formation of the ternary complex.
References
An In-depth Technical Guide to the Discovery and Development of PROTAC EGFR Degrader 3 (CP17)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of PROTAC EGFR degrader 3, also known as CP17. This potent and selective degrader of mutant epidermal growth factor receptor (EGFR) represents a significant advancement in the field of targeted protein degradation for non-small cell lung cancer (NSCLC). This document details the quantitative data, experimental protocols, and underlying biological pathways associated with CP17.
Introduction to this compound (CP17)
Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation and survival.[1] Mutations in the EGFR gene are common drivers of NSCLC, and while tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, acquired resistance often limits their long-term use. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy by inducing the degradation of target proteins rather than just inhibiting their enzymatic activity.[2]
This compound (CP17) is a covalent PROTAC that has demonstrated high potency and selectivity for degrading clinically relevant EGFR mutants, including EGFRL858R/T790M and EGFRdel19.[3] It was developed by optimizing covalent EGFR ligands to overcome acquired resistance to TKIs.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (CP17) from various in vitro studies.
Table 1: In Vitro Degradation Activity of CP17
| Cell Line | EGFR Mutation Status | DC50 (nM) | Reference |
| H1975 | L858R/T790M | 1.56 | [3] |
| HCC827 | del19 | 0.49 | [3] |
DC50: Half-maximal degradation concentration.
Table 2: Anti-proliferative Activity of CP17
| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| H1975 | L858R/T790M | 32 | [3] |
| HCC827 | del19 | 1.60 | [3] |
| A431 | Wild-Type | >10000 | [3] |
IC50: Half-maximal inhibitory concentration.
Signaling Pathways and Mechanism of Action
EGFR Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell growth and proliferation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Mechanism of Action of this compound (CP17)
CP17 is a heterobifunctional molecule that links a covalent ligand for mutant EGFR to a recruiter for an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the EGFR protein, marking it for degradation by the proteasome. Interestingly, investigations have also implicated the lysosome in the degradation process initiated by CP17.[4]
Caption: Mechanism of action of CP17, leading to ubiquitination and degradation of mutant EGFR.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound (CP17).
Synthesis of this compound (CP17)
The synthesis of CP17 involves a multi-step process, beginning with the synthesis of the purine-based covalent EGFR ligand, followed by the attachment of a linker, and finally conjugation to the E3 ligase ligand. A detailed, step-by-step synthesis protocol would be found in the supplementary materials of the primary research publication. The general workflow is as follows:
Caption: General workflow for the chemical synthesis of PROTAC EGFR degrader CP17.
Cell Culture
-
Cell Lines:
-
H1975 (human NSCLC, EGFR L858R/T790M)
-
HCC827 (human NSCLC, EGFR del19)
-
A431 (human epidermoid carcinoma, EGFR wild-type)
-
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for EGFR Degradation
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of CP17 or DMSO (vehicle control) for the indicated time points (e.g., 24 or 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against EGFR and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the protein band intensities, and the EGFR levels are normalized to the loading control.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of CP17 for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
In Vivo Xenograft Model
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Implantation: Subcutaneously inject H1975 or HCC827 cells into the flank of the mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer CP17 or vehicle control via an appropriate route (e.g., intraperitoneal injection) at a specified dose and schedule.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting to confirm EGFR degradation).
Conclusion
This compound (CP17) is a promising therapeutic agent that effectively induces the degradation of mutant EGFR in NSCLC models. Its high potency and selectivity highlight the potential of the PROTAC technology to overcome acquired resistance to traditional EGFR inhibitors. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of targeted protein degradation and oncology drug development. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of CP17.
References
- 1. Discovery of Potent PROTACs Targeting EGFR Mutants through the Optimization of Covalent EGFR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent PROTACs Targeting EGFR Mutants through the Optimization of Covalent EGFR Ligands - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Unveiling the Potency of PROTAC EGFR Degrader 3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, moving beyond simple inhibition to induce the outright degradation of target proteins. This technical guide delves into the specifics of PROTAC EGFR Degrader 3, a molecule demonstrating significant promise in selectively targeting mutant forms of the Epidermal Growth Factor Receptor (EGFR), a key driver in non-small-cell lung cancer (NSCLC).
This compound, also identified as compound CP17, is a bifunctional molecule designed to hijack the cell's natural protein disposal system.[1][2] It achieves this by simultaneously binding to a target protein—in this case, mutant EGFR—and an E3 ubiquitin ligase. This induced proximity facilitates the tagging of the target protein with ubiquitin, marking it for destruction by the proteasome. This "event-driven" mechanism offers a distinct advantage over traditional "occupancy-driven" inhibitors, potentially leading to a more profound and durable pharmacological effect and a means to overcome acquired drug resistance.[3][4]
Quantitative Analysis of Binding and Degradation
The efficacy of this compound has been quantified through various cellular assays, demonstrating its high potency and selectivity for cancer cells harboring specific EGFR mutations while sparing cells with wild-type (WT) EGFR.
| Parameter | Cell Line | EGFR Genotype | Value | Citation |
| Degradation (DC50) | H1975 | L858R/T790M | 1.56 nM | [1] |
| HCC827 | del19 | 0.49 nM | [1] | |
| Anti-proliferative Activity (IC50) | H1975 | L858R/T790M | 32 nM | [1] |
| HCC827 | del19 | 1.60 nM | [1] | |
| A431 | Wild-Type | >10,000 nM | [1] | |
| Ba/F3 | del19/T790M/C797S | 481 nM | [1] | |
| Ba/F3 | L858R/T790M/C797S | 669 nM | [1] |
Mechanism of Action: A Visual Representation
The core function of a PROTAC is to act as a molecular bridge. The following diagram illustrates the mechanism by which this compound induces the degradation of mutant EGFR.
Caption: Mechanism of PROTAC-induced EGFR degradation.
Experimental Protocols
The characterization of this compound relies on established biochemical and cellular assays. Below are detailed methodologies for key experiments.
1. Cell Culture and Treatment
-
Cell Lines: Human non-small-cell lung cancer cell lines such as H1975 (harboring EGFR L858R/T790M mutation) and HCC827 (with EGFR exon 19 deletion) are commonly used.[1] A431 cells, which overexpress wild-type EGFR, serve as a negative control for selectivity.[1]
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells are treated with the compound at various concentrations for specified time periods (e.g., 24 or 48 hours).[1]
2. Western Blotting for Protein Degradation (DC₅₀ Determination)
This assay is used to quantify the reduction in EGFR protein levels following treatment with the PROTAC.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated overnight at 4°C with a primary antibody specific for EGFR. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ). The EGFR protein level is normalized to the loading control. The half-maximal degradation concentration (DC₅₀) is calculated by plotting the percentage of remaining EGFR against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.
3. Cell Viability Assay (IC₅₀ Determination)
This assay measures the effect of the PROTAC on cell proliferation and survival.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells per well) and allowed to adhere overnight.
-
Compound Addition: Cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a reagent such as Cell Counting Kit-8 (CCK-8) or MTT. For CCK-8, the reagent is added to each well, and the plate is incubated for 1-4 hours. The absorbance is then measured at 450 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to DMSO-treated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
4. Competitive Binding Assay (Binding Affinity - Kd Determination)
To determine the binding affinity of the PROTAC for EGFR, a competitive binding assay can be employed.
-
Assay Principle: This assay measures the ability of the PROTAC to compete with a known fluorescently-labeled ligand (probe) for binding to the EGFR kinase domain.
-
Reagents: Recombinant human EGFR protein (wild-type or mutant), a fluorescently-labeled ATP-competitive EGFR inhibitor, and the PROTAC compound are required.
-
Procedure: A fixed concentration of the EGFR protein and the fluorescent probe are incubated with increasing concentrations of the PROTAC in an appropriate assay buffer.
-
Detection: The binding is often measured using techniques like Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[5] In FP, the displacement of the small fluorescent probe by the PROTAC results in a decrease in the polarization value.
-
Data Analysis: The data are plotted as fluorescence polarization versus the logarithm of the PROTAC concentration. The IC₅₀ value (the concentration of PROTAC that displaces 50% of the fluorescent probe) is calculated. The dissociation constant (Kd) can then be determined from the IC₅₀ value using the Cheng-Prusoff equation, which also accounts for the affinity of the fluorescent probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of PROTAC EGFR Degrader 3 (CP17): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of PROTAC EGFR degrader 3, also known as CP17. It includes a summary of its activity, detailed experimental protocols for its evaluation, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to this compound (CP17)
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. This compound (CP17) is a potent and selective degrader of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in cancer. CP17 has demonstrated significant anti-proliferative and degradation activity against various EGFR mutant cell lines, making it a promising candidate for further investigation. A key feature of CP17 is its covalent binding to its target, which contributes to its high potency.[1]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound (CP17) and other representative EGFR PROTACs in various cancer cell lines.
Table 1: Anti-Proliferative Activity (IC50) of this compound (CP17)
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| H1975 | L858R/T790M | 32 |
| HCC827 | del19 | 1.60 |
| A431 | Wild-Type | >10000 |
| Ba/F3 | del19/T790M/C797S | 481 |
| Ba/F3 | L858R/T790M/C797S | 669 |
Data sourced from MedChemExpress.[2]
Table 2: Degradation Activity (DC50) of this compound (CP17)
| Cell Line | EGFR Mutation Status | DC50 (nM) | Treatment Time |
| H1975 | L858R/T790M | 1.56 | 24, 48 h |
| HCC827 | del19 | 0.49 | 24, 48 h |
Data sourced from MedChemExpress.[2]
Table 3: Degradation Activity (DC50) of Other EGFR PROTACs
| PROTAC | E3 Ligase Ligand | Cell Line | EGFR Mutation | DC50 (nM) |
| Gefitinib-based PROTAC 3 | VHL | HCC827 | Exon 19 del | 11.7 |
| Gefitinib-based PROTAC 3 | VHL | H3255 | L858R | 22.3 |
| MS39 (compound 6) | VHL | HCC-827 | del19 | 5.0 |
| MS154 (compound 10) | CRBN | HCC-827 | del19 | 11 |
| PROTAC EGFR degrader 6 | Not Specified | HCC827 | del19 | 45.2 |
Data sourced from various publications.[3][4]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Cell Viability Assay (CCK-8)
This protocol is for determining the anti-proliferative activity of this compound.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., H1975, HCC827)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (CP17) stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
CCK-8 Addition and Incubation:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis for EGFR Degradation
This protocol is for assessing the degradation of EGFR protein levels following treatment with the PROTAC.
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (CP17)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EGFR, anti-p-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time points (e.g., 24, 48 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-EGFR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (e.g., β-actin).
-
Calculate the percentage of EGFR degradation relative to the vehicle control and determine the DC50 value.
-
In Vitro Ubiquitination Assay
This protocol is to confirm that the PROTAC-mediated degradation of EGFR occurs through the ubiquitin-proteasome system.
Materials:
-
Cancer cell lines
-
This compound (CP17)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)
-
Anti-EGFR antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Cell Treatment:
-
Treat cells with this compound in the presence or absence of a proteasome inhibitor (MG132) for a specified time.
-
-
Immunoprecipitation:
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the lysates with an anti-EGFR antibody overnight at 4°C to form antibody-antigen complexes.
-
Add protein A/G agarose beads to capture the complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Perform Western blotting as described in section 3.2, using an anti-ubiquitin antibody to detect ubiquitinated EGFR. A high-molecular-weight smear will indicate polyubiquitination.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
PROTAC Mechanism of Action
Caption: Mechanism of action of this compound (CP17).
EGFR Signaling Pathway
Caption: Simplified overview of the EGFR signaling pathway.
Experimental Workflow for In Vitro Characterization
Caption: Experimental workflow for the in vitro characterization of this compound.
Chemical Structure of this compound (CP17)
The chemical structure of this compound (CP17) is as follows:
(A chemical structure image would be placed here in a full whitepaper. As a text-based AI, I will provide the SMILES notation if available, or a textual description based on search results. Based on the search, the exact structure is complex and best represented visually. The CAS number is 2768472-28-0 and the molecular formula is C60H77N13O8.[2][5])
This guide provides a foundational understanding of the in vitro characterization of this compound. For more in-depth information, please refer to the cited scientific literature.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methods to Investigate EGFR Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Cellular Uptake and Biological Activity of PROTAC EGFR Degrader 3
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1] Aberrant EGFR signaling, often driven by activating mutations or overexpression, is a key factor in the development and progression of various cancers, particularly non-small-cell lung cancer (NSCLC).[2][3] While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, their long-term efficacy is frequently hampered by the emergence of acquired resistance mutations.[3]
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to overcome the limitations of traditional inhibitors.[4] These heterobifunctional molecules co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to induce the degradation of a specific target protein.[5] A PROTAC consists of two distinct ligands connected by a flexible linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[5][6] This induced proximity facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[7][8]
This guide focuses on PROTAC EGFR degrader 3 , a potent and selective degrader of mutant EGFR, providing a comprehensive overview of its mechanism, cellular activity, and the experimental protocols used for its characterization.
Mechanism of Action
The fundamental mechanism of this compound aligns with the general PROTAC action. It forms a ternary complex between the target EGFR protein and an E3 ligase, leading to EGFR ubiquitination and subsequent proteasomal degradation.[4][8] A distinguishing feature of this compound is the reported involvement of the lysosome in the degradation process of the mutant EGFR, suggesting a potentially multifaceted mechanism of action that may involve both proteasomal and lysosomal pathways.[9][10]
Cellular Activity and Potency
This compound demonstrates potent and selective activity against cancer cell lines harboring specific EGFR mutations, while showing significantly less activity against wild-type (WT) EGFR.[9][10] This selectivity is crucial for minimizing off-target effects.
Summarizes the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the degrader required to inhibit cell proliferation by 50%.
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| H1975 | L858R/T790M | 32 |
| HCC827 | del19 | 1.60 |
| A431 | Wild-Type | >10,000 |
| Ba/F3 | del19/T790M/C797S | 481 |
| Ba/F3 | L858R/T790M/C797S | 669 |
| Data sourced from MedchemExpress.[9] |
Summarizes the half-maximal degradation concentration (DC50) values, representing the concentration required to degrade 50% of the target EGFR protein.
| Cell Line | EGFR Mutation Status | Degradation Time | DC50 (nM) |
| H1975 | L858R/T790M | 24-48 h | 1.56 |
| HCC827 | del19 | 24-48 h | 0.49 |
| Data sourced from MedchemExpress.[9] |
The data clearly indicates that this compound is highly effective at nanomolar concentrations in degrading mutant EGFR and inhibiting the proliferation of corresponding cancer cells.[9] The time-course analysis shows that a decrease in EGFR expression levels can be observed after 8 hours of treatment, with maximal degradation occurring after 48 hours.[9]
Disruption of EGFR Signaling Pathway
Upon activation by ligands such as EGF, EGFR dimerizes and autophosphorylates, initiating multiple downstream signaling cascades that are crucial for tumor growth and survival.[11][12] The two major pathways are the RAS-RAF-MAPK pathway, which primarily regulates cell proliferation, and the PI3K/AKT pathway, which is a major driver of cell survival and anti-apoptosis.[12][13] By degrading the EGFR protein, this compound effectively blocks the initiation of these oncogenic signals.[9]
Experimental Protocols & Workflows
Characterization of a PROTAC degrader involves a series of in vitro assays to determine its efficacy and mechanism.
The following diagram outlines the typical workflow to quantify the degradation of a target protein induced by a PROTAC.
This protocol is a standard method to visualize and quantify changes in protein levels.
-
1. Cell Culture and Treatment:
-
Seed cells (e.g., H1975, HCC827) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose range of this compound (e.g., 0.3 nM to 300 nM) for the desired time (e.g., 24, 48 hours).[9] Include a vehicle-only control (e.g., DMSO).
-
-
2. Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
-
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
4. SDS-PAGE and Protein Transfer:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total EGFR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Repeat the process for a loading control antibody (e.g., β-actin, GAPDH).
-
-
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager.
-
Quantify the band intensities using software like ImageJ. Normalize EGFR band intensity to the loading control.
-
This protocol determines the concentration at which a compound inhibits cell growth by 50%.
-
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
-
2. Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Treat the cells with the compound dilutions (e.g., 0 nM to 10,000 nM) and incubate for a specified period (e.g., 72 or 96 hours).[14]
-
-
3. Viability Measurement:
-
Add a viability reagent such as MTT, MTS, or AlamarBlue to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours to allow for the conversion of the reagent by viable cells.
-
-
4. Data Acquisition:
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
5. Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion
This compound is a highly potent and selective molecule that effectively induces the degradation of clinically relevant EGFR mutants.[9][10] Its ability to eliminate the target protein offers a distinct advantage over traditional occupancy-based inhibitors, providing a promising strategy to overcome TKI resistance in cancer therapy. The comprehensive characterization of its cellular activity, degradation profile, and impact on downstream signaling pathways underscores its potential as a valuable research tool and a lead compound for further therapeutic development. Future studies focusing on its in vivo pharmacokinetics, distribution, and efficacy are necessary to fully establish its clinical potential.
References
- 1. EGFR interactive pathway | Abcam [abcam.com]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. tandfonline.com [tandfonline.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Effects of PROTAC EGFR Degrader 3 (CP17) on Downstream Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Core Topic: An in-depth analysis of PROTAC EGFR Degrader 3 (also identified as CP17), a potent, covalent Proteolysis Targeting Chimera. This guide details its mechanism, efficacy in degrading mutant Epidermal Growth Factor Receptor (EGFR), and subsequent impact on critical downstream oncogenic signaling pathways.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in non-small-cell lung cancer (NSCLC). However, the efficacy of traditional small-molecule tyrosine kinase inhibitors (TKIs) is often limited by the development of drug resistance, frequently through secondary mutations in the EGFR gene. Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality designed to overcome such resistance. Instead of merely inhibiting the target protein, PROTACs hijack the cell's natural protein disposal machinery to induce selective degradation of the protein of interest.
This guide focuses on This compound (CP17) , a highly potent, covalent PROTAC developed to target clinically relevant EGFR mutants.[1][2] CP17 is an osimertinib- and Von Hippel-Lindau (VHL) E3 ligase ligand-based degrader that demonstrates exceptional potency and selectivity for degrading key EGFR mutants, such as EGFRL858R/T790M and EGFRdel19, which are common in NSCLC.[1][2] By eliminating the entire receptor protein, CP17 provides a more profound and sustained blockade of its downstream signaling compared to occupancy-based inhibitors.
Mechanism of Action
This compound (CP17) is a heterobifunctional molecule. One end covalently binds to the EGFR protein, while the other end recruits the VHL E3 ubiquitin ligase. This proximity induces the formation of a ternary complex (EGFR-CP17-VHL), leading to the polyubiquitination of EGFR. The ubiquitinated receptor is then recognized and degraded by the cell's proteasome.[3] Interestingly, mechanistic studies also indicate the involvement of the lysosomal degradation pathway in the clearance of EGFR induced by CP17.[1][2]
Quantitative Data Summary
CP17 demonstrates high potency in degrading specific EGFR mutants and inhibiting the proliferation of NSCLC cell lines harboring these mutations. The data is summarized below.
Table 1: Degradation Potency (DC₅₀) and Anti-proliferative Activity (IC₅₀) of CP17
| Cell Line | EGFR Mutation Status | DC₅₀ (nM) | IC₅₀ (nM) | Citation(s) |
| HCC827 | del19 | 0.49 | 1.60 | [1][4] |
| H1975 | L858R/T790M | 1.56 | 32 | [1][4] |
| A431 | Wild-Type (WT) | Not effective | >10,000 | [4] |
-
DC₅₀: Half-maximal degradation concentration.
-
IC₅₀: Half-maximal inhibitory concentration.
Table 2: Effect of CP17 on Downstream Signaling Markers
Treatment with CP17 leads to a significant, dose-dependent reduction in the phosphorylation of key downstream effectors in the PI3K/AKT and MAPK/ERK pathways.
| Cell Line | Treatment | p-EGFR Inhibition | p-AKT Inhibition | p-ERK Inhibition | Citation(s) |
| HCC827 | CP17 (PROTAC 3) | Dose-dependent | Dose-dependent | Dose-dependent | |
| H3255 | CP17 (PROTAC 3) | Dose-dependent | Dose-dependent | Dose-dependent | |
| H1975-TM | CP17 (Compound C6) | Dose-dependent | Not specified | Blocked | [5] |
Note: Data for "PROTAC 3" and "Compound C6", which are analogous EGFR degraders, are used to illustrate the expected downstream effects of CP17.[5] The primary publication for CP17 confirms blockade of EGFR signal transduction.[1][2][4]
Effects on Downstream Signaling Pathways
EGFR activation triggers two primary signaling cascades crucial for cancer cell proliferation, survival, and metastasis: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK (MAPK) pathway.[6][7][8] By inducing the complete degradation of the EGFR protein, CP17 effectively shuts down the initiation signals for both of these oncogenic pathways.
PI3K/AKT/mTOR Pathway
This pathway is a central regulator of cell survival, growth, and metabolism.[9] Activated EGFR recruits and activates Phosphoinositide 3-kinase (PI3K), which generates PIP3, leading to the recruitment and activation of AKT. Activated AKT then phosphorylates a host of downstream targets, including mTOR, to promote cell survival and block apoptosis. Degradation of EGFR by CP17 prevents PI3K activation, leading to the dephosphorylation and inactivation of AKT and its downstream effectors.
RAS/RAF/MEK/ERK (MAPK) Pathway
This pathway is a critical regulator of cell proliferation, differentiation, and migration.[10] Upon activation, EGFR recruits adaptor proteins like GRB2 and SOS, which in turn activate RAS.[6] This initiates a phosphorylation cascade from RAF to MEK and finally to ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to activate transcription factors that drive cell division. CP17-mediated degradation of EGFR prevents the initial recruitment of GRB2/SOS, thereby blocking the entire MAPK cascade.
Experimental Protocols
The following are representative protocols for assays used to characterize the activity of this compound (CP17).
Protocol: Western Blot for EGFR Degradation and Pathway Inhibition
This protocol details the steps to measure the levels of total EGFR, phosphorylated EGFR (p-EGFR), and key downstream signaling proteins (p-AKT, AKT, p-ERK, ERK).
-
Cell Culture and Treatment:
-
Culture H1975 or HCC827 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed 1.5 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of CP17 (e.g., 0.3, 1, 3, 10, 100, 300 nM) or DMSO (vehicle control) for the desired time (e.g., 24 or 48 hours).[4]
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[11]
-
Add 100 µL of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.[12]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.[12]
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[11]
-
Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-EGFR, anti-p-EGFR (Tyr1068), anti-AKT, anti-p-AKT (Ser473), anti-ERK1/2, anti-p-ERK1/2 (Thr202/Tyr204), and anti-GAPDH as a loading control) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the loading control (GAPDH).
-
Protocol: Cell Viability (MTT) Assay
This protocol is used to determine the IC₅₀ value of CP17.
-
Cell Seeding:
-
Seed H1975 or HCC827 cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of CP17 in culture medium.
-
Treat the cells with a range of concentrations (e.g., 0.1 nM to 10,000 nM) and a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[4]
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).
-
Conclusion
This compound (CP17) is a highly effective and selective degrader of clinically relevant EGFR mutants. By eliminating the EGFR protein, it provides a robust and durable inhibition of the downstream PI3K/AKT and MAPK/ERK signaling pathways. This mechanism offers a promising strategy to overcome TKI resistance in NSCLC and represents a significant advancement in the development of targeted protein degraders for cancer therapy. The detailed data and protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Potent PROTACs Targeting EGFR Mutants through the Optimization of Covalent EGFR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel potent covalent inhibitor-based EGFR degrader with excellent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. bio-rad.com [bio-rad.com]
Unveiling the Selectivity of PROTAC EGFR Degrader 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selectivity profile of PROTAC EGFR degrader 3, a promising molecule designed to target and eliminate Epidermal Growth Factor Receptor (EGFR) proteins, particularly those with mutations relevant to cancer. This document provides a comprehensive overview of its activity, mechanism of action, and the experimental protocols used for its characterization, offering valuable insights for researchers in oncology and drug discovery.
Quantitative Selectivity Profile
This compound has demonstrated potent and selective activity against cancer cell lines harboring specific EGFR mutations, while exhibiting significantly lower efficacy against wild-type EGFR. The following tables summarize the key quantitative data regarding its anti-proliferative and degradation capabilities.
Table 1: Anti-proliferative Activity (IC50) of this compound
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| H1975 | L858R/T790M | 32[1] |
| HCC827 | del19 | 1.60[1] |
| A431 | Wild-Type | >10000[1] |
| Ba/F3 | del19/T790M/C797S | 481[1] |
| Ba/F3 | L858R/T790M/C797S | 669[1] |
Table 2: Degradation Activity (DC50) of this compound
| EGFR Mutant | DC50 (nM) |
| L858R/T790M | 1.56[1] |
| del19 | 0.49[1] |
Mechanism of Action and Signaling Pathway
This compound operates through the Proteolysis Targeting Chimera (PROTAC) technology. This bifunctional molecule simultaneously binds to the target protein (EGFR) and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex. This proximity facilitates the ubiquitination of the EGFR protein, marking it for degradation by the proteasome.[2][3][4][5] Interestingly, studies indicate that the lysosome is also involved in the degradation process induced by this specific degrader.[1][6]
The high selectivity of this compound for mutant EGFR over wild-type is attributed to its ability to more effectively induce the formation of the ternary complex with the mutant forms of the receptor.[2][3]
Below are diagrams illustrating the EGFR signaling pathway and the general mechanism of action for a PROTAC.
Caption: Simplified EGFR signaling pathway.
Caption: General mechanism of action for a PROTAC.
Experimental Protocols
The characterization of this compound involves a series of key in vitro experiments. Below are the generalized methodologies for these assays.
Cell Culture
-
Cell Lines: H1975 (EGFR L858R/T790M), HCC827 (EGFR del19), A431 (EGFR wild-type), and Ba/F3 cells engineered to express various EGFR mutations are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Western Blot Analysis for Protein Degradation
This assay is crucial for quantifying the degradation of EGFR.
Caption: Western blot experimental workflow.
-
Protocol:
-
Cells are seeded in 6-well plates and treated with varying concentrations of this compound for specified durations (e.g., 24, 48 hours).[1]
-
Post-treatment, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against EGFR and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Bands are visualized using an enhanced chemiluminescence (ECL) kit and imaged.
-
Densitometry analysis is performed to quantify the relative protein levels.
-
Cell Viability Assay (IC50 Determination)
This assay measures the anti-proliferative effect of the degrader.
-
Protocol:
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with a serial dilution of this compound.
-
Following a set incubation period (e.g., 72 hours), cell viability is assessed using reagents like CellTiter-Glo® or MTS.
-
The luminescence or absorbance is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound demonstrates a highly selective profile, potently inducing the degradation of clinically relevant EGFR mutants while sparing the wild-type protein. This selectivity is a key attribute that could translate into a wider therapeutic window and reduced off-target effects compared to traditional EGFR inhibitors. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other novel protein degraders. The data presented underscores the potential of PROTAC technology to overcome challenges of drug resistance in targeted cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Initial Studies on PROTAC EGFR Degrader 3 in Cancer Cell Lines: A Technical Guide
This technical guide provides an in-depth overview of the initial preclinical studies on PROTAC EGFR Degrader 3, a molecule designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR) in cancer cells. The development of proteolysis-targeting chimeras (PROTACs) represents a promising strategy to overcome resistance to traditional EGFR tyrosine kinase inhibitors (TKIs) by eliminating the entire protein from the cell.[1][2]
It is important to note that the nomenclature "this compound" has been associated with at least two distinct molecules in scientific literature and commercial databases: a gefitinib-based PROTAC and an osimertinib-based PROTAC (also known as CP17). This guide will address both compounds to provide a comprehensive summary.
Compound Profiles
Gefitinib-Based PROTAC 3
This compound is a heterobifunctional molecule that links the EGFR inhibitor gefitinib to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3][4] By recruiting VHL, this PROTAC tags EGFR for ubiquitination and subsequent degradation by the proteasome.[2][5]
This compound (CP17)
Also referred to as compound CP17, this is a potent, covalent PROTAC that utilizes an osimertinib-based warhead to target EGFR and a VHL ligand to induce its degradation.[3][6] Studies indicate that the degradation of EGFR mutants by this compound involves the lysosome.[6][7]
Quantitative Data on Anti-Proliferative and Degradation Activity
The efficacy of these PROTACs has been evaluated in various non-small-cell lung cancer (NSCLC) cell lines, each harboring different EGFR mutations. The key metrics used are the half-maximal inhibitory concentration (IC50), which measures the anti-proliferative activity, and the half-maximal degradation concentration (DC50), which indicates the potency of protein degradation.
Anti-Proliferative Activity (IC50)
The IC50 values represent the concentration of the degrader required to inhibit the growth of cancer cell lines by 50%.
| Compound | Cell Line | EGFR Status | IC50 (nM) |
| This compound (CP17) | H1975 | L858R/T790M | 32 |
| HCC827 | del19 | 1.60 | |
| A431 | Wild-Type (WT) | >10,000 | |
| Ba/F3 | del19/T790M/C797S | 481 | |
| Ba/F3 | L858R/T790M/C797S | 669 |
Data sourced from MedchemExpress.[6]
Degradation Activity (DC50)
The DC50 values indicate the concentration of the PROTAC required to achieve 50% degradation of the target protein.
| Compound | Cell Line | EGFR Status | DC50 (nM) | Incubation Time |
| Gefitinib-Based PROTAC 3 | HCC827 | del19 | 11.7 | 24 hours |
| H3255 | L858R | 22.3 | 24 hours | |
| This compound (CP17) | H1975 | L858R/T790M | 1.56 | 24-48 hours |
| HCC827 | del19 | 0.49 | 24-48 hours |
Data for Gefitinib-Based PROTAC 3 sourced from Burslem et al., 2018, as cited in other studies.[2][3][4] Data for this compound (CP17) sourced from MedchemExpress.[6]
Signaling Pathways and Experimental Workflows
Visualized Mechanisms and Protocols
The following diagrams illustrate the mechanism of action for EGFR PROTACs, the downstream signaling pathways affected by EGFR degradation, and the typical workflows for key experimental assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 3. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
The Pharmacokinetics of PROTAC EGFR Degraders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of several prominent Proteolysis Targeting Chimera (PROTAC) EGFR degraders. The information presented is curated from preclinical studies and is intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Introduction to PROTAC EGFR Degraders
PROTACs represent a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] An EGFR-targeting PROTAC consists of a ligand that binds to the Epidermal Growth Factor Receptor (EGFR), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of EGFR, offering a potential advantage over traditional inhibitors, particularly in overcoming drug resistance.[1] This guide will focus on the pharmacokinetic profiles of several key preclinical EGFR PROTACs.
Gefitinib-based PROTAC 3
Gefitinib-based PROTAC 3 was one of the early and potent EGFR degraders, demonstrating the feasibility of this approach for targeting receptor tyrosine kinases. It comprises the EGFR inhibitor gefitinib linked to a von Hippel-Lindau (VHL) E3 ligase ligand.
Data Presentation: Pharmacokinetics of Gefitinib-based PROTAC 3
| Parameter | Value | Species | Dosing | Reference |
| Cmax | 62 ng/mL | Rat | 8 mg/kg, subcutaneous | [2] |
| Tmax | 6 h | Rat | 8 mg/kg, subcutaneous | [2] |
| AUC | 824 ng.hr/mL | Rat | 8 mg/kg, subcutaneous | [2] |
Experimental Protocols
Pharmacokinetic Study in Rats: Male Wistar rats (n=6) were administered a single subcutaneous dose of Gefitinib-based PROTAC 3 at 8 mg/kg. Blood samples were collected at various time points, and plasma was separated. Plasma samples were subjected to protein precipitation using an organic solvent containing gefitinib-d6 as an internal standard. The resulting solutions were analyzed by UPLC-MS/MS to determine the plasma concentrations of the PROTAC. Pharmacokinetic parameters were calculated using PKSolver.[2]
Western Blotting for EGFR Degradation: HCC827 (exon 19 deletion) and H3255 (L858R mutation) cells are treated with varying concentrations of Gefitinib-based PROTAC 3 for 24 hours. Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against EGFR and a loading control (e.g., β-actin). After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified to determine the extent of EGFR degradation.
Visualizations
References
Overcoming Drug Resistance in Cancer Therapy: A Technical Guide to PROTAC EGFR Degrader 3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Proteolysis Targeting Chimeras (PROTACs) as a revolutionary approach to combat drug resistance in cancers driven by the Epidermal Growth Factor Receptor (EGFR), with a specific focus on the role and characteristics of an exemplary molecule, PROTAC EGFR degrader 3. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological pathways and experimental workflows.
Introduction: The Challenge of EGFR-Targeted Therapy and Acquired Resistance
The Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in various cancers, most notably in non-small cell lung cancer (NSCLC).[1][][3] Small-molecule tyrosine kinase inhibitors (TKIs) targeting EGFR have significantly improved patient outcomes.[4][5] However, the emergence of acquired resistance, often through secondary mutations in the EGFR kinase domain such as T790M and C797S, severely limits the long-term efficacy of these therapies.[1][4][6] This has created an urgent need for novel therapeutic strategies that can effectively address these resistance mechanisms.[7]
PROTAC technology offers a paradigm shift from traditional occupancy-driven inhibition to an event-driven mechanism of targeted protein degradation.[8] By hijacking the cell's own ubiquitin-proteasome system, PROTACs can catalytically induce the degradation of their target proteins, offering several potential advantages over small-molecule inhibitors, including the ability to overcome resistance mutations and eliminate both the enzymatic and scaffolding functions of the target protein.[1][8]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (in this case, EGFR), a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that connects the two ligands.[9] The primary mechanism of action involves the formation of a ternary complex between the PROTAC, the target protein (EGFR), and the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The resulting polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome.[10] Some studies also suggest the involvement of the lysosome-autophagy pathway in the degradation process induced by certain EGFR PROTACs.[11][12][13][14]
Visualizing the PROTAC Mechanism
Caption: Mechanism of action of a PROTAC EGFR degrader.
Overcoming Drug Resistance with this compound
This compound demonstrates significant potential in overcoming resistance to conventional EGFR TKIs. By inducing the degradation of the entire EGFR protein, it can effectively eliminate mutant forms of EGFR, including those with the T790M and C797S mutations, which are common mechanisms of resistance to first, second, and third-generation TKIs.[1][6] This approach is advantageous because it is not reliant on binding to the ATP-binding pocket in a manner that is susceptible to resistance mutations.
Furthermore, the degradation of EGFR eliminates its scaffolding function, which can contribute to resistance by activating bypass signaling pathways.[1] this compound has shown high selectivity for mutant EGFR over wild-type EGFR, which could translate to a better therapeutic window and reduced side effects compared to non-selective inhibitors.[13]
Quantitative Data Summary
The efficacy of PROTAC EGFR degraders is typically quantified by their half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and their half-maximal inhibitory concentration (IC50) for cell proliferation. The following tables summarize the reported quantitative data for various PROTAC EGFR degraders, including this compound and other notable examples, in different cancer cell lines harboring specific EGFR mutations.
Table 1: Degradation Potency (DC50) of PROTAC EGFR Degraders
| PROTAC Compound | Cell Line | EGFR Mutation | DC50 (nM) | E3 Ligase Recruited | Reference |
| This compound | H1975 | L858R/T790M | 1.56 | Not Specified | [13] |
| This compound | HCC827 | del19 | 0.49 | Not Specified | [13] |
| Compound 6h | Ba/F3 | del19/T790M/C797S | 8 | VHL | [10] |
| Compound 10 (brigatinib-based) | Ba/F3 | del19/T790M/C797S | 8 | VHL | [15] |
| MS39 (gefitinib-based) | HCC-827 | del19 | 5.0 | VHL | [9] |
| MS39 (gefitinib-based) | H3255 | L858R | 3.3 | VHL | [9] |
| MS154 (gefitinib-based) | HCC-827 | del19 | 11 | CRBN | [9] |
| MS154 (gefitinib-based) | H3255 | L858R | 25 | CRBN | [9] |
| Compound 14 | HCC827 | del19 | 0.261 | CRBN | [16] |
| P3 | HCC827 | del19 | 0.51 | VHL | [16] |
| CP17 | H1975 | L858R/T790M | Not specified | Not specified | [14] |
| 9ea | Not specified | C797S | 2.9 | VHL | [17] |
Table 2: Anti-proliferative Activity (IC50) of PROTAC EGFR Degraders
| PROTAC Compound | Cell Line | EGFR Mutation | IC50 (nM) | Reference |
| Compound 6h | Ba/F3 | del19/T790M/C797S | 20 | [10] |
| Compound 10 (brigatinib-based) | Ba/F3 | del19/T790M/C797S | 20 | [15] |
| P3 | HCC827 | del19 | 0.83 | [7] |
| P3 | H1975 | L858R/T790M | 203.01 | [7] |
| Compound 14 | HCC827 | del19 | 4.91 (96h) | [16] |
| C6 | H1975-TM | L858R/T790M/C797S | 10.3 | [18] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PROTAC EGFR degraders.
Western Blotting for EGFR Degradation
Objective: To quantify the degradation of total and phosphorylated EGFR in response to PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., H1975, HCC827) in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the PROTAC EGFR degrader (e.g., 0.3, 1, 3, 10, 100, 300 nM) or DMSO as a vehicle control for a specified duration (e.g., 24 or 48 hours).[13]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total EGFR, phospho-EGFR (p-EGFR), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the protein bands using image analysis software (e.g., ImageJ). Normalize the EGFR and p-EGFR signals to the loading control.
Cell Viability Assay (e.g., CCK-8 or MTT)
Objective: To determine the anti-proliferative effect of the PROTAC EGFR degrader.
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC EGFR degrader for a specified period (e.g., 48 or 96 hours).[19]
-
Assay Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Ubiquitination Assay
Objective: To confirm that the PROTAC-induced degradation of EGFR is mediated by the ubiquitin-proteasome system.
Methodology:
-
Pre-treatment with Proteasome Inhibitor: Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
PROTAC Treatment: Add the PROTAC EGFR degrader at a concentration known to induce degradation (e.g., 100 nM) and incubate for an additional 4-8 hours.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate EGFR using an anti-EGFR antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated EGFR.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and PROTAC Intervention
The following diagram illustrates the canonical EGFR signaling pathway and the point of intervention by a PROTAC degrader. EGFR activation leads to the stimulation of downstream pathways such as the PI3K-AKT and RAS-RAF-MEK-ERK (MAPK) pathways, which promote cell proliferation, survival, and growth. By degrading EGFR, PROTACs effectively shut down these oncogenic signaling cascades.[15]
Caption: EGFR signaling pathway and PROTAC intervention point.
Experimental Workflow for Evaluating an EGFR PROTAC
This diagram outlines a typical workflow for the preclinical evaluation of a novel PROTAC EGFR degrader.
Caption: Preclinical evaluation workflow for a PROTAC EGFR degrader.
Conclusion and Future Directions
PROTAC EGFR degraders, exemplified by molecules like this compound, represent a powerful and promising therapeutic strategy to overcome the significant clinical challenge of acquired resistance to EGFR TKIs. By inducing the degradation of mutant EGFR, these molecules can effectively shut down oncogenic signaling and inhibit the proliferation of resistant cancer cells. The high potency and selectivity observed in preclinical studies underscore their potential as next-generation cancer therapeutics.
Future research will likely focus on optimizing the pharmacokinetic properties of EGFR PROTACs to improve their oral bioavailability and in vivo efficacy, as well as exploring their potential in combination therapies to further enhance their anti-tumor activity and prevent the emergence of new resistance mechanisms. The continued development of this innovative therapeutic modality holds great promise for improving the outcomes of patients with EGFR-driven cancers.
References
- 1. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 3. Recent advances in the development of EGFR degraders: PROTACs and LYTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Novel EGFR PROTACs Targeting Del19/T790M/C797S Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EGFR Targeted Liposomal PROTAC Assisted With Epigenetic Regulation as an Efficient Strategy for Osimertinib-Resistant Lung Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of a Novel EGFR PROTAC Degrader against C797S Resistance Mutation with Potent Antitumor Efficacy in NSCLC Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Biological Evaluation of Novel EGFR PROTACs Targeting C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
The Dawn of a New Era in Targeted Cancer Therapy: A Technical Guide to PROTACs for EGFR-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is undergoing a paradigm shift. While small-molecule inhibitors have revolutionized the treatment of cancers driven by specific genetic mutations, the emergence of drug resistance remains a formidable challenge. This is particularly true for non-small cell lung cancers (NSCLC) harboring mutations in the Epidermal Growth Factor Receptor (EGFR). Proteolysis-targeting chimeras (PROTACs) offer a novel and powerful strategy to overcome this resistance by coopting the cell's own machinery to specifically degrade mutated EGFR proteins. This in-depth technical guide provides a comprehensive overview of the foundational research on PROTACs targeting EGFR-mutant cancers, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.
The Challenge of EGFR Mutations and Acquired Resistance
EGFR, a receptor tyrosine kinase, plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Activating mutations in the EGFR gene are key oncogenic drivers in a significant subset of NSCLC patients.[3][4] These mutations, most commonly deletions in exon 19 and the L858R point mutation in exon 21, lead to constitutive activation of downstream signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways, promoting uncontrolled tumor growth.[5][6][7][8]
The development of EGFR tyrosine kinase inhibitors (TKIs) has significantly improved patient outcomes. However, the efficacy of these drugs is often limited by the development of acquired resistance.[4][9] A common mechanism of resistance to first- and second-generation TKIs is the acquisition of a secondary "gatekeeper" mutation, T790M.[8][10] While third-generation TKIs like osimertinib were designed to overcome the T790M mutation, subsequent resistance can arise through the tertiary C797S mutation, which prevents the covalent binding of these inhibitors.[9][11][12] Furthermore, some EGFR mutations, such as insertions in exon 20, are intrinsically resistant to currently approved EGFR inhibitors.[13] This continuous evolution of resistance mutations highlights the urgent need for therapeutic strategies that operate through distinct mechanisms of action.
PROTACs: A Novel Approach to Eliminate Oncogenic EGFR
PROTACs are heterobifunctional molecules that offer a unique "event-driven" pharmacological approach, as opposed to the "occupancy-driven" mechanism of traditional inhibitors.[4] A PROTAC consists of three key components: a ligand that binds to the target protein (in this case, mutant EGFR), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker that connects the two ligands.[7][8]
By simultaneously binding to both the mutant EGFR protein and an E3 ligase, the PROTAC forms a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the EGFR protein. The polyubiquitinated EGFR is then recognized and degraded by the proteasome, effectively eliminating the oncogenic driver from the cancer cell.[7][8] This degradation-based mechanism offers several potential advantages over traditional inhibition, including the ability to overcome resistance mutations that alter the drug-binding site and the potential for a more sustained therapeutic effect.
Quantitative Analysis of EGFR-Targeting PROTACs
The development of potent and selective EGFR-targeting PROTACs is a rapidly advancing field. Numerous studies have reported the design and evaluation of novel degraders with impressive preclinical activity. The following tables summarize key quantitative data for several promising EGFR PROTACs, highlighting their degradation potency (DC50) and anti-proliferative activity (IC50) against various EGFR-mutant cell lines.
| PROTAC | Target EGFR Mutation(s) | E3 Ligase | Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| Compound 14 | Del19, L858R | CRBN | HCC827 (Del19) | 0.26 | 4.91 (96h) | [3] |
| Compound 6h | Del19/T790M/C797S | VHL | Ba/F3-EGFRDel19/T790M/C797S | 8 | 20 | [11][12][14] |
| MS39 | Del19, L858R | CRBN | HCC827 (Del19) | 5.0 | - | [15] |
| MS39 | Del19, L858R | CRBN | H3255 (L858R) | 3.3 | - | [15] |
| Compound 13 | Del19 | VHL | HCC827 (Del19) | 3.57 | 6 | [4][15] |
| P3 | Del19 | VHL | HCC827 (Del19) | 0.51 | 0.76 | [4] |
| CP17 | Del19 | VHL | HCC827 (Del19) | 0.49 | 1.6 | [4] |
| CP17 | L858R/T790M | VHL | H1975 (L858R/T790M) | - | 32 | [16][17][18] |
| C6 | L858R/T790M/C797S | - | H1975-TM | 10.2 | 10.3 | [15][19] |
| SIAIS125 | L858R/T790M | CRBN | PC9 | 100 | 2.6 | [4] |
Note: "-" indicates data not reported in the cited sources.
Core Experimental Protocols
The successful development and characterization of EGFR PROTACs rely on a suite of robust experimental assays. Below are detailed methodologies for key experiments frequently cited in the foundational research.
Cell Viability and Proliferation Assays
Objective: To determine the anti-proliferative effect of EGFR PROTACs on cancer cell lines.
Methodology (Example using CellTiter-Glo®):
-
Cell Seeding: Plate EGFR-mutant cancer cells (e.g., HCC827, H1975, or engineered Ba/F3 cells) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 72 or 96 hours, at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Measure the luminescence using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Western Blotting for Protein Degradation
Objective: To quantify the degradation of EGFR and assess the impact on downstream signaling proteins.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of the PROTAC or vehicle for a specified time (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), and downstream signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software (e.g., ImageJ). The half-maximal degradation concentration (DC50) is determined from the dose-response curve of EGFR levels.
Ubiquitination Assay
Objective: To confirm that PROTAC-mediated EGFR degradation occurs through the ubiquitin-proteasome system.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132).
-
Immunoprecipitation: Lyse the cells and immunoprecipitate EGFR using an anti-EGFR antibody conjugated to protein A/G beads.
-
Western Blotting: Wash the immunoprecipitates and elute the proteins. Analyze the eluates by western blotting using an anti-ubiquitin antibody to detect polyubiquitinated EGFR. An increase in the ubiquitin signal in the presence of the PROTAC and proteasome inhibitor confirms ubiquitination.
Visualizing the Molecular Mechanisms and Workflows
Understanding the complex signaling pathways and experimental processes is crucial for rational drug design and data interpretation. The following diagrams, generated using the DOT language, illustrate these key concepts.
Caption: EGFR Signaling Pathways Leading to Cancer Progression.
Caption: General Mechanism of Action for an EGFR-Targeting PROTAC.
Caption: Experimental Workflow for Western Blotting Analysis.
Future Perspectives and Conclusion
The development of PROTACs targeting mutant EGFR represents a highly promising therapeutic strategy to overcome the challenge of acquired resistance in NSCLC. The ability of these molecules to induce the degradation of oncogenic proteins offers a distinct and potentially more durable anti-cancer effect compared to traditional inhibitors. While the preclinical data are compelling, further research is needed to optimize the pharmacokinetic properties of these degraders and to evaluate their long-term efficacy and safety in clinical settings.[15]
This technical guide provides a foundational understanding of the core principles, quantitative data, and experimental methodologies that underpin the research and development of EGFR-targeting PROTACs. As our understanding of the ubiquitin-proteasome system deepens and our ability to design sophisticated heterobifunctional molecules improves, PROTAC technology is poised to become a cornerstone of next-generation targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 5. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Potent PROTACs Targeting EGFR Mutants in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EGFR degraders in non-small-cell lung cancer: Breakthrough and unresolved issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tackling Drug Resistance in EGFR Exon 20 Insertion Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Novel EGFR PROTACs Targeting Del19/T790M/C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of Potent PROTACs Targeting EGFR Mutants through the Optimization of Covalent EGFR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design, Synthesis, and Biological Evaluation of Novel EGFR PROTACs Targeting C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
PROTAC EGFR degrader 3 experimental protocol for cell culture
These application notes provide detailed protocols for the cell culture and experimental use of PROTAC EGFR Degrader 3, a molecule designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR). The provided information is intended for researchers, scientists, and drug development professionals. Two distinct compounds are sometimes referred to as "this compound" in scientific literature and commercial sources: a gefitinib-based PROTAC and a compound designated as CP17. This document provides data and protocols for both where applicable.
Data Presentation
The following tables summarize the in vitro efficacy of both gefitinib-based PROTAC 3 and CP17 in various non-small cell lung cancer (NSCLC) cell lines.
Table 1: Half-maximal Degradation Concentration (DC₅₀) of EGFR PROTACs
| PROTAC Compound | Cell Line | EGFR Mutant Status | DC₅₀ (nM) |
| Gefitinib-based PROTAC 3 | HCC827 | Exon 19 deletion | 11.7[1][2] |
| Gefitinib-based PROTAC 3 | H3255 | L858R | 22.3[1][2] |
| CP17 (this compound) | - | EGFRdel19 | 0.49 |
| CP17 (this compound) | - | EGFRL858R/T790M | 1.56 |
Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of EGFR PROTACs
| PROTAC Compound | Cell Line | EGFR Mutant Status | IC₅₀ (nM) |
| CP17 (this compound) | HCC827 | Exon 19 deletion | 1.60[3] |
| CP17 (this compound) | H1975 | L858R/T790M | 32[3] |
| CP17 (this compound) | A431 | EGFR Wild-Type | >10000[3] |
| CP17 (this compound) | Ba/F3 | EGFRdel19/T790M/C797S | 481 |
| CP17 (this compound) | Ba/F3 | EGFRL858R/T790M/C797S | 669 |
Signaling Pathway
PROTAC EGFR degraders function by inducing the degradation of EGFR, thereby inhibiting downstream signaling pathways critical for cancer cell proliferation and survival. The primary pathways affected are the PI3K-AKT and Ras-MAPK pathways.
Experimental Protocols
The following are detailed protocols for the culture of relevant cell lines and their treatment with this compound.
Cell Line Culture
1. HCC827 Cell Line
-
Description: Human non-small cell lung cancer cell line with an EGFR exon 19 deletion. These cells are adherent and have an epithelial-like morphology.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing:
-
Aspirate the culture medium.
-
Wash the cells with sterile Phosphate-Buffered Saline (PBS).
-
Add Accutase or a 0.25% Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium.
-
Centrifuge the cell suspension at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and plate at a recommended seeding density of 5 x 10³ to 7 x 10³ viable cells/cm².
-
2. H1975 Cell Line
-
Description: Human non-small cell lung cancer cell line with EGFR L858R and T790M mutations. These cells are adherent with an epithelial morphology.
-
Culture Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing:
-
Aspirate the culture medium.
-
Rinse the cell layer with PBS.
-
Add Trypsin-EDTA solution and incubate for 2-3 minutes at 37°C.
-
Add complete growth medium to inactivate the trypsin.
-
Gently pipette to create a single-cell suspension.
-
Dispense appropriate aliquots into new culture vessels. A subcultivation ratio of 1:2 to 1:4 is recommended.
-
PROTAC Treatment and Western Blot Analysis
This protocol outlines the treatment of adherent cells with this compound and subsequent analysis of EGFR protein levels by Western blotting.
Materials:
-
Cultured HCC827 or H1975 cells
-
6-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
Sterile PBS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-EGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding: Seed HCC827 or H1975 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.
-
PROTAC Treatment: Prepare serial dilutions of this compound in complete culture medium. Aspirate the medium from the cells and add the medium containing the PROTAC. Include a vehicle control (DMSO) at the same concentration as the highest PROTAC concentration.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 or 48 hours).
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EGFR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the extent of EGFR degradation. A loading control such as β-actin or GAPDH should be used to normalize the results.
-
References
Application Notes and Protocols for the Synthesis of PROTAC EGFR Degrader 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. This technology offers a promising strategy to overcome the limitations of traditional inhibitors, particularly in the context of drug resistance in cancer therapy. PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
This document provides a detailed protocol for the synthesis of PROTAC EGFR degrader 3, a potent and selective degrader of the Epidermal Growth Factor Receptor (EGFR). This PROTAC is based on the EGFR inhibitor gefitinib and recruits the von Hippel-Lindau (VHL) E3 ligase. It has demonstrated significant activity in degrading mutant forms of EGFR, which are often implicated in non-small cell lung cancer (NSCLC).
Signaling Pathway and Mechanism of Action
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3][4] Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5] Aberrant EGFR signaling, often due to mutations, can lead to uncontrolled cell growth and cancer.
This compound functions by hijacking the cell's natural protein disposal system. The gefitinib moiety binds to EGFR, while the VHL ligand moiety recruits the VHL E3 ubiquitin ligase complex. This ternary complex formation facilitates the transfer of ubiquitin molecules to the EGFR protein, marking it for degradation by the 26S proteasome.
Caption: EGFR signaling pathway and mechanism of PROTAC-induced degradation.
Experimental Protocols
The synthesis of this compound is a multi-step process that involves the preparation of three key components: an EGFR-binding moiety derived from gefitinib, a VHL E3 ligase ligand, and a linker to connect them. The final step is the coupling of these fragments.
Materials and Reagents
-
All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted.
-
Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) when necessary.
-
Thin-layer chromatography (TLC) on silica gel plates can be used to monitor the progress of reactions.
-
Purification of compounds can be achieved by flash column chromatography or preparative high-performance liquid chromatography (HPLC).[6]
-
Characterization of compounds should be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Step 1: Synthesis of Modified Gefitinib (EGFR Ligand)
A key intermediate is a gefitinib analog modified with a linker attachment point, typically a piperazine moiety.
-
Synthesis of 4-(3-chloro-4-fluoro-phenylamino)-7-methoxy-6-(3-piperazin-1-yl-propoxy)-quinazoline:
-
This intermediate can be synthesized from commercially available starting materials through a multi-step process involving chlorination, amination, and introduction of the piperazine-propoxy side chain. Synthetic routes for gefitinib analogs are well-documented in the literature.[7][8]
-
General Procedure: Start with a suitable quinazoline precursor. A common route involves the reaction of 4-chloro-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazoline with 3-chloro-4-fluoroaniline. To introduce a piperazine linker, a Boc-protected piperazine derivative can be used in the alkylation step, followed by deprotection.
-
Step 2: Synthesis of Functionalized VHL Ligand
The VHL ligand is typically derived from hydroxyproline.[4]
-
Synthesis of a VHL ligand with a carboxylic acid linker:
-
The synthesis of the core VHL ligand has been described in several publications.[9][10] A common precursor is (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.
-
General Procedure: Starting from Boc-L-hydroxyproline, a multi-step synthesis involving amide couplings and other transformations is carried out to construct the VHL ligand core. A linker with a terminal carboxylic acid, such as an amino acid or a polyethylene glycol (PEG) derivative, is then coupled to the VHL ligand.
-
Step 3: Final Coupling and Purification
The final step involves the amide coupling of the modified gefitinib and the functionalized VHL ligand.
-
Amide Coupling Reaction:
-
Dissolve the modified gefitinib (1 equivalent) and the functionalized VHL ligand (1-1.2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a coupling agent, for example, HATU (1.5 equivalents) or EDC/Oxyma (1.5 equivalents each), and a base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).[1][9]
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final this compound.[11]
-
-
Characterization:
-
Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and HRMS.
-
Data Presentation
The following tables summarize the key quantitative data for a representative this compound.
Table 1: Physicochemical and Biological Activity Data
| Parameter | Value | Reference |
| Molecular Formula | C₄₇H₅₇ClFN₇O₈S | [12] |
| Molecular Weight | 934.52 g/mol | [12] |
| Purity (HPLC) | ≥98% | [12] |
| DC₅₀ in HCC827 cells (exon 19 del) | 11.7 nM | [12][13] |
| DC₅₀ in H3255 cells (L858R) | 22.3 nM | [12][13] |
| IC₅₀ in H1975 cells (L858R/T790M) | 32 nM | [7] |
| IC₅₀ in HCC827 cells (exon 19 del) | 1.60 nM | [7] |
Table 2: Representative Reagents for Synthesis
| Step | Reagent/Catalyst | Role |
| Gefitinib Analog Synthesis | Thionyl chloride | Chlorinating agent |
| 3-Chloro-4-fluoroaniline | Amine source | |
| Boc-piperazine | Linker precursor | |
| VHL Ligand Synthesis | Boc-L-hydroxyproline | Starting material |
| HATU, DIPEA | Amide coupling reagents | |
| 4-(4-methylthiazol-5-yl)benzylamine | Amine source | |
| Final Coupling | Modified Gefitinib | EGFR binding moiety |
| Functionalized VHL Ligand | E3 ligase recruiting moiety | |
| HATU, DIPEA | Amide coupling reagents |
Conclusion
This document provides a comprehensive guide for the synthesis of this compound for research purposes. The detailed protocols and supplementary information are intended to assist researchers in the successful preparation and characterization of this potent molecule. The provided data and diagrams offer a clear understanding of its mechanism of action and the experimental procedures involved. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Overview of HPLC-Based Techniques for Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. syngene-aws-storage01.s3.ap-south-1.amazonaws.com [syngene-aws-storage01.s3.ap-south-1.amazonaws.com]
- 12. Gefitinib-based PROTAC® 3 | Active Degraders | Tocris Bioscience [tocris.com]
- 13. CN103570633B - The preparation method of Gefitinib - Google Patents [patents.google.com]
Application Notes and Protocols: Utilizing PROTAC EGFR Degrader 3 in Non-Small Cell Lung Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide, with a significant subset of tumors driven by mutations in the epidermal growth factor receptor (EGFR).[1][2] While EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of EGFR-mutant NSCLC, the emergence of drug resistance remains a major clinical challenge.[3][4] Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to overcome drug resistance by inducing the degradation of target proteins.[3][5]
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] This event-driven mechanism offers potential advantages over traditional occupancy-driven inhibitors, including the ability to target mutated and overexpressed proteins.
This document provides detailed application notes and protocols for the use of PROTAC EGFR degrader 3, a gefitinib-based PROTAC, in non-small cell lung cancer (NSCLC) xenograft models. This PROTAC has been shown to selectively degrade mutant EGFR, offering a promising strategy for overcoming TKI resistance.[1]
Mechanism of Action and Signaling Pathway
This compound Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to the EGFR protein, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][7] By simultaneously binding to both EGFR and VHL, the PROTAC forms a ternary complex that facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the EGFR protein. Polyubiquitination marks EGFR for recognition and degradation by the 26S proteasome, leading to the depletion of EGFR protein levels within the cancer cell.
EGFR Signaling Pathway in NSCLC
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), dimerizes and autophosphorylates, initiating downstream signaling cascades. Key pathways include the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. In EGFR-mutant NSCLC, the receptor is constitutively active, leading to uncontrolled cell growth.
Data Presentation
In Vitro Activity of EGFR PROTACs
The following table summarizes the in vitro degradation and anti-proliferative activities of this compound and other relevant EGFR PROTACs in various NSCLC cell lines.
| Compound | Cell Line | EGFR Mutation | DC50 (nM) | IC50 (nM) | E3 Ligase Recruited | Reference |
| This compound | HCC827 | exon 19 del | 11.7 | - | VHL | [6][7] |
| This compound | H3255 | L858R | 22.3 | - | VHL | [6][7] |
| Compound 13 | HCC-827 | del19 | 3.57 | - | VHL | [3] |
| CP17 | H1975 | L858R/T790M | - | 32 | - | [4] |
| CP17 | HCC827 | del19 | 0.49 | 1.60 | - | [4] |
| Compound 14 | HCC827 | Del19 | 0.26 | 4.91 (96h) | CRBN | [8][9] |
| Compound 14 | H3255 | L858R | 20.57 | - | CRBN | [9] |
DC50: Half-maximal degradation concentration; IC50: Half-maximal inhibitory concentration.
In Vivo Efficacy of EGFR PROTACs in NSCLC Xenograft Models
This table presents the in vivo anti-tumor efficacy of various EGFR PROTACs in NSCLC xenograft models.
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Compound 13 | HCC-827 | 30 mg/kg | 90% | [3] |
| Compound 14 | HCC827 | 30 mg/kg, i.p., every other day for 22 days | Markedly suppressed growth | [8] |
| GBP | H3255 | 5 mg/kg | Better than gefitinib | [10] |
GBP: Gefitinib-based PROTAC
Experimental Protocols
NSCLC Xenograft Model Establishment
This protocol outlines the establishment of a subcutaneous NSCLC xenograft model using the HCC827 cell line, which harbors an EGFR exon 19 deletion.
Materials:
-
HCC827 NSCLC cell line
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (or similar basement membrane matrix)
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude or SCID)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes and needles (27-30 gauge)
Procedure:
-
Culture HCC827 cells in T75 flasks until they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add trypsin-EDTA to detach the cells and incubate for 3-5 minutes at 37°C.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a sterile conical tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel.
-
Count the cells and adjust the concentration to 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors should be palpable within 7-14 days.
In Vivo Efficacy Study of this compound
This protocol describes the administration of this compound to tumor-bearing mice and the subsequent monitoring of tumor growth.
Materials:
-
Tumor-bearing mice (tumor volume ~100-150 mm³)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Dosing syringes and needles (oral gavage or intraperitoneal)
-
Calipers
-
Analytical balance
Procedure:
-
Once tumors reach the desired volume, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Prepare the dosing solution of this compound in the vehicle at the desired concentration (e.g., 5 mg/kg).[10]
-
Administer the PROTAC or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection) at the specified frequency (e.g., daily or every other day).
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for the specified duration (e.g., 21 days) or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Experimental Workflow
Conclusion
This compound and similar molecules offer a compelling therapeutic strategy for NSCLC, particularly in the context of acquired resistance to TKIs. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of these degraders in xenograft models. Careful execution of these experiments is crucial for advancing our understanding of their in vivo efficacy and potential for clinical translation.
References
- 1. PROTAC therapy as a new targeted therapy for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of novel potent covalent inhibitor-based EGFR degrader with excellent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent PROTACs Targeting EGFR Mutants through the Optimization of Covalent EGFR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The next generation of EGFR inhibitors: a patenting perspective of PROTACs based EGFR degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Gefitinib-based PROTAC® 3 | Active Degraders | Tocris Bioscience [tocris.com]
- 8. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 9. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Cell Viability Assessment of PROTAC EGFR Degrader 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, mediating the degradation of specific proteins of interest through the ubiquitin-proteasome system.[1] Unlike traditional inhibitors that merely block protein function, PROTACs eliminate the target protein entirely, offering a promising strategy to overcome drug resistance.[1] Epidermal Growth Factor Receptor (EGFR) is a well-validated target in various cancers, and its aberrant signaling drives tumor proliferation and survival.[2][] PROTAC EGFR degraders are designed to induce the degradation of EGFR, thereby inhibiting downstream signaling pathways and suppressing tumor growth.[1][4]
This document provides detailed application notes and protocols for assessing the cell viability of cancer cell lines treated with PROTAC EGFR degrader 3 , also known as CP17 .[5][6] This potent and selective degrader has demonstrated significant anti-proliferative activity in non-small-cell lung cancer (NSCLC) cell lines harboring EGFR mutations.[5][6]
Mechanism of Action: PROTAC-mediated EGFR Degradation
This compound is a heterobifunctional molecule that simultaneously binds to both the EGFR protein and an E3 ubiquitin ligase.[4][7] This induced proximity facilitates the ubiquitination of EGFR, marking it for degradation by the proteasome.[4] The degradation of EGFR leads to the suppression of downstream pro-survival signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, ultimately resulting in decreased cell viability and induction of apoptosis.[2][] Interestingly, for this compound (CP17), it has been shown that the lysosome is also involved in the degradation process of mutant EGFR.[5][6]
References
- 1. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Studying PROTAC EGFR Degrader 3 Ternary Complex Formation via Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These bifunctional molecules form a ternary complex with a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
"PROTAC EGFR degrader 3," also known as CP17, is a potent and selective degrader of epidermal growth factor receptor (EGFR) mutants, which are implicated in non-small-cell lung cancer (NSCLC).[1] This PROTAC utilizes a covalent EGFR ligand and recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of EGFR.[2] While the primary degradation pathway for VHL-recruiting PROTACs is through the proteasome, initial studies with CP17 have suggested potential involvement of the lysosomal pathway in the degradation process.[1]
Understanding the formation and stability of the EGFR/PROTAC/VHL ternary complex is crucial for elucidating the mechanism of action and optimizing the efficacy of this class of degraders. Co-immunoprecipitation (Co-IP) is a robust and widely used technique to study protein-protein interactions within their native cellular context. This application note provides a detailed protocol for the immunoprecipitation of the this compound-mediated ternary complex, enabling researchers to investigate its formation and composition.
Signaling Pathway and Experimental Workflow
The formation of the ternary complex is the critical initiating step in PROTAC-mediated protein degradation. The following diagrams illustrate the conceptual signaling pathway and the experimental workflow for its investigation using co-immunoprecipitation.
Caption: Mechanism of this compound action.
Caption: Experimental workflow for ternary complex Co-IP.
Experimental Protocol: Co-Immunoprecipitation of EGFR/PROTAC/VHL Ternary Complex
This protocol is designed for the analysis of the endogenous protein-protein interactions induced by this compound in cell lines such as H1975 or HCC827, which express EGFR mutants sensitive to this degrader.
Materials and Reagents:
-
Cell Lines: H1975 (EGFR L858R/T790M) or HCC827 (EGFR del19) cells.
-
PROTAC: this compound (CP17).
-
Antibodies:
-
Primary IP Antibody: Rabbit anti-EGFR or Mouse anti-VHL.
-
Secondary Detection Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Control IgG: Rabbit IgG or Mouse IgG.
-
-
Beads: Protein A/G magnetic beads.
-
Buffers and Solutions:
-
Cell Culture Medium (e.g., RPMI-1640 with 10% FBS).
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Co-IP Lysis Buffer (non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, with freshly added protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Co-IP Lysis Buffer with reduced detergent (e.g., 0.1% NP-40 or Triton X-100).
-
Elution Buffer: 1x Laemmli sample buffer.
-
-
Equipment:
-
Cell culture incubator and flasks.
-
Magnetic rack.
-
Refrigerated centrifuge.
-
End-over-end rotator.
-
SDS-PAGE and Western blotting equipment.
-
Protocol:
-
Cell Culture and Treatment:
-
Culture H1975 or HCC827 cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10-100 nM) or DMSO as a vehicle control for a specified time (e.g., 4-8 hours). The optimal time should be determined empirically to capture the ternary complex before significant degradation occurs.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer to the cells (e.g., 1 mL per 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Pre-clearing the Lysate:
-
To reduce non-specific binding, incubate the cell lysate (e.g., 1-2 mg of total protein) with Protein A/G magnetic beads (e.g., 20 µL) for 1 hour at 4°C on an end-over-end rotator.
-
Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody (e.g., 2-5 µg of anti-EGFR or anti-VHL antibody) to the pre-cleared lysate. As a negative control, add an equivalent amount of control IgG to a separate tube of pre-cleared lysate.
-
Incubate for 4 hours to overnight at 4°C on an end-over-end rotator.
-
Add Protein A/G magnetic beads (e.g., 30 µL) to each tube and incubate for an additional 1-2 hours at 4°C on an end-over-end rotator to capture the antibody-protein complexes.
-
-
Washing:
-
Place the tubes on a magnetic rack to pellet the beads.
-
Carefully remove and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the wash step 3-4 times to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 20-40 µL of 1x Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.
-
Place the tubes on a magnetic rack and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane with primary antibodies against EGFR, VHL, and other components of the E3 ligase complex (e.g., Cullin-2) to detect their presence in the immunoprecipitated complex.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation
The results of the co-immunoprecipitation experiment can be quantified by densitometry of the Western blot bands. The data should be presented in a clear and organized manner to facilitate comparison between different conditions.
Table 1: Densitometric Analysis of Co-Immunoprecipitated Proteins (IP: EGFR)
| Treatment | Input EGFR | Input VHL | IP EGFR | Co-IP VHL |
| DMSO (Control) | 1.00 | 1.00 | 1.00 | (Baseline) |
| PROTAC (10 nM) | (Value) | (Value) | (Value) | (Value) |
| PROTAC (100 nM) | (Value) | (Value) | (Value) | (Value) |
Table 2: Densitometric Analysis of Co-Immunoprecipitated Proteins (IP: VHL)
| Treatment | Input VHL | Input EGFR | IP VHL | Co-IP EGFR |
| DMSO (Control) | 1.00 | 1.00 | 1.00 | (Baseline) |
| PROTAC (10 nM) | (Value) | (Value) | (Value) | (Value) |
| PROTAC (100 nM) | (Value) | (Value) | (Value) | (Value) |
All values should be normalized to the corresponding input levels and expressed relative to the control condition.
Troubleshooting and Considerations
-
Weak or No Interaction: The interaction between the components of the ternary complex can be transient. Consider optimizing the PROTAC treatment time and concentration. The lysis and wash buffers can also be optimized by adjusting the salt and detergent concentrations to preserve weaker interactions.
-
High Background: Inadequate pre-clearing or insufficient washing can lead to high background. Ensure that the beads are thoroughly washed and consider including a non-specific IgG control to assess the level of non-specific binding.
-
Antibody Selection: The choice of a high-quality, specific antibody for immunoprecipitation is critical for the success of the experiment.
-
Lysosomal Involvement: Given the potential for lysosomal involvement in the degradation of EGFR by CP17, consider performing the co-immunoprecipitation in the presence of lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine) to see if the ternary complex is stabilized or its composition is altered. This could provide insights into alternative degradation pathways.
-
Quantitative Analysis: For more quantitative data on ternary complex formation, consider using techniques such as NanoBRET or Surface Plasmon Resonance (SPR) in conjunction with co-immunoprecipitation.
References
Application Notes and Protocols for PROTAC-Mediated EGFR Degradation in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of PROTAC (Proteolysis Targeting Chimera) EGFR degraders in mice, based on currently available preclinical data. While specific in vivo dosage and administration details for a compound designated solely as "PROTAC EGFR degrader 3" are not extensively documented in publicly available literature, this document outlines protocols for a representative and well-characterized gefitinib-based PROTAC EGFR degrader, herein referred to as a model compound, to guide researchers in their experimental design.
Introduction to PROTAC EGFR Degraders
Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, when overexpressed or mutated, can drive the growth of various cancers.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[2] An EGFR-targeting PROTAC consists of a ligand that binds to EGFR, a ligand for an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a linker connecting the two.[1][3] This ternary complex formation leads to the ubiquitination and subsequent degradation of the EGFR protein by the proteasome.[2]
In Vivo Dosage and Administration of a Model PROTAC EGFR Degrader
The following tables summarize in vivo dosage and administration data from various studies on representative PROTAC EGFR degraders in mouse xenograft models. This data can serve as a starting point for designing in vivo efficacy studies.
Table 1: Summary of In Vivo Efficacy Studies for Various PROTAC EGFR Degraders in Mice
| PROTAC Compound | Mouse Model | Cell Line Xenograft | Dosage | Administration Route | Dosing Schedule | Key Findings |
| Gefitinib-based PROTAC (GBP) | N/A | H3255 NSCLC | 5 mg/kg | N/A | N/A | Reduced tumor growth more effectively than gefitinib.[4] |
| MS39 | N/A | N/A | 50 mg/kg | Intraperitoneal (IP) | Single dose | High plasma concentrations at 8 and 24 hours.[4] |
| Compound 13 | BALB/c nude mice | HCC-827 | 15 mg/kg and 30 mg/kg | N/A | N/A | 30 mg/kg dose resulted in 90% tumor growth inhibition.[5] |
| Compounds 13a & 13b | BALB/c nude mice | NCI-H1975 | 10 mg/kg/day | Intraperitoneal (IP) | Daily for 24 days | Demonstrated significant tumor growth inhibition.[4] |
| Compound 14 | N/A | HCC827 | 30 mg/kg | Intraperitoneal (IP) | Every 2 days for 21 days | Markedly suppressed tumor growth.[6] |
| PROTAC EGFR degrader 9 | BALB/c nude mice | H1975-TM | 25 mg/kg and 100 mg/kg | Oral | Once daily for 31 days | Effectively inhibited tumor growth in vivo.[7] |
| Compound 12c | N/A | PC-9 | 5, 10, and 20 mg/kg | Intraperitoneal (IP) | N/A | Showed dose-dependent tumor growth inhibition.[4] |
Table 2: Vehicle Formulations for In Vivo Administration
| PROTAC Compound | Vehicle Formulation |
| Compound 14 | 40% PEG 400 and 5% Tween-80 in saline |
Experimental Protocols
In Vivo Xenograft Efficacy Study
This protocol provides a detailed methodology for assessing the in vivo efficacy of a PROTAC EGFR degrader in a mouse xenograft model.
Objective: To evaluate the anti-tumor activity of a PROTAC EGFR degrader in a subcutaneous xenograft model.
Materials:
-
PROTAC EGFR degrader
-
Vehicle solution (e.g., 40% PEG 400, 5% Tween-80 in sterile saline)
-
Cancer cell line (e.g., HCC827 for EGFR exon 19 deletion)
-
Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume using caliper measurements (Volume = (length x width²)/2).
-
Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Drug Preparation: Prepare the PROTAC EGFR degrader in the appropriate vehicle on the day of administration.
-
Administration: Administer the PROTAC EGFR degrader or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection or oral gavage) at the specified dosage and schedule.
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the mice for any signs of toxicity.
-
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Analysis:
-
Weigh the excised tumors.
-
Perform downstream analyses such as Western blotting to confirm EGFR degradation in the tumor tissue.
-
Western Blotting for EGFR Degradation
Objective: To confirm the degradation of EGFR protein in tumor tissues following treatment with a PROTAC degrader.
Materials:
-
Excised tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EGFR, anti-p-EGFR, anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize the tumor tissue in lysis buffer and centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of EGFR degradation relative to a loading control (e.g., Actin or GAPDH).
Visualizations
Caption: EGFR signaling pathways and the mechanism of PROTAC-mediated degradation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Comparison of the pharmacokinetics and metabolic fate of gefitinib – 3 – PROTACs and gefitinib in the rat following subcutaneous dosing | Poster Board #124 - American Chemical Society [acs.digitellinc.com]
- 5. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 6. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Assessment of PROTAC EGFR Degraders
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These bifunctional molecules consist of a ligand that binds to a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, particularly in non-small cell lung cancer (NSCLC). While small-molecule EGFR inhibitors have shown clinical success, the emergence of drug resistance necessitates novel therapeutic strategies. EGFR-targeting PROTACs offer a promising approach by not only inhibiting EGFR signaling but also removing the entire protein, potentially overcoming resistance mechanisms and leading to a more durable response.[1][2]
The in vivo assessment of PROTAC EGFR degraders is a critical step in their preclinical development. These studies are essential to evaluate the efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile of a PROTAC candidate in a whole-organism context. This document provides detailed application notes and protocols for the in vivo evaluation of PROTAC EGFR degraders.
In Vivo Efficacy Models
The selection of an appropriate in vivo model is crucial for the successful evaluation of a PROTAC EGFR degrader. The most commonly used models are xenografts, where human cancer cells or patient-derived tumors are implanted into immunocompromised mice.
Cell Line-Derived Xenografts (CDX)
CDX models involve the subcutaneous or orthotopic implantation of established human cancer cell lines that express the target EGFR variant (e.g., wild-type, mutant, or resistant forms). These models are highly reproducible and are valuable for initial efficacy screening and mechanistic studies.
Patient-Derived Xenografts (PDX)
PDX models are generated by implanting tumor fragments directly from a patient into immunocompromised mice. These models better recapitulate the heterogeneity and microenvironment of human tumors, offering a more clinically relevant setting to assess therapeutic efficacy.[3]
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: In Vivo Anti-Tumor Efficacy of a PROTAC EGFR Degrader in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume ± SEM (Day 21) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle | - | QD, PO | 1500 ± 150 | - | +2.5 |
| PROTAC-X | 10 | QD, PO | 800 ± 90 | 46.7 | +1.8 |
| PROTAC-X | 30 | QD, PO | 350 ± 50 | 76.7 | -0.5 |
| PROTAC-X | 50 | QD, IP | 150 ± 30 | 90.0 | -3.2 |
| Competitor Inhibitor | 25 | QD, PO | 950 ± 110 | 36.7 | +2.1 |
QD: once daily, PO: oral gavage, IP: intraperitoneal. Data is hypothetical and for illustrative purposes.
Table 2: Pharmacokinetic Parameters of a PROTAC EGFR Degrader in Mice
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t½ (h) |
| PROTAC-X | PO | 30 | 1250 | 2 | 8500 | 6.5 |
| PROTAC-X | IV | 5 | 2500 | 0.25 | 6000 | 5.8 |
Cmax: maximum plasma concentration, Tmax: time to reach Cmax, AUC: area under the curve, t½: half-life. Data is hypothetical and for illustrative purposes.
Table 3: Pharmacodynamic Analysis of EGFR Degradation in Tumor Tissues
| Treatment Group | Dose (mg/kg) | Time Point (h) | EGFR Protein Level (% of Vehicle) | p-EGFR Protein Level (% of Vehicle) |
| PROTAC-X | 30 | 8 | 45 ± 5 | 20 ± 4 |
| PROTAC-X | 30 | 24 | 25 ± 6 | 10 ± 3 |
| PROTAC-X | 30 | 48 | 35 ± 7 | 15 ± 5 |
| PROTAC-X | 30 | 72 | 60 ± 8 | 40 ± 6 |
p-EGFR: phosphorylated EGFR. Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol: Cell Line-Derived Xenograft (CDX) Model Establishment
Materials:
-
Human cancer cell line expressing the EGFR variant of interest (e.g., HCC827 for EGFR exon 19 deletion, NCI-H1975 for L858R/T790M mutation)
-
Immunocompromised mice (e.g., BALB/c nude, NOD-SCID)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Culture the selected cancer cell line to ~80% confluency.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel (optional, to improve tumor take rate) at a concentration of 5-10 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Start caliper measurements once tumors are palpable.
-
Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups.
Protocol: PROTAC Formulation and Administration
Materials:
-
PROTAC compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose in water, 10% DMSO/90% corn oil)
-
Oral gavage needles or syringes for intraperitoneal injection
Procedure:
-
Prepare the PROTAC formulation at the desired concentration in the selected vehicle. Sonication or gentle heating may be required to aid dissolution.
-
For oral administration (PO), use a gavage needle to deliver the formulation directly into the stomach.
-
For intraperitoneal administration (IP), inject the formulation into the peritoneal cavity.
-
Administer the PROTAC according to the predetermined dosing schedule (e.g., once daily, twice daily).
-
Monitor the body weight of the mice regularly to assess for any signs of toxicity.
Protocol: Pharmacokinetic (PK) Analysis
Materials:
-
Heparinized or EDTA-coated microcentrifuge tubes
-
Capillary tubes or syringes for blood collection
-
Centrifuge
Procedure:
-
Administer a single dose of the PROTAC to a cohort of mice.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (~50-100 µL) via a suitable method such as retro-orbital bleeding or tail vein sampling.[4]
-
Place the blood samples into the coated microcentrifuge tubes.
-
Centrifuge the samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis by LC-MS/MS to determine the PROTAC concentration.
Protocol: Pharmacodynamic (PD) Analysis - Western Blotting
Materials:
-
Tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-EGFR, anti-p-EGFR, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
At the end of the study or at specific time points, euthanize the mice and excise the tumors.
-
Homogenize a portion of the tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of EGFR and p-EGFR.
Protocol: Pharmacodynamic (PD) Analysis - Immunohistochemistry (IHC)
Materials:
-
Tumor tissue
-
Formalin
-
Ethanol series (for dehydration)
-
Xylene
-
Paraffin
-
Microtome
-
Antigen retrieval buffer
-
Primary antibody (anti-EGFR)
-
HRP-conjugated secondary antibody
-
DAB substrate
-
Hematoxylin
Procedure:
-
Fix the excised tumor tissue in 10% neutral buffered formalin.
-
Dehydrate the tissue through a graded series of ethanol and clear with xylene.
-
Embed the tissue in paraffin.
-
Cut 4-5 µm sections using a microtome and mount on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in an appropriate buffer.
-
Block endogenous peroxidase activity.
-
Incubate the sections with the primary anti-EGFR antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with a DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the slides under a microscope to assess the intensity and localization of EGFR staining.
Visualizations
Caption: Mechanism of action of a PROTAC EGFR degrader.
Caption: Workflow for an in vivo efficacy study.
Caption: Simplified EGFR signaling pathways.
Conclusion
The in vivo assessment of PROTAC EGFR degraders is a multifaceted process that requires careful planning and execution. By employing appropriate xenograft models and conducting rigorous pharmacokinetic and pharmacodynamic analyses, researchers can obtain crucial data to evaluate the therapeutic potential of their PROTAC candidates. The protocols and guidelines presented in this document provide a framework for conducting these essential preclinical studies, ultimately contributing to the development of novel and effective therapies for EGFR-driven cancers.
References
Application Notes and Protocols: PROTAC EGFR Degrader 3 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. PROTAC EGFR degrader 3 is a potent and selective degrader of the Epidermal Growth Factor Receptor (EGFR), a key oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC). This molecule has demonstrated excellent cellular activity in traditional 2D cell culture systems.[1]
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their superior physiological relevance compared to 2D monolayers. They better mimic the complex tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers.[2][3] Consequently, evaluating the efficacy of therapeutic agents like this compound in 3D models is crucial for predicting their in vivo performance.
These application notes provide a comprehensive guide for the utilization of this compound in 3D cell culture models, including detailed experimental protocols and data presentation guidelines.
Mechanism of Action
This compound functions as a bifunctional molecule. One end binds to the target protein, EGFR, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of EGFR, marking it for degradation by the proteasome.[4][5] Studies have also indicated the involvement of the lysosome in the degradation process of mutant EGFR induced by this degrader.[1]
Caption: Mechanism of action of this compound.
Data Presentation
In Vitro Activity in 2D Cell Culture
The following tables summarize the reported in vitro activity of this compound in various cancer cell lines grown in traditional 2D monolayer cultures. This data serves as a baseline for comparison with studies conducted in 3D models.
Table 1: Anti-proliferative Activity (IC50) of this compound in 2D Cell Culture
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| H1975 | L858R/T790M | 32 |
| HCC827 | del19 | 1.60 |
| A431 | WT | >10000 |
| Ba/F3 | del19/T790M/C797S | 481 |
| Ba/F3 | L858R/T790M/C797S | 669 |
Data sourced from MedchemExpress.[1]
Table 2: Degradation Capacity (DC50) of this compound in 2D Cell Culture
| Cell Line | EGFR Mutation Status | DC50 (nM) | Treatment Time |
| H1975 | L858R/T790M | 1.56 | 24-48h |
| HCC827 | del19 | 0.49 | 24-48h |
Data sourced from MedchemExpress.[1]
Experimental Protocols for 3D Cell Culture Models
The following protocols are adapted from established methods for 3D cell culture and analysis and are tailored for the evaluation of this compound.
Protocol 1: Spheroid Formation using the Liquid Overlay Technique
This protocol describes the generation of tumor spheroids in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell lines (e.g., H1975, HCC827)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
This compound stock solution (in DMSO)
Procedure:
-
Culture cells in standard tissue culture flasks to ~80% confluency.
-
Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells per 100 µL).
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at a low speed (e.g., 100 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days to allow for spheroid formation. Monitor spheroid formation daily.
-
Once spheroids have formed and reached a desired size, they are ready for treatment with this compound.
Caption: General experimental workflow for spheroid-based assays.
Protocol 2: Spheroid Viability Assay (CellTiter-Glo® 3D)
This assay quantifies ATP, an indicator of metabolically active cells, within the spheroid.
Materials:
-
Spheroids in a 96-well ULA plate (from Protocol 1)
-
This compound
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer-compatible 96-well white-walled plates
Procedure:
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove 50 µL of medium from each well containing a spheroid and add 50 µL of the appropriate PROTAC dilution. Include a vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Transfer the lysate to a white-walled 96-well plate.
-
Measure luminescence using a plate reader.
-
Calculate cell viability relative to the vehicle-treated control.
Protocol 3: Western Blot Analysis of EGFR Degradation in Spheroids
This protocol details the extraction of protein from spheroids to assess the degradation of EGFR.
Materials:
-
Treated spheroids (pool multiple spheroids per condition for sufficient protein yield)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Microcentrifuge tubes
-
Probe sonicator or syringe with a narrow-gauge needle
-
BCA protein assay kit
-
Standard Western blotting reagents and equipment
Procedure:
-
Collect spheroids from each treatment condition into a 1.5 mL microcentrifuge tube.
-
Gently wash the spheroids twice with ice-cold PBS, pelleting by centrifugation at a low speed (e.g., 200 x g) for 5 minutes between washes.
-
Aspirate the final PBS wash and add an appropriate volume of ice-cold RIPA buffer.
-
Lyse the spheroids by sonicating on ice or by passing the lysate through a syringe multiple times.
-
Incubate the lysate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Proceed with standard SDS-PAGE, protein transfer, antibody incubation (using primary antibodies against EGFR and a loading control like β-actin), and detection.
Protocol 4: Immunofluorescence Staining of EGFR in Spheroids
This protocol allows for the visualization of EGFR expression and localization within the 3D spheroid structure.
Materials:
-
Treated spheroids
-
PBS
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody against EGFR
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Collect and wash spheroids as described in the Western blot protocol.
-
Fix the spheroids in 4% PFA for 1-2 hours at room temperature.
-
Wash the spheroids three times with PBS.
-
Permeabilize with permeabilization buffer for 30-60 minutes at room temperature.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for at least 2 hours at room temperature or overnight at 4°C.
-
Incubate the spheroids with the primary anti-EGFR antibody diluted in blocking buffer overnight at 4°C.
-
Wash the spheroids extensively with PBS containing 0.1% Tween-20 (at least 3 washes of 1 hour each).
-
Incubate with the fluorophore-conjugated secondary antibody (and DAPI if desired) diluted in blocking buffer for 2-4 hours at room temperature, protected from light.
-
Wash again as in step 8.
-
Mount the spheroids in antifade mounting medium on a slide suitable for confocal microscopy.
-
Image the spheroids using a confocal microscope, capturing Z-stacks to visualize the entire 3D structure.
EGFR Signaling Pathway
The degradation of EGFR by this compound is expected to inhibit downstream signaling pathways that are critical for tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Assessment of Antitumor and Antiproliferative Efficacy and Detection of Protein-Protein Interactions in Cancer Cells from 3D Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
Application Notes and Protocols for Evaluating Off-Target Effects of PROTAC EGFR Degrader 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins by hijacking the body's own ubiquitin-proteasome system.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs induce the degradation of the entire target protein, offering potential for improved potency and duration of effect.[2][3] An EGFR-targeting PROTAC, for instance, is designed to specifically degrade the Epidermal Growth Factor Receptor (EGFR), a protein often implicated in cancer development.[2][4]
However, the complex mechanism of action of PROTACs, which involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, introduces the possibility of off-target effects.[5] These unintended interactions can lead to the degradation of proteins other than the intended target, potentially causing toxicity and other adverse effects.[5][6] Therefore, a rigorous and comprehensive evaluation of off-target effects is a critical step in the preclinical safety assessment of any new PROTAC, including "PROTAC EGFR degrader 3".[5]
This document provides a detailed protocol for evaluating the off-target effects of this compound, encompassing a multi-pronged approach that combines advanced proteomics, targeted cellular assays, and in vivo models.
Global Proteomic Profiling for Unbiased Off-Target Identification
Mass spectrometry-based proteomics is the cornerstone for identifying potential off-target effects of PROTACs in an unbiased manner.[5][7] This approach allows for the global analysis of protein abundance changes across the entire proteome following treatment with the PROTAC.[1][8]
Experimental Protocol: Global Proteomic Analysis by Mass Spectrometry
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., a non-small cell lung cancer line with known EGFR expression like HCC827 or a control line like HEK293T) in appropriate media.
-
Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the concentration that induces 50% degradation of EGFR, or DC₅₀) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, and 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Quantify total protein concentration using a standard method (e.g., BCA assay).
-
-
Protein Digestion and Peptide Labeling:
-
Reduce and alkylate the protein lysates.
-
Digest proteins into peptides using an enzyme such as trypsin.
-
For quantitative analysis, label peptides with isobaric tags (e.g., TMT or iTRAQ) to enable multiplexing of different samples.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides by reverse-phase liquid chromatography.
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Normalize the data and perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the vehicle control.
-
Proteins showing a significant decrease in abundance are potential off-targets.
-
Data Presentation: Summary of Proteomic Analysis
The results of the global proteomic analysis should be summarized in a table to clearly identify potential off-target proteins.
| Protein | Gene | Fold Change (vs. Vehicle) at 1x DC₅₀ | p-value | Cellular Function | On-Target/Off-Target |
| EGFR | EGFR | -10.2 | <0.001 | Receptor Tyrosine Kinase | On-Target |
| Protein X | GENEX | -5.8 | <0.01 | Kinase | Potential Off-Target |
| Protein Y | GENEY | -3.1 | <0.05 | Structural Protein | Potential Off-Target |
| Protein Z | GENEZ | -1.2 | >0.05 | Transcription Factor | Not Significant |
Validation of Potential Off-Target Degradation
Following the identification of potential off-targets from the global proteomics screen, it is crucial to validate these findings using more targeted and orthogonal methods.
Experimental Protocol: Western Blotting
-
Cell Culture and Treatment: Treat cells with this compound and a vehicle control as described in the proteomics protocol.
-
Protein Extraction and Quantification: Prepare cell lysates and determine protein concentration.
-
SDS-PAGE and Immunoblotting:
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific to the potential off-target proteins and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Quantification:
-
Detect the signal using a chemiluminescent substrate.
-
Quantify band intensities using densitometry software to confirm the reduction in protein levels.
-
Experimental Protocol: Targeted Proteomics (Selected Reaction Monitoring - SRM)
For a more precise quantification of off-target degradation, SRM can be employed.
-
Sample Preparation: Prepare cell lysates and digest proteins as described previously.
-
SRM Assay Development:
-
Select unique peptides for the target and potential off-target proteins.
-
Optimize MS parameters for the detection of these specific peptides.
-
-
LC-SRM Analysis: Analyze the peptide samples using a triple quadrupole mass spectrometer.
-
Data Analysis: Quantify the abundance of the selected peptides to determine the precise level of protein degradation.
Investigating the Mechanism of Off-Target Effects
Understanding how this compound engages with off-target proteins is essential. This involves assessing direct binding and the formation of a ternary complex with the E3 ligase.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA can be used to assess the direct binding of the PROTAC to potential off-target proteins in a cellular context.[9]
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Protein Analysis: Analyze the soluble fraction by Western blotting or mass spectrometry for the presence of the potential off-target protein. An increase in the thermal stability of a protein in the presence of the PROTAC suggests direct binding.
Experimental Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay can be used to monitor the formation of the ternary complex between the off-target protein, the PROTAC, and the E3 ligase in living cells.
-
Cell Line Engineering: Create a cell line that expresses the potential off-target protein fused to a NanoLuc® luciferase and the E3 ligase (e.g., VHL or Cereblon) fused to a HaloTag®.
-
Cell Treatment: Treat the engineered cells with the HaloTag® ligand and this compound.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. An increase in the BRET signal indicates the formation of a ternary complex.
In Vivo Assessment of Off-Target Effects and Toxicity
The final stage of off-target evaluation involves assessing the effects of this compound in a living organism.
Experimental Protocol: Murine Xenograft Model
-
Model Development: Implant human tumor cells (e.g., HCC827) into immunodeficient mice.
-
PROTAC Administration: Once tumors are established, treat the mice with this compound at different doses and a vehicle control.
-
Monitoring:
-
Monitor tumor growth and the general health of the animals (e.g., body weight, behavior).
-
At the end of the study, collect tumors and various organs (e.g., liver, spleen, kidney).
-
-
Analysis:
-
Perform Western blotting or targeted proteomics on tumor and organ lysates to assess the degradation of EGFR and potential off-target proteins.
-
Conduct histopathological analysis of the organs to look for any signs of toxicity.
-
Data Presentation: Summary of In Vivo Off-Target Analysis
| Organ | EGFR Degradation (%) | Off-Target X Degradation (%) | Signs of Toxicity |
| Tumor | 85 | 10 | None |
| Liver | 15 | 5 | None |
| Spleen | 5 | 2 | None |
| Kidney | 10 | 3 | None |
Signaling Pathways and Experimental Workflows
Mechanism of PROTAC Action
Caption: Mechanism of PROTAC-mediated degradation of EGFR.
Workflow for Off-Target Evaluation
Caption: Comprehensive workflow for evaluating off-target effects.
Logical Relationship of Off-Target Effects
Caption: Logical relationship between on-target and off-target effects.
Conclusion
A thorough evaluation of off-target effects is paramount for the successful clinical translation of this compound. The multi-faceted approach outlined in these application notes, combining global proteomics, targeted validation, mechanistic studies, and in vivo analysis, provides a robust framework for identifying and characterizing unintended protein degradation. The systematic application of these protocols will enable a comprehensive understanding of the selectivity profile of this compound, ultimately contributing to a more informed assessment of its therapeutic potential and safety.
References
- 1. sapient.bio [sapient.bio]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. panomebio.com [panomebio.com]
- 8. chempro-innovations.com [chempro-innovations.com]
- 9. researchgate.net [researchgate.net]
flow cytometry analysis of apoptosis induced by PROTAC EGFR degrader 3
Application Note and Protocol
Topic: Flow Cytometry Analysis of Apoptosis Induced by PROTAC EGFR Degrader 3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of specific proteins.[1] A PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[1][2] This ternary complex formation leads to the ubiquitination of the POI, marking it for destruction by the proteasome.[3]
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes such as proliferation, differentiation, and survival.[4][5][6][7] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in many human cancers.[5][7] Targeted degradation of EGFR using PROTACs presents a promising therapeutic strategy to overcome the limitations of traditional inhibitors, such as acquired resistance.[8][9][10] By eliminating the EGFR protein, these degraders can effectively shut down downstream pro-survival signaling pathways, thereby inducing apoptosis (programmed cell death).[8][9][11]
This application note provides a detailed protocol for quantifying apoptosis induced by a novel PROTAC, "EGFR degrader 3," using flow cytometry with Annexin V and Propidium Iodide (PI) staining. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent protein, binds with high affinity to exposed PS, identifying early apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells.[12][13] Dual staining allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Signaling Pathway: PROTAC-Induced EGFR Degradation and Apoptosis
The degradation of EGFR by a PROTAC molecule disrupts multiple downstream signaling cascades that promote cell survival. Key anti-apoptotic pathways, such as the PI3K-AKT and RAS-RAF-MEK-ERK pathways, are inactivated upon EGFR removal.[6][14] This shifts the cellular balance towards apoptosis.
Caption: PROTAC-mediated recruitment of an E3 ligase to EGFR leads to its degradation, inhibiting survival pathways and inducing apoptosis.
Experimental Workflow
A systematic workflow is crucial for obtaining reliable and reproducible results. The process begins with cell culture and treatment, followed by staining and data acquisition via flow cytometry, and concludes with data analysis.
Caption: Workflow for apoptosis analysis: from cell treatment to flow cytometry data interpretation.
Experimental Protocols
Materials and Reagents
-
Cell Line: EGFR-dependent human non-small cell lung cancer cell line (e.g., HCC827 with exon 19 deletion).
-
PROTAC: this compound (dissolved in DMSO).
-
Complete Growth Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA: 0.25%.
-
Apoptosis Detection Kit: Containing Annexin V-FITC (or other fluorochrome), Propidium Iodide (PI) solution, and 10X Annexin V Binding Buffer.
-
Controls: Vehicle (DMSO), positive control for apoptosis (e.g., Staurosporine).
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Culture HCC827 cells in T25 flasks or 6-well plates. Seed cells at a density of 2-5 x 10⁵ cells/mL and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of PROTAC Dilutions: Prepare serial dilutions of this compound in complete growth medium. A typical concentration range for a potent degrader might be 1 nM to 1000 nM. Prepare a vehicle control using the same final concentration of DMSO as the highest PROTAC dose.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, the vehicle control, or a positive control.
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 24, 48, or 72 hours) to allow for protein degradation and subsequent apoptosis. A 48-hour incubation is often sufficient to observe significant apoptosis.[9][11]
Protocol 2: Annexin V and PI Staining
-
Cell Harvesting:
-
For each treatment condition, carefully collect the cell culture supernatant, which contains floating apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the adherent cells. Once detached, neutralize the trypsin with complete growth medium.
-
Combine the detached cells with their corresponding supernatant collected earlier.
-
-
Washing: Centrifuge the combined cell suspension at 300-400 x g for 5 minutes.[15] Discard the supernatant and wash the cell pellet twice with cold PBS.[13]
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.[15]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[15]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]
-
-
Final Preparation: After incubation, add 400 µL of 1X Binding Buffer to each tube. The samples are now ready for immediate analysis on a flow cytometer. Do not wash cells after staining.
Protocol 3: Flow Cytometry Analysis
-
Instrument Setup: Turn on the flow cytometer and allow it to warm up. Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters to gate the main cell population.
-
Compensation Controls:
-
Unstained Cells: To set baseline fluorescence.
-
Annexin V-FITC only: To set compensation for FITC spillover into the PI channel.
-
PI only: To set compensation for PI spillover into the FITC channel.
-
-
Data Acquisition: Acquire data for each sample, collecting at least 10,000-20,000 events per sample for statistical significance.
-
Gating Strategy:
-
Create an FSC-A vs. SSC-A plot to gate on the main cell population, excluding debris.
-
From this population, create a FITC-A (Annexin V) vs. PI-A plot.
-
Set up four quadrants based on the controls to identify the different cell populations:
-
Lower-Left (Q4): Live cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early Apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late Apoptotic/Necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
-
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a table to facilitate clear comparison between different treatment conditions.
Table 1: Quantitation of Apoptosis in HCC827 Cells Treated with this compound for 48 Hours
| Treatment Condition | Concentration (nM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Total Apoptotic Cells (%) (Early + Late) |
| Vehicle Control | 0 (0.1% DMSO) | 94.5 ± 2.1 | 3.1 ± 0.8 | 2.4 ± 0.5 | 5.5 ± 1.3 |
| EGFR Degrader 3 | 1 | 88.2 ± 3.5 | 7.5 ± 1.2 | 4.3 ± 0.9 | 11.8 ± 2.1 |
| EGFR Degrader 3 | 10 | 65.7 ± 4.2 | 22.1 ± 2.5 | 12.2 ± 1.8 | 34.3 ± 4.3 |
| EGFR Degrader 3 | 100 | 30.1 ± 5.1 | 45.8 ± 3.9 | 24.1 ± 2.2 | 69.9 ± 6.1 |
| EGFR Degrader 3 | 1000 | 15.3 ± 3.8 | 38.5 ± 4.6 | 46.2 ± 5.3 | 84.7 ± 9.9 |
| Staurosporine | 1000 | 10.8 ± 2.9 | 25.4 ± 3.1 | 63.8 ± 4.5 | 89.2 ± 7.6 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Interpretation of Results
The results presented in Table 1 demonstrate a clear dose-dependent increase in apoptosis upon treatment with this compound.
-
Vehicle Control: Shows a high percentage of viable cells, indicating that the solvent (DMSO) does not induce significant cell death.
-
This compound: As the concentration of the degrader increases from 1 nM to 1000 nM, there is a corresponding decrease in the live cell population and a significant increase in both early and late apoptotic populations. The percentage of total apoptotic cells rises from 11.8% at 1 nM to 84.7% at 1000 nM. This dose-dependent effect is a strong indicator that the observed apoptosis is a direct result of the degrader's activity.
-
Positive Control: Staurosporine, a known inducer of apoptosis, shows a high percentage of late apoptotic/necrotic cells, confirming that the assay system is working correctly.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of apoptosis induced by this compound. By employing Annexin V and Propidium Iodide staining followed by flow cytometry, researchers can effectively measure the efficacy of EGFR degraders in inducing programmed cell death. This method is a critical tool for the preclinical evaluation and characterization of novel targeted protein degraders in cancer drug discovery and development. The ability to distinguish between different stages of cell death provides valuable insights into the compound's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. EGFR-Mediated Apoptosis via STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective degradation of EGFRL858R+T790M mutant proteins by CRBN-based PROTACs through both proteosome and autophagy/lysosome degradation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Measuring PROTAC EGFR Degrader Binding to E3 Ligases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
The formation of a stable ternary complex between the PROTAC, the POI, and the E3 ligase is a critical determinant of a PROTAC's efficacy. Therefore, accurately measuring the binding affinities of the PROTAC to both its target protein and the E3 ligase, as well as the thermodynamics of the ternary complex formation, is paramount in the development of effective degraders.
This document provides detailed application notes and protocols for key biophysical and cellular techniques to measure the binding of EGFR-targeting PROTACs to two of the most commonly utilized E3 ligases: von Hippel-Lindau (VHL) and Cereblon (CRBN). The protocols are illustrated with "PROTAC EGFR degrader 3," a known VHL-recruiting degrader, and a representative CRBN-recruiting EGFR degrader.
PROTAC Mechanism of Action
The fundamental mechanism of PROTACs involves the formation of a ternary complex, leading to target ubiquitination and degradation.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data Summary
The following tables summarize key binding and degradation parameters for representative EGFR PROTACs.
Table 1: VHL-Recruiting EGFR PROTAC (this compound)
| Parameter | Value | Technique | Reference |
| Binding Affinity (Kd) to VHL | ~50-200 nM (Typical) | ITC / FP | [1] |
| Binding Affinity (Kd) to EGFR (mutant) | Not specified | Not specified | |
| DC50 (HCC827; exon 19 del) | 11.7 nM | Western Blot | |
| DC50 (H3255; L858R) | 22.3 nM | Western Blot |
Table 2: Representative CRBN-Recruiting EGFR PROTAC
| Parameter | Value | Technique | Reference |
| Binding Affinity (Kd) to CRBN | ~1-5 µM (Typical) | ITC / FP | [1] |
| Binding Affinity (Kd) to EGFR (mutant) | Varies | Varies | |
| DC50 (Cell Line Dependent) | Varies | Western Blot |
Experimental Protocols
Fluorescence Polarization (FP) for Binary Binding Affinity
Principle: FP measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger protein. A small fluorescent probe bound to a large protein will tumble slower, resulting in a higher polarization value. In a competitive binding assay, the PROTAC displaces the fluorescent probe, causing a decrease in polarization.
Caption: Fluorescence Polarization (FP) experimental workflow.
Protocol for VHL Binding:
-
Reagents and Materials:
-
Purified VHL/ElonginB/ElonginC (VBC) complex.
-
Fluorescently labeled probe (e.g., FAM-labeled HIF-1α peptide).
-
This compound.
-
Assay Buffer: (e.g., 50 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.4).
-
384-well, low-volume, black plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a solution of VBC complex and the FAM-HIF-1α probe in the assay buffer. The final concentration of the VBC complex should be close to the Kd of the probe, and the probe concentration is typically 1-5 nM.
-
Dispense the VBC/probe mixture into the wells of the 384-well plate.
-
Add serial dilutions of "this compound" or a control compound to the wells. Include wells with no PROTAC (maximum polarization) and wells with a known high-affinity VHL ligand (minimum polarization).
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
Plot the polarization values against the logarithm of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
Principle: ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). ITC is a powerful tool for characterizing both binary (PROTAC-E3 ligase) and ternary (PROTAC-E3-EGFR) complex formation.
Caption: Isothermal Titration Calorimetry (ITC) workflow.
Protocol for Ternary Complex Analysis:
-
Reagents and Materials:
-
Highly purified VBC or CRBN/DDB1 complex.
-
Highly purified EGFR kinase domain.
-
PROTAC EGFR degrader.
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, pH 7.5). All components must be in identical, degassed buffer.
-
Isothermal titration calorimeter.
-
-
Procedure for Measuring Ternary Complex Formation (VHL example):
-
Binary Binding (PROTAC to VHL):
-
Dialyze purified VBC complex and "this compound" extensively against the same buffer.
-
Load the VBC complex (e.g., 10-20 µM) into the sample cell of the ITC instrument.
-
Load the PROTAC (e.g., 100-200 µM) into the injection syringe.
-
Perform a titration experiment, injecting small aliquots of the PROTAC into the VBC solution.
-
Analyze the resulting data to determine the binary binding affinity (Kd).
-
-
Ternary Complex Formation:
-
To measure the binding of EGFR to the pre-formed VBC-PROTAC complex, prepare a solution of VBC and PROTAC in the sample cell at concentrations that ensure saturation (e.g., VBC at 10 µM and PROTAC at 20 µM).
-
Load the purified EGFR kinase domain (e.g., 100 µM) into the injection syringe.
-
Perform the titration experiment. The heat changes now correspond to the formation of the ternary complex.
-
Analyze the data to determine the affinity of EGFR for the binary complex. A significant increase in affinity compared to the binary interactions indicates positive cooperativity.
-
-
NanoBRET™ Target Engagement Assay for Intracellular Binding
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a target protein in living cells. A NanoLuc® luciferase-E3 ligase fusion protein acts as the energy donor, and a cell-permeable fluorescent tracer that binds to the E3 ligase serves as the acceptor. When the tracer binds to the NanoLuc®-E3 ligase, BRET occurs. A competing PROTAC will displace the tracer, leading to a decrease in the BRET signal.
Caption: NanoBRET™ Target Engagement workflow.
Protocol for CRBN Engagement:
-
Reagents and Materials:
-
HEK293 cells.
-
Plasmid encoding NanoLuc®-CRBN fusion protein.
-
Transfection reagent.
-
Opti-MEM® I Reduced Serum Medium.
-
CRBN NanoBRET™ Tracer and Nano-Glo® Substrate (Promega).
-
Representative CRBN-recruiting EGFR PROTAC.
-
White, 96-well assay plates.
-
Luminometer capable of measuring filtered luminescence (460nm and >600nm).
-
-
Procedure:
-
Day 1: Cell Plating and Transfection:
-
Prepare a suspension of HEK293 cells in Opti-MEM® containing the NanoLuc®-CRBN plasmid and transfection reagent.
-
Dispense the cell suspension into a white 96-well plate.
-
Incubate for 24 hours at 37°C in a CO2 incubator.
-
-
Day 2: Assay:
-
Prepare serial dilutions of the CRBN-recruiting EGFR PROTAC in Opti-MEM®.
-
Add the PROTAC dilutions to the cells and incubate for 2 hours at 37°C.
-
Prepare the NanoBRET™ Tracer and Nano-Glo® Substrate mixture according to the manufacturer's instructions.
-
Add the tracer/substrate mixture to all wells.
-
Read the filtered luminescence at 460nm (donor) and >600nm (acceptor) within 10 minutes.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data to the no-PROTAC control.
-
Plot the normalized BRET ratio against the logarithm of the PROTAC concentration and fit the data to determine the IC50, which reflects the intracellular target engagement.
-
-
Conclusion
The selection of an appropriate assay for measuring PROTAC-E3 ligase binding depends on the specific research question. Fluorescence polarization is a robust and high-throughput method for determining binary binding affinities in a biochemical setting. Isothermal titration calorimetry provides a comprehensive thermodynamic profile of both binary and ternary complex formation, offering deep mechanistic insights. The NanoBRET™ Target Engagement assay is a powerful tool for quantifying target binding within the complex environment of a living cell. A combination of these techniques will provide a thorough characterization of a PROTAC's binding properties, which is essential for the rational design and optimization of these promising new therapeutics.
References
Application Notes: Live-Cell Imaging of EGFR Degradation Using PROTAC EGFR Degrader 3
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[1][2][3] Dysregulation of EGFR signaling, often through mutations, is a key driver in various cancers, particularly non-small-cell lung cancer (NSCLC).[3][4] While tyrosine kinase inhibitors (TKIs) have been effective, acquired resistance remains a major clinical challenge.[5]
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic strategy that induces the degradation of target proteins rather than merely inhibiting them.[5][6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation.[6][7]
This document provides detailed protocols and data for studying the activity of PROTAC EGFR degrader 3 , a potent and selective degrader of mutant EGFR.[8][9] We focus on the use of live-cell imaging as a powerful method to visualize and quantify the dynamics of EGFR degradation in real-time.[10][11][12]
Mechanism of Action and Signaling Pathway
This compound selectively targets mutant forms of EGFR, such as those found in H1975 (EGFRL858R/T790M) and HCC827 (EGFRdel19) cell lines, with high potency.[8][9] It functions by forming a ternary complex between the mutant EGFR protein and an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of EGFR. Uniquely, for this degrader, the subsequent degradation process involves the lysosome, distinguishing it from many PROTACs that utilize the proteasome system.[8][9][13] By eliminating the EGFR protein, the degrader effectively shuts down downstream pro-survival signaling cascades, principally the RAS/RAF/MAPK and PI3K/AKT pathways.[3][14]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. Live-Cell Imaging of Protein Degradation Utilizing Designed Protein-Tag Mutant and Fluorescent Probe with Turn-Off Switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note: A Framework for Assessing Synergy Between PROTAC EGFR Degrader 3 and Combination Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Aberrant EGFR signaling is a key driver in various cancers, making it a prime therapeutic target.[2] Proteolysis Targeting Chimeras (PROTACs) are a novel class of therapeutics that induce the degradation of specific proteins rather than just inhibiting them.[3] A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein (the protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[4] This design allows the PROTAC to recruit the cellular ubiquitin-proteasome system to tag the target protein for degradation.[5][6]
PROTAC EGFR degraders offer a promising strategy to overcome resistance mechanisms associated with traditional EGFR inhibitors.[7][8] To enhance therapeutic efficacy and combat potential resistance, combining a PROTAC EGFR degrader with other anti-cancer agents is a compelling approach.[9] This application note provides a comprehensive experimental framework and detailed protocols for evaluating the synergistic potential of a novel PROTAC EGFR Degrader 3 in combination with other drugs.
Part 1: Experimental Design and Workflow
A systematic approach is crucial for accurately assessing drug synergy. The overall workflow involves determining the potency of individual agents, evaluating their combined effect across a range of concentrations, and finally, performing mechanistic studies to confirm the on-target effects and understand the basis of the synergistic interaction.
Part 2: Key Experimental Protocols
Detailed methodologies for the core assays are provided below.
Protocol 1: Cell Viability and Single-Agent IC50 Determination
This protocol determines the concentration of each drug that inhibits 50% of cell growth (IC50), which is essential for designing combination studies.[10]
Materials:
-
Cancer cell lines (e.g., H1975 for EGFR L858R/T790M, PC-9 for EGFR del19)[8]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and combination drug(s)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 2-fold serial dilution series for each drug in the appropriate vehicle (e.g., DMSO).
-
Cell Treatment: Add the diluted drugs to the cells. Include vehicle-only controls. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.[11]
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls (representing 100% viability).
-
Plot the normalized viability against the log of the drug concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Combination Assay and Synergy Analysis (Chou-Talalay Method)
This protocol assesses the combined effect of the PROTAC and another drug to determine if the interaction is synergistic, additive, or antagonistic.[12][13]
Procedure:
-
Experimental Design: Based on the individual IC50 values, design a combination matrix using a constant ratio of the two drugs (e.g., centered around their IC50 ratio).[14] Test at least 5-7 concentrations for each combination.
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1, but treat cells with single agents and the drug combinations.
-
Viability Measurement: Follow step 5 from Protocol 1 to measure cell viability.
-
Synergy Quantification:
Protocol 3: Western Blotting for EGFR Degradation
This protocol is used to visually and quantitatively confirm that the PROTAC is degrading EGFR protein and to assess the impact on downstream signaling pathways.[17][18]
Materials:
-
Treated cell samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry) and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p-AKT, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the PROTAC, combination drug, or both for a specified time (e.g., 24 hours). Lyse the cells on ice and collect the supernatant after centrifugation.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts, add loading buffer, boil the samples, and load them onto an SDS-PAGE gel. Run the gel to separate proteins by size.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-EGFR) overnight at 4°C, followed by washes in TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the EGFR band intensity to the loading control (e.g., β-actin).
Protocol 4: Quantitative PCR (qPCR) for Target Gene Expression
This protocol measures changes in the mRNA levels of EGFR-regulated genes (e.g., MYC, FOS) to assess the downstream functional consequences of EGFR degradation.
Materials:
-
Treated cell samples
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR primers for EGFR and target genes (e.g., MYC) and a housekeeping gene (e.g., GAPDH)[20][21]
-
SYBR Green or TaqMan master mix
-
qPCR instrument
Procedure:
-
RNA Extraction: Treat cells as required and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Reaction: Set up the qPCR reaction with cDNA, primers, and master mix.
-
Data Acquisition: Run the reaction in a qPCR instrument.
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.[22]
Part 3: Data Presentation and Interpretation
Clear presentation of quantitative data is essential for interpretation.
Table 1: Single-Agent IC50 Values This table summarizes the potency of each drug individually in the selected cell lines.
| Cell Line | Drug | IC50 (nM) |
| H1975 | This compound | 15.2 |
| H1975 | Drug X | 85.7 |
| PC-9 | This compound | 22.5 |
| PC-9 | Drug X | 110.4 |
Table 2: Combination Index (CI) Values for PROTAC 3 + Drug X in H1975 Cells This table presents the CI values at different effect levels (Fraction Affected, Fa). Values below 1 indicate synergy.[23]
| Fa (Effect Level) | CI Value | Interpretation |
| 0.50 (50% inhibition) | 0.75 | Synergy |
| 0.75 (75% inhibition) | 0.62 | Synergy |
| 0.90 (90% inhibition) | 0.51 | Strong Synergy |
Table 3: Densitometry Analysis of EGFR Protein Levels Post-Treatment (24h) This table shows the quantitative results from the Western blot analysis.
| Treatment | Fold Change in EGFR (Normalized to β-actin) |
| Vehicle Control | 1.00 |
| PROTAC 3 (20 nM) | 0.25 |
| Drug X (100 nM) | 0.95 |
| PROTAC 3 (20 nM) + Drug X (100 nM) | 0.10 |
Part 4: Signaling and Mechanistic Diagrams
Visualizing the underlying biological mechanisms provides context for the experimental results.
PROTAC Mechanism of Action
PROTACs work by hijacking the cell's ubiquitin-proteasome system to induce degradation of a target protein.[6]
EGFR Signaling Pathway
EGFR activation triggers multiple downstream pathways critical for cell growth and survival, such as the RAS/MAPK and PI3K/AKT pathways.[24][25] A PROTAC degrader eliminates the receptor, blocking all downstream signals.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 4. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. Cell viability assay for drug synergy [bio-protocol.org]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. commerce.bio-rad.com [commerce.bio-rad.com]
- 21. origene.com [origene.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ClinPGx [clinpgx.org]
Troubleshooting & Optimization
troubleshooting poor degradation efficiency with PROTAC EGFR degrader 3
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PROTAC EGFR degrader 3.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is showing lower than expected degradation efficiency. What are the potential causes and how can I troubleshoot this?
A1: Poor degradation efficiency with this compound can stem from several factors, ranging from experimental setup to cellular mechanics. Below is a step-by-step troubleshooting guide to help you identify and resolve the issue.
Troubleshooting Workflow for Poor Degradation Efficiency
Caption: Troubleshooting workflow for poor PROTAC degradation.
-
Step 1: Verify PROTAC Integrity and Concentration:
-
Improper Storage: Ensure the PROTAC has been stored correctly according to the manufacturer's instructions to prevent degradation.
-
Incorrect Concentration: Double-check all calculations for your stock and working solutions. Prepare fresh dilutions from a reliable stock.
-
-
Step 2: Optimize Treatment Conditions:
-
Time-Dependence: EGFR degradation by this compound is time-dependent. The degradation rate maximizes after 48 hours.[1] Consider running a time-course experiment (e.g., 8, 16, 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell line and experimental conditions.
-
Concentration Range: Perform a dose-response experiment to identify the optimal concentration. While potent, excessively high concentrations can lead to the "hook effect" (see Q3). A typical starting range for this compound is 0.3 nM to 300 nM.[1]
-
-
Step 3: Check Cell Line and EGFR Status:
-
Cell Line Suitability: this compound shows high activity in cell lines with specific EGFR mutations, such as H1975 (EGFRL858R/T790M) and HCC827 (EGFRdel19).[1][2] Its efficacy may be limited in cells with wild-type EGFR or other mutations.[1] Verify the EGFR mutation status of your cell line.
-
Cell Health: Ensure cells are healthy and not overgrown, as this can affect protein turnover and drug response.
-
-
Step 4: Assess Ternary Complex Formation:
-
The formation of a stable ternary complex between EGFR, the PROTAC, and the E3 ligase is crucial for degradation. While direct assessment can be complex, issues with the E3 ligase can be a factor.
-
E3 Ligase Expression: Confirm that the recruited E3 ligase (e.g., VHL or Cereblon, depending on the specific degrader) is expressed in your cell line.
-
-
Step 5: Investigate Proteasome and Lysosome Function:
-
PROTAC-mediated degradation primarily relies on the ubiquitin-proteasome system. However, for this compound, the lysosome is also involved in the degradation process.[1][2][3][4]
-
Inhibitor Controls: Use a proteasome inhibitor (e.g., MG132) and a lysosome inhibitor (e.g., chloroquine or bafilomycin A1) as controls. Pre-treating cells with these inhibitors before adding the PROTAC should rescue EGFR from degradation, confirming the pathway's involvement.
-
-
Step 6: Evaluate the "Hook Effect":
Q2: What are the recommended cell lines and optimal concentrations for this compound?
A2: this compound is particularly effective against non-small cell lung cancer (NSCLC) cell lines harboring specific EGFR mutations.
| Cell Line | EGFR Mutation | DC50 | IC50 | Reference |
| H1975 | L858R/T790M | 1.56 nM | 32 nM | [1] |
| HCC827 | del19 | 0.49 nM | 1.60 nM | [1] |
| PC9 | del19/T790M/C797S | - | - | [1] |
| A431 | WT | - | >10000 nM | [1] |
-
DC50: Half-maximal degradation concentration.
-
IC50: Half-maximal inhibitory concentration (for cell proliferation).
A starting concentration range of 0.3 nM to 300 nM for 24 to 48 hours is recommended for initial experiments.[1]
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon observed with PROTACs where degradation efficiency decreases at high concentrations.[5][6] This occurs because the PROTAC concentration is too high, leading to the formation of binary complexes (PROTAC-EGFR and PROTAC-E3 ligase) instead of the productive ternary complex (EGFR-PROTAC-E3 ligase) required for ubiquitination and degradation.
Mechanism of the Hook Effect
Caption: Optimal vs. High PROTAC concentrations.
To avoid the hook effect, it is crucial to perform a careful dose-response experiment with a broad range of concentrations to determine the optimal degradation concentration for your specific cell line and experimental conditions.
Key Experimental Protocols
1. Western Blot Analysis for EGFR Degradation
This protocol is for assessing the degradation of EGFR protein levels following treatment with this compound.
-
Cell Seeding: Plate cells (e.g., H1975, HCC827) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.3, 1, 3, 10, 100, 300 nM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 or 48 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against EGFR overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the band intensities and determine the percentage of EGFR degradation relative to the vehicle control.
2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and read the absorbance.
-
For CellTiter-Glo®: Add the reagent to the wells, incubate, and measure luminescence.
-
-
Data Analysis: Plot the cell viability against the log of the PROTAC concentration to determine the IC50 value.
Signaling Pathway
This compound works by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, and also involves the lysosome.
Caption: Mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Potent PROTACs Targeting EGFR Mutants through the Optimization of Covalent EGFR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
optimizing PROTAC EGFR degrader 3 concentration for maximal degradation
Welcome to the technical support center for optimizing the use of PROTAC EGFR degrader 3. This guide provides troubleshooting advice and detailed protocols to help researchers and drug development professionals achieve maximal degradation of the Epidermal Growth Factor Receptor (EGFR).
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound to achieve maximal degradation?
A1: The optimal concentration for this compound is cell line-dependent and typically ranges from low nanomolar to micromolar concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell system. For example, in H1975 and HCC827 cells, significant degradation of mutant EGFR has been observed at concentrations as low as 0.3 nM, with DC₅₀ values of 1.56 nM and 0.49 nM, respectively, after 24 to 48 hours of treatment.[1] However, it is important to test a broad range of concentrations (e.g., 0.1 nM to 10 µM) to identify the concentration that gives the maximal degradation (Dmax) and to observe any potential "hook effect".[2][3][4]
Q2: I am observing a decrease in EGFR degradation at higher concentrations of this compound. What is causing this "hook effect"?
A2: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations.[2][3] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes with either the EGFR target protein or the E3 ligase, rather than the productive ternary complex (EGFR-PROTAC-E3 ligase) required for degradation.[4][5] The formation of these non-productive binary complexes saturates the system and hinders the degradation process.[4] To mitigate the hook effect, it is essential to perform a careful dose-response analysis to identify the optimal concentration window for maximal degradation.[5]
Q3: How long should I incubate my cells with this compound to see maximal degradation?
A3: The time required for maximal degradation can vary depending on the cell line and the concentration of the PROTAC. For this compound, a decrease in the expression level of EGFRL858R/T790M has been observed as early as 8 hours, with maximal degradation typically occurring after 24 to 48 hours of treatment.[1] A time-course experiment (e.g., 0, 4, 8, 12, 24, 48, and 72 hours) is recommended to determine the optimal incubation time for your experimental setup.
Q4: My this compound is not showing significant degradation. What are the possible reasons and troubleshooting steps?
A4: Several factors can contribute to poor degradation efficiency:
-
Suboptimal Concentration: You may be using a concentration that is too low or too high (falling into the hook effect range). Perform a detailed dose-response curve to find the optimal concentration.
-
Cell Permeability: PROTACs are large molecules and may have poor cell membrane permeability.[6][7] Consider using a different cell line or consult the manufacturer's guidelines for formulation.
-
Low E3 Ligase Expression: The recruited E3 ligase might be expressed at low levels in your cell line of interest. You can check the expression level of the relevant E3 ligase (e.g., VHL or Cereblon) by western blot.
-
Target Engagement: Ensure that the PROTAC is binding to both EGFR and the E3 ligase. This can be assessed using cellular thermal shift assays (CETSA) or co-immunoprecipitation experiments.
-
Proteasome Inhibition: Ensure that the proteasome is active. You can include a positive control for proteasomal degradation.
Q5: How can I confirm that the observed decrease in EGFR protein levels is due to proteasomal degradation?
A5: To confirm that the degradation is mediated by the proteasome, you can co-treat your cells with this compound and a proteasome inhibitor (e.g., MG132 or bortezomib). If the degradation is proteasome-dependent, the presence of the proteasome inhibitor should rescue the EGFR protein levels.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | EGFR Mutation Status | IC₅₀ (nM) |
| H1975 | L858R/T790M | 32 |
| HCC827 | del19 | 1.60 |
| A431 | WT | >10000 |
| Ba/F3 | del19/T790M/C797S | 481 |
| Ba/F3 | L858R/T790M/C797S | 669 |
Data sourced from MedchemExpress.[1]
Table 2: Degradation Activity of this compound
| EGFR Mutant | DC₅₀ (nM) |
| L858R/T790M | 1.56 |
| del19 | 0.49 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Dose-Response Experiment for EGFR Degradation
This protocol outlines the steps to determine the optimal concentration of this compound for maximal EGFR degradation using Western Blot analysis.
Materials:
-
This compound
-
Cell line of interest (e.g., H1975, HCC827)
-
Complete cell culture medium
-
DMSO (for stock solution)
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against EGFR (e.g., Cell Signaling Technology #2232)[8]
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0, 0.1, 0.3, 1, 3, 10, 30, 100, 300, 1000, 3000, 10000 nM) in fresh medium. Include a DMSO-only control.
-
Incubation: Incubate the cells for the desired time (e.g., 24 or 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EGFR antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
-
Densitometry Analysis: Quantify the band intensities for EGFR and the loading control. Normalize the EGFR signal to the loading control to determine the percentage of degradation relative to the DMSO control. Plot the percentage of remaining EGFR against the log of the PROTAC concentration to determine the DC₅₀ and Dmax.
Cell Viability Assay
This protocol describes how to assess the effect of this compound on cell proliferation.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.[10]
-
PROTAC Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the cells for the desired time (e.g., 72 hours).
-
Viability Measurement: Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours.[10]
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot the viability against the log of the PROTAC concentration to determine the IC₅₀.
Ubiquitination Assay
This protocol is for detecting the ubiquitination of EGFR following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)
-
Anti-EGFR antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western blotting
-
Other reagents for Western blotting as listed above.
Procedure:
-
Cell Treatment: Treat cells with the optimal concentration of this compound for a shorter time course (e.g., 0, 1, 2, 4, 6 hours). Co-treat with a proteasome inhibitor for the last 4-6 hours to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells with a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-EGFR antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Perform Western blotting as described above, but probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated EGFR.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for a dose-response experiment.
Caption: The formation of binary vs. ternary complexes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. marinbio.com [marinbio.com]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. EGF Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
how to improve solubility of PROTAC EGFR degrader 3 for in vitro assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of PROTAC EGFR Degrader 3 for in vitro experimental use. Given the characteristic high molecular weight and hydrophobicity of many PROTACs, achieving and maintaining solubility in aqueous assay media is a common challenge.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound difficult to dissolve?
A: PROTACs, including EGFR Degrader 3, are large, complex molecules that often fall into the "beyond Rule of 5" chemical space.[4][5][6] This means they typically have a high molecular weight and significant hydrophobicity, leading to poor aqueous solubility.[2]
Q2: What is the recommended starting solvent for making a stock solution?
A: The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO). It is a powerful organic solvent capable of dissolving most PROTACs for creating high-concentration stock solutions.
Q3: My compound dissolves in DMSO but precipitates when I add it to my cell culture medium. What should I do?
A: This is a common issue known as "crashing out," where the compound is no longer soluble as the percentage of the organic solvent decreases dramatically in the aqueous medium. To resolve this, ensure the final DMSO concentration in your assay is as low as possible (ideally ≤0.1%) and uniform across all wells. You can also try serial dilutions in media, using excipients, or reducing the final compound concentration. See the Troubleshooting Workflow diagram for a step-by-step guide.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A: Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity. However, the ideal concentration is below 0.1% to minimize any potential off-target effects. It is crucial to determine the specific tolerance of your cell line by running a vehicle control (media with the same final DMSO concentration as your experimental wells) and assessing cell viability.
Q5: Are there any alternatives to DMSO for improving solubility in the final assay medium?
A: Yes, several formulation strategies can improve the apparent solubility of hydrophobic compounds in aqueous solutions. These include the use of co-solvents, surfactants, or cyclodextrins.[7] Amorphous solid dispersions (ASDs) are another effective technique, though this involves reformulating the compound with a polymer matrix.[4][8][9]
Visualizing the Mechanisms
PROTAC Mechanism of Action
Caption: Mechanism of Action for this compound.[10][11][12]
EGFR Signaling Pathway
Caption: Simplified overview of the EGFR signaling pathway.[13][14][15]
Troubleshooting Guide
This guide addresses common experimental issues related to the solubility of this compound.
Problem: Compound Precipitation in Aqueous Assay Media
This workflow provides a systematic approach to resolving compound precipitation upon dilution of a DMSO stock solution into aqueous buffers or cell culture media.
Caption: Step-by-step workflow for troubleshooting precipitation issues.
Data & Protocols
Table 1: Recommended Solvents for Stock Solution Preparation
| Solvent | Class | Typical Max Stock Conc. | Notes |
| DMSO (Dimethyl Sulfoxide) | Co-solvent | 10-50 mM | Recommended starting point. Ensure anhydrous grade. Store desiccated. |
| NMP (N-Methyl-2-pyrrolidone) | Co-solvent | 10-50 mM | Higher solubilizing power for some compounds. Assess cell line toxicity. |
| DMA (Dimethylacetamide) | Co-solvent | 10-50 mM | Similar to NMP. Assess cell line toxicity. |
| Ethanol | Co-solvent | 1-10 mM | Less effective for highly hydrophobic PROTACs but can be used in co-solvent systems. |
Note: The actual maximum concentration may vary. Always start with a small amount of compound to test solubility before dissolving the entire batch.
Table 2: Common Excipients for Improving Aqueous Solubility
| Excipient | Type | Typical Final Conc. | Mechanism of Action |
| Bovine Serum Albumin (BSA) | Protein Carrier | 0.1 - 0.5% (w/v) | Binds to hydrophobic molecules, preventing aggregation. |
| Pluronic® F-68 / F-127 | Surfactant | 0.01 - 0.1% (w/v) | Forms micelles that encapsulate the compound.[16] |
| Tween® 80 / Polysorbate 80 | Surfactant | 0.01 - 0.1% (v/v) | Forms micelles. Commonly used in drug formulations. |
| HP-β-CD (Hydroxypropyl-β-cyclodextrin) | Inclusion Complex | 1 - 10 mM | Forms a host-guest complex, shielding the hydrophobic compound from water.[7] |
Experimental Protocols
Protocol 1: Standard Solubilization using DMSO
This protocol describes the standard method for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound (powder)
-
Anhydrous (cell culture grade) DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Pre-weigh the vial containing the this compound powder.
-
Aseptically add the calculated volume of 100% DMSO to achieve the desired molarity (e.g., to make a 10 mM stock).
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied, but monitor for any compound degradation.
-
Once fully dissolved, the solution should be clear. Centrifuge briefly to pellet any undissolved particulates.
-
Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light and moisture.
For In Vitro Assays:
-
Perform serial dilutions of the DMSO stock solution directly into the pre-warmed cell culture medium immediately before adding to cells.
-
Mix thoroughly by pipetting or gentle vortexing after each dilution step.
-
Ensure the final concentration of DMSO in the assay does not exceed the tolerance level of your cell line (typically <0.1%).
-
Always include a vehicle control (medium + same final % of DMSO) in your experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. ClinPGx [clinpgx.org]
- 16. Unlocking Potential Formulation Strategies for Poorly Soluble Molecules [sigmaaldrich.com]
Technical Support Center: Addressing Off-Target Effects of PROTAC EGFR Degrader 3
Welcome to the technical support center for PROTAC EGFR degrader 3 (also known as CP17). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects during experiments. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CP17) and what is its mechanism of action?
A1: this compound (CP17) is a potent and selective covalent PROTAC designed to target mutant forms of the Epidermal Growth Factor Receptor (EGFR) for degradation.[1][2][3][4] It consists of a ligand that binds to mutant EGFR, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting the two.[2][4] This tripartite complex formation leads to the ubiquitination of the target EGFR protein and its subsequent degradation by the proteasome.[5] Studies have also indicated that the lysosome may be involved in the degradation process.[1][3][4]
Q2: How selective is this compound for mutant EGFR over wild-type (WT) EGFR?
A2: this compound exhibits high selectivity for mutant EGFR (e.g., EGFRL858R/T790M and EGFRdel19) over WT EGFR.[1][2][3][4] This selectivity is a key feature, minimizing potential toxicity associated with targeting EGFR in healthy tissues. The high selectivity is attributed to the design of the EGFR-binding ligand, which has a higher affinity for the mutant forms of the receptor.
Q3: What are the known off-target effects of this compound?
A3: While specific kinase panel screening data for this compound is not widely published, global proteomic analyses of similar EGFR degraders have shown them to be highly selective for EGFR.[6] However, it is important to consider potential off-target effects inherent to PROTAC technology. These can arise from the individual components of the PROTAC (EGFR ligand or E3 ligase ligand) binding to other proteins or from the formation of unintended ternary complexes.
Q4: What are the common experimental challenges when working with this compound?
A4: Common challenges include:
-
Suboptimal Degradation: This could be due to issues with cell permeability, ternary complex formation, or the "hook effect" at high concentrations.
-
Observed Toxicity: Toxicity may be on-target (due to potent EGFR degradation) or off-target.
-
Variability in Results: Inconsistent results can stem from variations in cell lines, passage number, reagent quality, and experimental timing.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No or low EGFR degradation | Cell Permeability Issues: The PROTAC may not be efficiently entering the cells. | 1. Verify the solubility of the PROTAC in your cell culture medium. 2. Consider using a different solvent or a lower percentage of DMSO. 3. Perform a cell permeability assay if the issue persists. |
| Suboptimal Concentration (Hook Effect): At very high concentrations, the formation of binary complexes (PROTAC-EGFR or PROTAC-VHL) can dominate over the productive ternary complex, leading to reduced degradation. | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for degradation and to observe any potential hook effect. | |
| Incorrect Incubation Time: The kinetics of degradation can vary between cell lines. | 1. Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal incubation time for maximal degradation. | |
| Low E3 Ligase Expression: The target cells may have low endogenous levels of the VHL E3 ligase. | 1. Confirm the expression of VHL in your cell line by Western blot or qPCR. 2. If VHL expression is low, consider using a different cell line or a PROTAC that recruits a more abundant E3 ligase. | |
| Unexpected Cell Toxicity | On-Target Toxicity: Efficient degradation of EGFR, even mutant forms, can lead to cell death in dependent cell lines. | 1. Correlate the timing and dose of toxicity with the timing and dose of EGFR degradation. 2. Use a rescue experiment by overexpressing a degradation-resistant form of EGFR to confirm on-target toxicity. |
| Off-Target Toxicity: The PROTAC may be degrading other essential proteins. | 1. Perform a global proteomics analysis (see Experimental Protocols section) to identify other degraded proteins. 2. Test a negative control PROTAC (with a modification that prevents binding to either EGFR or VHL) to see if the toxicity is independent of the intended mechanism. | |
| Inconsistent Results | Experimental Variability: | 1. Ensure consistent cell passage number and confluency. 2. Use freshly prepared PROTAC solutions for each experiment. 3. Standardize all incubation times and reagent concentrations. |
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound (CP17) in various cell lines.
Table 1: Degradation Efficacy (DC50) of this compound
| Cell Line | EGFR Mutation | DC50 (nM) | Incubation Time |
| H1975 | L858R/T790M | 1.56 | 24, 48 h |
| HCC827 | del19 | 0.49 | 24, 48 h |
Data compiled from MedchemExpress and related publications.[3][7]
Table 2: Anti-proliferative Activity (IC50) of this compound
| Cell Line | EGFR Mutation | IC50 (nM) |
| H1975 | L858R/T790M | 32 |
| HCC827 | del19 | 1.60 |
| A431 | WT | >10000 |
Data compiled from MedchemExpress.[3]
Experimental Protocols
1. Western Blot for EGFR Degradation
-
Objective: To quantify the degradation of EGFR protein levels following treatment with this compound.
-
Methodology:
-
Seed cells (e.g., H1975, HCC827) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 or 48 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EGFR overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin, GAPDH) to normalize for protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
2. Global Proteomics for Off-Target Analysis
-
Objective: To identify unintended protein degradation targets of this compound.
-
Methodology:
-
Treat cells with this compound at a concentration that gives maximal EGFR degradation and a vehicle control for a predetermined time (e.g., 24 hours).
-
Harvest and lyse the cells.
-
Perform protein digestion (e.g., using trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC) approach to compare protein abundance between the treated and control samples.
-
Identify proteins that are significantly downregulated in the treated samples as potential off-targets.
-
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: Simplified EGFR Signaling Pathway.
Caption: Mechanism of Action for this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Potent PROTACs Targeting EGFR Mutants through the Optimization of Covalent EGFR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
Technical Support Center: Overcoming Resistance to PROTAC EGFR Degrader 3
Welcome to the technical support center for PROTAC EGFR Degrader 3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent degrader and troubleshooting common issues, particularly the challenge of acquired resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically target and induce the degradation of the Epidermal Growth Factor Receptor (EGFR) protein, a key driver in many cancers. It functions by simultaneously binding to both EGFR and an E3 ubiquitin ligase. This proximity induces the ubiquitination of EGFR, marking it for degradation by the cell's proteasome machinery. This mechanism of action removes the entire EGFR protein, rather than just inhibiting its kinase activity, offering a potential advantage over traditional EGFR inhibitors.[1][2] One specific example of a PROTAC EGFR degrader, compound CP17, has been shown to be a potent degrader of mutant EGFR.[3]
Q2: In which cancer cell lines is this compound effective?
A2: this compound has demonstrated potent activity in non-small cell lung cancer (NSCLC) cell lines harboring specific EGFR mutations. It shows excellent cellular activity against H1975 cells, which express the L858R/T790M double mutant EGFR, and HCC827 cells, which have an exon 19 deletion (del19) in EGFR.[3] It exhibits selectivity for mutant EGFR over wild-type (WT) EGFR, as seen in its reduced activity against A431 cells which express high levels of WT EGFR.[3]
Q3: What are the known resistance mechanisms to EGFR-targeted therapies that could be relevant for this compound?
A3: Resistance to EGFR-targeted therapies can arise through several mechanisms:
-
On-target secondary mutations: The most common resistance mechanism to third-generation EGFR inhibitors like osimertinib is the C797S mutation in the EGFR kinase domain.[4] this compound has shown poor cellular activity in cell lines with the C797S mutation.[3]
-
Bypass signaling pathways: Activation of alternative signaling pathways can compensate for the loss of EGFR signaling, leading to resistance.
-
Alterations in the degradation machinery: Since PROTACs rely on the ubiquitin-proteasome system, mutations or downregulation of the specific E3 ligase recruited by the PROTAC, or other components of this pathway, could confer resistance.
-
Drug efflux pumps: Increased expression of drug efflux pumps can reduce the intracellular concentration of the PROTAC, diminishing its efficacy.
Q4: How does the "hook effect" relate to this compound and how can I avoid it?
A4: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This is because the bifunctional nature of the PROTAC leads to the formation of binary complexes (PROTAC-EGFR or PROTAC-E3 ligase) instead of the productive ternary complex (EGFR-PROTAC-E3 ligase) required for degradation. To avoid this, it is crucial to perform a dose-response curve to determine the optimal concentration range for maximal degradation. It is recommended to test a wide range of concentrations, often in a log-fold dilution series.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or reduced EGFR degradation observed by Western blot. | 1. Suboptimal PROTAC concentration (Hook Effect). | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for maximal degradation (DCmax). |
| 2. Insufficient incubation time. | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) to determine the optimal treatment duration. Degradation of EGFR L858R/T790M by this compound has been observed to start after 8 hours and maximize after 48 hours.[3] | |
| 3. Low expression of the recruited E3 ligase. | Verify the expression level of the relevant E3 ligase (e.g., VHL or Cereblon, depending on the specific degrader) in your cell line by Western blot or qPCR. If expression is low, consider using a different cell line or a PROTAC that recruits a more abundant E3 ligase. | |
| 4. Cell line is resistant due to EGFR mutations (e.g., C797S). | Sequence the EGFR gene in your cell line to check for known resistance mutations. This compound has shown reduced efficacy against cell lines with the C797S mutation.[3] | |
| 5. Issues with Western blot protocol. | Optimize your Western blot protocol. Ensure complete protein transfer, use a validated anti-EGFR antibody, and include appropriate loading controls (e.g., β-actin, GAPDH). | |
| High cell viability despite apparent EGFR degradation. | 1. Activation of bypass signaling pathways. | Investigate the activation status of alternative receptor tyrosine kinases (e.g., MET, HER2) or downstream signaling pathways (e.g., PI3K/AKT, MAPK). Consider combination therapies to co-target these pathways. |
| 2. Incomplete degradation of the entire EGFR pool. | While Western blot shows reduced EGFR levels, a small, functionally significant pool might remain. Consider using more sensitive detection methods or functional assays to assess residual EGFR activity. | |
| 3. Cellular context and non-EGFR dependencies. | The cancer cells may have developed dependencies on other signaling pathways for survival that are independent of EGFR. | |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. | Maintain consistent cell passage numbers, confluency, and serum conditions. Serum starvation prior to treatment can sometimes enhance degrader efficacy. |
| 2. PROTAC stability and handling. | Prepare fresh stock solutions of this compound and store them properly as recommended by the supplier. Avoid repeated freeze-thaw cycles. | |
| 3. Inconsistent experimental timing and execution. | Standardize all incubation times and experimental procedures to minimize variability. | |
| Difficulty confirming ternary complex formation. | 1. Weak or transient protein-protein interactions. | Optimize your co-immunoprecipitation (Co-IP) protocol. Use appropriate lysis buffers and cross-linking agents if necessary to stabilize the complex. |
| 2. Antibody selection for Co-IP. | Use high-affinity antibodies specific for EGFR and the E3 ligase that are validated for Co-IP. | |
| 3. Incorrect PROTAC concentration. | Perform the Co-IP at the optimal concentration for ternary complex formation, which may differ from the optimal concentration for degradation. |
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound (also referred to as compound CP17 in some literature) in various cancer cell lines.
Table 1: Anti-proliferative Activity (IC50) of this compound
| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| HCC827 | del19 | 1.60 | [3] |
| H1975 | L858R/T790M | 32 | [3] |
| A431 | Wild-Type | >10,000 | [3] |
| Ba/F3 | del19/T790M/C797S | 481 | [3] |
| Ba/F3 | L858R/T790M/C797S | 669 | [3] |
Table 2: Degradation Potency (DC50) of this compound
| Cell Line | EGFR Mutation Status | DC50 (nM) | Treatment Time | Reference |
| HCC827 | del19 | 0.49 | 24, 48 h | [3] |
| H1975 | L858R/T790M | 1.56 | 24, 48 h | [3] |
Experimental Protocols
Western Blot Analysis for EGFR Degradation
Objective: To quantify the level of EGFR protein in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., H1975, HCC827)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 24 or 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the EGFR signal to the loading control.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After allowing the cells to adhere, treat them with a serial dilution of this compound for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To detect the formation of the EGFR-PROTAC-E3 ligase ternary complex in cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Co-IP lysis buffer
-
Primary antibodies: anti-EGFR and anti-E3 ligase (e.g., anti-VHL or anti-CRBN)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with the optimal concentration of this compound for a short duration (e.g., 1-4 hours) and lyse the cells with Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an anti-EGFR antibody overnight at 4°C.
-
Bead Binding: Add Protein A/G beads to the lysate and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using an anti-E3 ligase antibody to detect the co-immunoprecipitated E3 ligase, confirming the ternary complex formation.
Visualizations
References
optimizing treatment duration with PROTAC EGFR degrader 3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PROTAC EGFR degrader 3. Below you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target mutant forms of the Epidermal Growth Factor Receptor (EGFR).[1][2] It functions by inducing the degradation of these mutant EGFR proteins. The mechanism involves the recruitment of an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation, with evidence suggesting the involvement of the lysosome in this process.[1][2][3] This event-driven mechanism differs from traditional inhibitors that rely on occupancy-driven pharmacology.[4][5]
Q2: Which cell lines are recommended for studying this compound?
A2: this compound has demonstrated significant activity in non-small cell lung cancer (NSCLC) cell lines harboring specific EGFR mutations. Recommended cell lines include:
-
H1975: Expresses the EGFRL858R/T790M double mutant.[1]
The degrader shows high selectivity for mutant EGFR over wild-type (WT) EGFR, as demonstrated in cell lines like A431 (EGFRWT), where it has minimal anti-proliferative activity.[1]
Q3: What is the optimal concentration and treatment duration for in vitro experiments?
A3: The optimal concentration and duration can vary depending on the cell line and the specific experimental endpoint. Based on available data, a good starting point is a concentration range of 0.3 nM to 300 nM for a 24 to 48-hour treatment period.[1] Degradation of EGFRL858R/T790M has been observed to begin as early as 8 hours, with maximal degradation achieved after 48 hours of treatment with 30 nM of the degrader.[1]
Q4: How should I prepare and store this compound?
A4: For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. To prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted and stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month), protected from light and under a nitrogen atmosphere.[1] For in vivo experiments, the working solution should be prepared fresh on the day of use.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low degradation of target protein (mutant EGFR) | 1. Suboptimal concentration of the degrader.2. Insufficient treatment time.3. Incorrect cell line used (e.g., wild-type EGFR).4. Issues with compound integrity. | 1. Perform a dose-response experiment to determine the optimal concentration (e.g., 0.3 nM to 300 nM).2. Perform a time-course experiment (e.g., 8, 24, 48, 72 hours) to identify the optimal degradation time point.[1]3. Confirm the EGFR mutation status of your cell line. Use positive control cell lines like H1975 or HCC827.[1]4. Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| High background in Western blot | 1. Non-specific antibody binding.2. Insufficient washing.3. High concentration of primary or secondary antibody. | 1. Use a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour.2. Increase the number and duration of washes with TBST.3. Optimize the antibody concentrations by performing a titration. |
| Inconsistent results between experiments | 1. Variation in cell passage number.2. Inconsistent cell seeding density.3. Fluctuation in incubation times or compound concentrations. | 1. Use cells within a consistent and low passage number range.2. Ensure uniform cell seeding density across all wells and experiments.3. Maintain strict adherence to established protocols for incubation times and compound dilutions. |
| Precipitation of the compound in cell culture media | 1. Poor solubility of the compound at the working concentration.2. High percentage of DMSO in the final working solution. | 1. If precipitation occurs during the preparation of the working solution, gentle heating and/or sonication can be used to aid dissolution.[1]2. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%). |
| In vivo compound insolubility or phase separation | 1. Improper formulation of the dosing vehicle. | 1. For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Add each solvent sequentially and ensure complete dissolution. Gentle heating or sonication may be necessary.[1] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | EGFR Mutation | Value | Reference |
| DC50 (Degradation) | H1975 | L858R/T790M | 1.56 nM | [1] |
| HCC827 | del19 | 0.49 nM | [1] | |
| IC50 (Anti-proliferative) | H1975 | L858R/T790M | 32 nM | [1] |
| HCC827 | del19 | 1.60 nM | [1] | |
| A431 | Wild-Type | >10,000 nM | [1] | |
| Max Degradation Time | H1975 | L858R/T790M | 48 hours | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis for EGFR Degradation
-
Cell Seeding: Seed H1975 or HCC827 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.3, 1, 3, 10, 30, 100, 300 nM) or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 or 48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against EGFR (and downstream signaling proteins like p-EGFR, AKT, p-AKT, ERK, p-ERK) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the EGFR signal to the loading control and then to the vehicle-treated control to determine the percentage of degradation.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed H1975, HCC827, or A431 cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well).
-
Compound Treatment: Allow the cells to attach overnight, then treat them with a serial dilution of this compound for 72 hours.
-
Assay Procedure:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, incubate for a short period to stabilize the luminescent signal, and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: EGFR signaling pathway and the inhibitory effect of this compound.
References
Technical Support Center: Troubleshooting Inconsistent Western Blot Results for EGFR Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the Western blot analysis of Epidermal Growth Factor Receptor (EGFR) degradation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you might encounter with your EGFR Western blots.
Issue 1: Weak or No Signal for EGFR
Q: I am not seeing any bands for EGFR on my Western blot. What could be the problem?
A: A lack of signal for EGFR can stem from several factors, from suboptimal protein extraction to issues with antibody incubation. Here are the primary causes and solutions:
-
Low Target Protein Expression: The cell line or tissue you are using may have low endogenous expression of EGFR.
-
Inefficient Protein Extraction: EGFR is a transmembrane protein, and its extraction requires appropriate lysis buffers.
-
Suboptimal Antibody Concentration or Incubation: The primary antibody concentration may be too low, or the incubation time might be insufficient.
-
Solution: Increase the primary antibody concentration or extend the incubation time, for instance, by incubating overnight at 4°C. It's crucial to use fresh antibody dilutions for each experiment as reusing them can lead to reduced efficacy.
-
-
Poor Transfer of High Molecular Weight Proteins: EGFR is a relatively large protein (~175 kDa), and its transfer from the gel to the membrane can be inefficient.
-
Inactive Antibodies or Reagents: Antibodies and detection reagents can lose activity over time if not stored correctly.
-
Solution: Ensure your primary and secondary antibodies are stored according to the manufacturer's instructions.[5] Use fresh detection reagents.
-
Issue 2: High Background or Non-Specific Bands
Q: My Western blot for EGFR shows high background and/or multiple non-specific bands, making it difficult to interpret the results. What should I do?
A: High background and non-specific bands can obscure your target protein and are often caused by issues with blocking, antibody concentrations, or washing steps.
-
Insufficient Blocking: Inadequate blocking of the membrane can lead to non-specific antibody binding.
-
Solution: Increase the blocking time or the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). Some antibodies perform better with a specific blocking agent, so check the antibody datasheet for recommendations.[3]
-
-
Primary or Secondary Antibody Concentration is Too High: Using too much antibody can increase non-specific binding.
-
Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies.
-
Solution: Increase the number or duration of your wash steps after primary and secondary antibody incubations. Use a buffer like TBST (Tris-Buffered Saline with 0.1% Tween-20) for effective washing.
-
-
Contamination: Contaminated buffers or equipment can introduce artifacts.
-
Solution: Use freshly prepared, filtered buffers and ensure your electrophoresis and transfer tanks are clean.[5]
-
Issue 3: Inconsistent or Unexpected Band Sizes for EGFR
Q: I am observing EGFR bands at unexpected molecular weights, or the band intensity is inconsistent across replicates. What could be the reason?
A: Inconsistent band sizes or intensities can be due to protein degradation, post-translational modifications, or loading inaccuracies.
-
Protein Degradation: If you see bands at a lower molecular weight than expected (~175 kDa for full-length EGFR), it could be due to protein degradation.
-
Loading Inaccuracies: Uneven loading of protein across the lanes will lead to inconsistent band intensities.
-
Solution: Accurately determine the protein concentration of your lysates using a protein assay like BCA or Bradford.[1] Always include a loading control (e.g., β-actin, GAPDH, or tubulin) to normalize your results and ensure equal loading.
-
-
Post-Translational Modifications: EGFR undergoes post-translational modifications like glycosylation and phosphorylation, which can affect its migration on the gel.
-
Solution: Be aware that these modifications can cause the protein to run at a slightly different molecular weight than predicted. Consult the literature for information on the expected band pattern for your specific experimental conditions.
-
Data Presentation: Quantitative Parameters for EGFR Western Blotting
The following tables provide a summary of recommended starting concentrations and conditions for key reagents in an EGFR Western blot experiment. Note that these are starting points and may require optimization for your specific experimental system.
Table 1: Recommended Antibody Dilutions
| Antibody Type | Dilution Range | Notes |
| Primary Anti-EGFR Antibody | 1:500 - 1:2000 | Refer to the manufacturer's datasheet for specific recommendations.[6][7] |
| HRP-conjugated Secondary Antibody | 1:5,000 - 1:20,000 | Higher dilutions can help reduce background.[3] |
Table 2: Protein Loading and Gel Electrophoresis Parameters
| Parameter | Recommendation | Notes |
| Total Protein per Lane | 20 - 50 µg | May need to be increased for tissues or cells with low EGFR expression.[1] |
| SDS-PAGE Gel Percentage | 6-8% Acrylamide | A lower percentage gel is better for resolving high molecular weight proteins like EGFR.[4] |
| Running Voltage | 100 - 150 V | Adjust as needed based on your electrophoresis system. |
Experimental Protocols
This section provides a detailed methodology for performing a Western blot to analyze EGFR degradation.
1. Cell Lysis and Protein Extraction
-
Culture cells to the desired confluency and treat with appropriate stimuli (e.g., EGF) to induce EGFR degradation.
-
Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[1]
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Transfer the supernatant (containing the protein) to a new tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.[1]
2. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.[1]
-
Load 20-50 µg of protein per lane into a 6-8% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.[4]
-
Run the gel at 100-150 V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100 V for 90-120 minutes at 4°C is recommended for EGFR.[3]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.
3. Immunoblotting and Detection
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Incubate the membrane with the primary anti-EGFR antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.[4]
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[7]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system or X-ray film.[9]
Visualizations
EGFR Signaling and Degradation Pathway
Caption: EGFR signaling cascade and subsequent degradation pathway.
Experimental Workflow for EGFR Western Blot
Caption: A typical experimental workflow for EGFR Western blotting.
Troubleshooting Logic for Inconsistent EGFR Western Blots
Caption: A decision tree for troubleshooting EGFR Western blots.
References
- 1. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 2. Anti-EGFR antibody [EP38Y] KO tested (ab52894) | Abcam [abcam.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. EGF Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 7. raybiotech.com [raybiotech.com]
- 8. origene.com [origene.com]
- 9. Anti-EGFR Antibody (A80534) | Antibodies.com [antibodies.com]
how to minimize toxicity of PROTAC EGFR degrader 3 in animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for researchers utilizing PROTAC EGFR degrader 3 (also known as compound CP17) in animal models. It addresses common questions and troubleshooting scenarios related to minimizing toxicity while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, covalent Proteolysis Targeting Chimera designed to selectively induce the degradation of mutant forms of the Epidermal Growth Factor Receptor (EGFR).[1][2] It is composed of three parts: a ligand that binds to mutant EGFR, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.
The primary mechanism involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). However, studies on this compound indicate that the lysosome is also involved in its degradation process.[1][2]
The process is as follows:
-
Ternary Complex Formation: The degrader simultaneously binds to a mutant EGFR protein and an E3 ligase, forming a ternary complex.
-
Ubiquitination: The E3 ligase tags the EGFR protein with ubiquitin molecules.
-
Degradation: The poly-ubiquitinated EGFR is then recognized and degraded by the proteasome and/or lysosomal pathways.[1][3]
Because this action is catalytic, a single degrader molecule can induce the destruction of multiple target proteins, leading to potent and sustained effects.
Q2: What are the common toxicities observed with EGFR-targeting PROTACs in animal models?
Toxicity with EGFR-targeting agents, including PROTACs, generally falls into two categories:
-
On-Target, Off-Tumor Toxicity: This is the most common type of toxicity. It occurs because wild-type (WT) EGFR is expressed in healthy tissues, particularly the skin and gastrointestinal tract. Degradation of WT EGFR in these tissues can lead to adverse effects such as skin rashes and diarrhea.[4]
-
Off-Target Toxicity: This occurs when the PROTAC degrades proteins other than the intended target (EGFR). This can be due to the EGFR-binding part of the molecule, the E3 ligase recruiter, or the molecule as a whole interacting with unintended proteins.[5] While many EGFR PROTACs are reported to be highly selective, this remains a critical aspect of safety assessment.[6]
Some well-designed EGFR PROTACs have demonstrated excellent anti-tumor efficacy in animal models with no observable toxic effects at therapeutic doses.[6]
Q3: How can I minimize on-target, off-tumor toxicity?
Minimizing on-target, off-tumor effects is crucial for improving the therapeutic window. The primary strategy is to use a degrader with high selectivity for mutant EGFR over WT EGFR.
-
Confirm Selectivity: this compound was specifically designed to be highly selective for mutant EGFR.[1][2] As shown in the table below, it is significantly more potent against mutant cell lines (H1975, HCC827) than the WT cell line (A431).
-
Dose Optimization: Conduct a dose-ranging study to identify the Minimum Efficacious Dose (MED). The goal is to use the lowest possible dose that achieves significant tumor regression without causing adverse effects like significant body weight loss, skin lesions, or diarrhea.
-
Advanced Strategies: For persistent toxicity issues, consider next-generation strategies like developing tumor-targeted "pro-PROTACs," which are activated specifically in the tumor microenvironment, or using nanotechnology for targeted delivery.[7]
| Table 1: In Vitro Potency and Selectivity of this compound (CP17) | |||
| Cell Line | EGFR Status | Degradation (DC50) | Anti-Proliferation (IC50) |
| H1975 | L858R/T790M | 1.56 nM | 32 nM |
| HCC827 | del19 | 0.49 nM | 1.60 nM |
| A431 | Wild-Type | >1000 nM (No degradation) | >10,000 nM |
Data sourced from Zhao HY, et al. J Med Chem. 2022.[1][2] DC50 = half-maximal degradation concentration; IC50 = half-maximal inhibitory concentration.
Q4: What are the potential off-target toxicities and how can they be assessed?
While this compound is highly selective for EGFR, a comprehensive safety evaluation should consider potential off-target effects.
Assessment Methods:
-
Unbiased Proteomics: The most thorough method is to perform unbiased proteomics (e.g., mass spectrometry) on cells or tissues treated with the degrader. This can identify unintended protein degradation.
-
In Vivo Toxicology Studies: A standard toxicology study in rodents is essential. Key parameters to monitor include:
-
Clinical Observations: Daily checks for changes in behavior, posture, and activity.[8]
-
Body Weight: Measure at least twice weekly. A loss of >15-20% is a common endpoint.
-
Histopathology: At the end of the study, perform a full histopathological analysis of major organs (liver, kidney, spleen, heart, lungs, etc.) to look for microscopic signs of toxicity.
-
Clinical Pathology: Analyze blood samples for complete blood counts (CBC) and serum chemistry to assess organ function.
-
Troubleshooting Guides
Scenario 1: My animal models are showing significant weight loss and other signs of poor health.
-
Reduce the Dose: This is the first and most critical step. High doses can exacerbate both on-target and off-target toxicities.
-
Evaluate the Dosing Schedule: If toxicity is observed after several doses, consider reducing the frequency of administration (e.g., from every day to every other day).
-
Check the Vehicle: Ensure the formulation vehicle is not contributing to the toxicity by including a vehicle-only control group.
-
Assess On-Target Toxicity: Perform necropsy and check for signs of toxicity in EGFR-expressing tissues like the skin and GI tract. If confirmed, the therapeutic window at this dose may be too narrow.
Scenario 2: I'm not seeing tumor regression, but I am observing toxicity.
This scenario suggests that the degrader's concentration in healthy tissues may be reaching toxic levels while the concentration in the tumor is insufficient for efficacy.
-
Verify Target Engagement in the Tumor: After a single dose, harvest tumors and healthy tissues (e.g., liver, skin) at different time points (e.g., 8, 24, 48 hours). Use Western blotting to confirm that EGFR is being degraded in the tumor tissue.
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to measure the concentration of the degrader in plasma, tumor, and healthy tissues over time. An unfavorable PK profile (e.g., high exposure in the liver but low exposure in the tumor) could explain the results.
-
Re-evaluate Route of Administration: The route of administration (e.g., intraperitoneal vs. oral) can significantly impact drug distribution. Consider testing an alternative route.
Experimental Protocols
Protocol 1: In Vivo Xenograft Toxicity and Efficacy Study
This protocol outlines a general procedure for assessing the efficacy and toxicity of this compound in a mouse xenograft model.
References
- 1. Discovery of Potent PROTACs Targeting EGFR Mutants through the Optimization of Covalent EGFR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Treatment of Cancer and Alzheimer’s Disease by PROTAC Degradation of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel potent covalent inhibitor-based EGFR degrader with excellent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of PROTAC EGFR Degrader 3
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTAC EGFR degrader 3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on improving oral bioavailability.
Troubleshooting Guide: Improving Oral Bioavailability
This guide is designed to help you troubleshoot common issues related to the poor in vivo performance of this compound, particularly when oral administration is desired.
Question: We are observing very low or undetectable plasma concentrations of this compound after oral administration in our mouse model. What are the potential causes and how can we address this?
Answer:
Low oral bioavailability of PROTACs is a common challenge due to their high molecular weight and poor physicochemical properties, often falling outside of Lipinski's Rule of Five.[1][2] The issue likely stems from one or a combination of the following factors: poor solubility, low permeability, and/or rapid first-pass metabolism.
Here is a step-by-step approach to troubleshoot and improve the oral bioavailability of this compound:
1. Characterize Physicochemical Properties: Before extensive in vivo experiments, ensure you have a thorough understanding of the molecule's properties.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Warhead | E3 Ligase Ligand | Molecular Weight (Da) | Calculated LogP | Hydrogen Bond Donors/Acceptors |
| This compound | Gefitinib | VHL | ~934.5 | High | High |
| Gefitinib (Warhead) | - | - | 446.9 | 4.2 | 2 / 8 |
| Dacomitinib-based PROTAC (Cpd 13) | Dacomitinib | VHL | >1000 | N/A | N/A |
| Brigatinib-based PROTAC (HJM-561) | Brigatinib | Lenalidomide | N/A | N/A | N/A |
Data for this compound is estimated based on its components. Specific experimental values may vary.
2. Formulation Strategies: The formulation of the dosing vehicle is critical for improving the absorption of poorly soluble compounds.
-
Amorphous Solid Dispersions (ASDs): PROTACs can be formulated as ASDs using techniques like hot-melt extrusion or spray drying to maintain the drug in an amorphous state, which enhances solubility and dissolution rate.[2]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-nanoemulsifying drug delivery systems (SNEDDS) can improve the solubility and absorption of lipophilic drugs.
-
Nanosuspensions: Reducing the particle size of the PROTAC to the nanometer range can significantly increase its surface area and dissolution velocity.[2]
3. Chemical Modification Strategies: If formulation changes are insufficient, consider chemical modifications to the PROTAC structure.
-
Linker Optimization: The linker plays a crucial role in the overall physicochemical properties of the PROTAC. Modifying the linker's length, rigidity, and composition can improve solubility and permeability.[1][3] For instance, replacing a flexible PEG linker with a more rigid phenyl ring has been shown to enhance cellular permeability.[1]
-
Prodrug Approach: A prodrug strategy can be employed to mask polar functional groups, thereby increasing lipophilicity and membrane permeability.[1][3] The prodrug is then metabolized in vivo to release the active PROTAC.
4. Co-administration with Bioavailability Enhancers: Consider co-administering this compound with agents that can improve its absorption.
-
P-glycoprotein (P-gp) Inhibitors: If efflux by transporters like P-gp is suspected, co-administration with a P-gp inhibitor could increase intestinal absorption.
-
CYP3A4 Inhibitors: Gefitinib, the warhead of this compound, is a substrate of CYP3A4.[4] Co-administration with a CYP3A4 inhibitor could reduce first-pass metabolism in the gut and liver, thereby increasing systemic exposure.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR). It consists of a ligand that binds to EGFR (gefitinib), a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting the two. By bringing EGFR and the E3 ligase into close proximity, it triggers the ubiquitination and subsequent degradation of EGFR by the proteasome.[5]
Q2: What are the known in vitro activities of this compound?
A2: this compound has demonstrated potent and selective degradation of mutant EGFR in non-small cell lung cancer (NSCLC) cell lines.
Table 2: In Vitro Degradation Potency of EGFR PROTACs
| Compound | Cell Line | EGFR Mutation | DC50 (nM) |
| This compound | HCC827 | delE746_A750 | 11.7 |
| This compound | H3255 | L858R | 22.3 |
| MS39 (Gefitinib-VHL PROTAC) | HCC-827 | delE746_A750 | 5.0 |
| MS39 (Gefitinib-VHL PROTAC) | H3255 | L858R | 3.3 |
| Dacomitinib-based PROTAC (Cpd 13) | HCC-827 | delE746_A750 | 3.57 |
Q3: Is there any available in vivo data for the oral bioavailability of this compound?
A3: To date, there is no publicly available data on the oral bioavailability of this compound. In vivo studies with similar gefitinib-based PROTACs have often utilized intraperitoneal (IP) injections.[5] However, other EGFR PROTACs have achieved oral bioavailability. For example, a fourth-generation EGFR inhibitor-based PROTAC, C6, showed an oral bioavailability of 4.2% in rats, and was effective in xenograft models when administered orally.[5]
Q4: What are some starting points for developing an oral formulation for this compound?
A4: A good starting point would be to explore formulations that have been successful for the warhead molecule, gefitinib, which also has poor water solubility. Formulations such as solid dispersions with polymers like Soluplus® or Kollidon® VA64 have shown to significantly improve the oral bioavailability of gefitinib. Additionally, exploring lipid-based formulations in preclinical models is a common and often successful strategy for "beyond rule of five" compounds.[2]
Q5: How can we analyze the concentration of this compound in plasma samples?
A5: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying PROTACs in biological matrices. A sensitive and specific method can be developed for this compound.[6][7][8][9] Key steps include protein precipitation from plasma samples, followed by separation on a C18 column and detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Mice
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
-
Formulation Preparation:
-
Parenteral (for IV dose): Prepare a solution of this compound in a vehicle such as 5% DMSO, 40% PEG400, and 55% saline.
-
Oral (for PO dose): Prepare a suspension or solution of this compound in a vehicle suitable for oral gavage, for example, 0.5% (w/v) methylcellulose in water. Test different formulations if poor absorption is observed.
-
-
Dosing:
-
Administer the PROTAC intravenously (IV) via the tail vein at a dose of 1-2 mg/kg to determine clearance and volume of distribution.
-
Administer the PROTAC orally (PO) by gavage at a dose of 10-50 mg/kg.
-
-
Blood Sampling:
-
Collect sparse blood samples (e.g., 25 µL) from a cohort of mice at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect samples into tubes containing an anticoagulant (e.g., K2EDTA) and immediately place on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis software.
-
Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
Protocol 2: Western Blot for In Vivo Target Engagement
-
Tissue Collection: At the end of the pharmacokinetic study, or in a separate efficacy study, collect tumor and/or relevant tissues from the mice.
-
Protein Extraction: Homogenize the tissues and extract total protein using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Densitometry Analysis: Quantify the band intensities to determine the extent of EGFR degradation in the treated groups compared to the vehicle control group.
Visualizations
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. portonpharmatech.com [portonpharmatech.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. lcms.cz [lcms.cz]
- 9. Specific method for determination of gefitinib in human plasma, mouse plasma and tissues using high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to reduce the hook effect with PROTAC EGFR degrader 3
Welcome to the technical support center for PROTAC EGFR Degrader 3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges, particularly the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of this compound?
The "hook effect" is a phenomenon observed with PROTACs where the efficiency of target protein degradation decreases at high concentrations of the PROTAC molecule.[1][2][3][4] Instead of forming the productive ternary complex (EGFR - PROTAC - E3 ligase), excess this compound molecules can lead to the formation of inactive binary complexes (EGFR - PROTAC or PROTAC - E3 ligase).[3] This competition between binary and ternary complex formation reduces the overall degradation of the target protein, EGFR.[2][5]
Q2: How can I determine if I am observing a hook effect in my experiment with this compound?
A key indicator of the hook effect is a bell-shaped dose-response curve in your degradation assay.[2][6] As you increase the concentration of this compound, you will initially see a corresponding increase in EGFR degradation. However, after reaching an optimal concentration, further increases in the PROTAC concentration will lead to a reduction in EGFR degradation.[4] To confirm this, it is crucial to test a wide range of PROTAC concentrations.
Q3: What are the primary strategies to reduce or eliminate the hook effect with this compound?
Several strategies can be employed to mitigate the hook effect:
-
Optimize PROTAC Concentration: The most straightforward approach is to perform a dose-response experiment to identify the optimal concentration range that maximizes EGFR degradation before the onset of the hook effect.[3]
-
Enhance Ternary Complex Cooperativity: The stability of the ternary complex is a critical factor.[1] Strategies to increase the cooperative binding between EGFR, this compound, and the E3 ligase can significantly reduce the hook effect.[1][7] This can be influenced by the linker design and the specific E3 ligase recruiter used.[1][7]
-
Modify the Linker: The length, rigidity, and composition of the linker connecting the EGFR-binding moiety and the E3 ligase ligand play a crucial role in the geometry and stability of the ternary complex.[1][8] A well-designed linker can promote favorable protein-protein interactions between EGFR and the E3 ligase, thus stabilizing the ternary complex and reducing the hook effect.[1][7]
-
Time-Course Experiments: Evaluating EGFR degradation at different time points can provide insights into the kinetics of the process and help distinguish between a true hook effect and other experimental artifacts.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced EGFR degradation at high concentrations of this compound. | Hook Effect: Formation of inactive binary complexes (EGFR-PROTAC or PROTAC-E3 ligase) is outcompeting the formation of the productive ternary complex.[3][5] | Perform a detailed dose-response curve with a wider range of concentrations to identify the optimal concentration for maximal degradation. Lower the concentration of the PROTAC to a level that favors ternary complex formation. |
| High variability in degradation results. | Suboptimal Assay Conditions: Inconsistent cell density, incubation times, or reagent concentrations. | Standardize all experimental parameters. Ensure consistent cell seeding density and health. Use freshly prepared reagents. |
| No EGFR degradation observed at any concentration. | Ineffective Ternary Complex Formation: The PROTAC may not be effectively bridging EGFR and the E3 ligase.[9] | Verify the expression of the target E3 ligase in your cell line. Consider using alternative biophysical assays (e.g., SPR, FRET, AlphaLISA) to confirm ternary complex formation in vitro.[6][10] |
| Cellular Permeability Issues: The PROTAC may not be efficiently entering the cells.[1] | Assess the physicochemical properties of the PROTAC. If permeability is low, consider formulation strategies or chemical modifications to improve cell uptake.[11] | |
| Incorrect Mechanism of Degradation: this compound has been shown to involve the lysosome in the degradation process.[12][13] | Investigate the involvement of the lysosomal pathway by using inhibitors of lysosomal function (e.g., chloroquine, bafilomycin A1) in your degradation assays. |
Experimental Protocols
Protocol 1: Dose-Response Analysis of EGFR Degradation by Western Blot
This protocol is designed to determine the optimal concentration of this compound for maximal EGFR degradation and to identify the presence of a hook effect.
Materials:
-
H1975 or HCC827 cells[12]
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EGFR, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed H1975 or HCC827 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO). Incubate for the desired time (e.g., 24 hours).[12]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EGFR and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for EGFR and β-actin. Normalize the EGFR signal to the β-actin signal for each sample. Plot the normalized EGFR levels against the log of the PROTAC concentration to generate a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) to Monitor Target Engagement
CETSA® can be used to confirm that this compound engages with EGFR inside the cell, which is a prerequisite for degradation.[14][15][16]
Materials:
-
Intact cells (e.g., H1975)
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR cycler)
-
Equipment for protein detection (e.g., Western blot, AlphaLISA®)[17]
Procedure:
-
Compound Treatment: Treat cells with this compound at the desired concentration and a vehicle control for a defined period.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a specific lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Detection: Collect the supernatant containing the soluble proteins and analyze the amount of soluble EGFR at each temperature using Western blot or another sensitive detection method.
-
Data Analysis: Plot the amount of soluble EGFR as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement by the PROTAC.[16]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. refeyn.com [refeyn.com]
- 3. researchgate.net [researchgate.net]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ternary complex formation - Profacgen [profacgen.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | TargetMol [targetmol.com]
- 14. pelagobio.com [pelagobio.com]
- 15. pelagobio.com [pelagobio.com]
- 16. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. labhoo.com [labhoo.com]
Technical Support Center: Refining PROTAC EGFR Degrader Delivery Methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC EGFR degraders. Our goal is to help you overcome common challenges in your experiments and refine your delivery methods for targeted therapy.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the delivery of PROTAC EGFR degraders?
PROTACs, due to their larger molecular weight and complex structure compared to traditional small molecule inhibitors, present several delivery challenges:
-
Poor Physicochemical Properties: Many PROTACs have high molecular weight, hydrophobicity, and low aqueous solubility, which can lead to poor cell permeability and low bioavailability.[1][2][3]
-
Limited Oral Bioavailability: Achieving effective oral exposure is a significant hurdle for many PROTAC molecules due to their physicochemical characteristics that often fall outside of Lipinski's "rule of five".[4][5]
-
Off-Target Effects and the "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, leading to a decrease in the formation of the productive ternary complex and thus reduced degradation efficiency, a phenomenon known as the "hook effect".[2][6] Off-target degradation of other proteins is also a concern.[7][8]
-
Development of Resistance: As with other targeted therapies, cancer cells can develop resistance to PROTACs.[1]
-
Manufacturing and Formulation: The complexity of PROTAC molecules can create challenges in large-scale synthesis and the development of stable, effective formulations.[1]
Q2: What are the current strategies being explored to improve PROTAC EGFR degrader delivery?
Several innovative delivery strategies are being investigated to overcome the challenges of PROTAC delivery:
-
Nanoparticle-Based Delivery Systems: Encapsulating PROTACs within nanoparticles such as polymeric micelles, liposomes, and lipid-based nanoparticles can improve their solubility, stability, and pharmacokinetic profile.[2][3][9]
-
Antibody-PROTAC Conjugates (APCs): Similar to antibody-drug conjugates (ADCs), this approach uses monoclonal antibodies to selectively deliver PROTACs to cancer cells overexpressing a specific surface antigen, thereby increasing tumor specificity and reducing systemic toxicity.[1][9][10]
-
Targeted Delivery using Ligands: Conjugating PROTACs to molecules that bind to receptors overexpressed on cancer cells, such as folate (folate-caged PROTACs), can enhance tumor-specific delivery.[9][10][11][12]
-
Prodrug Strategies: Modifying the PROTAC molecule to create an inactive prodrug that is converted to the active form at the target site can improve its pharmacokinetic properties.[13]
-
Long-Acting Parenteral Formulations: Formulations like those using poly(lactic-co-glycolic acid) (PLGA) can provide sustained release of the PROTAC, maintaining effective concentrations over a longer period.[4]
Troubleshooting Guides
Issue 1: Low or No Degradation of Target EGFR
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Cell Permeability | 1. Perform a cellular uptake assay to quantify intracellular PROTAC concentration. 2. If uptake is low, consider reformulating the PROTAC using a nanoparticle delivery system or a prodrug approach.[2][3][13] | The PROTAC must reach its intracellular target to be effective. Poor permeability is a common issue for these large molecules.[14] |
| Inefficient Ternary Complex Formation | 1. Conduct an in vitro pull-down or co-immunoprecipitation (Co-IP) assay to assess the formation of the EGFR-PROTAC-E3 ligase complex.[15] 2. Optimize the linker length and attachment points of the PROTAC to improve the stability of the ternary complex. | The formation of a stable ternary complex is essential for efficient ubiquitination and subsequent degradation of the target protein.[14][16] |
| Incorrect PROTAC Concentration (Hook Effect) | 1. Perform a dose-response experiment with a wide range of PROTAC concentrations. 2. Analyze the degradation levels at each concentration to identify the optimal window and observe any potential hook effect at higher concentrations.[6] | The "hook effect" can lead to reduced degradation at high PROTAC concentrations.[2] |
| Low E3 Ligase Expression in Cell Line | 1. Quantify the protein levels of the recruited E3 ligase (e.g., VHL, CRBN) in your cell model by Western blot or mass spectrometry. 2. If expression is low, consider using a different cell line or a PROTAC that recruits a more highly expressed E3 ligase. | The abundance of the E3 ligase is a critical factor for PROTAC efficacy. |
| Target Protein is Short-Lived | 1. Determine the natural half-life of your target EGFR mutant. 2. If the protein has a very short half-life, achieving significant further degradation with a PROTAC can be challenging.[17] | The natural turnover rate of the target protein can influence the observable degradation induced by a PROTAC. |
Issue 2: Off-Target Toxicity or Cell Death
| Possible Cause | Troubleshooting Step | Rationale |
| Off-Target Protein Degradation | 1. Perform global proteomics (e.g., mass spectrometry) to identify unintended degraded proteins.[7][8] 2. Redesign the PROTAC with a more specific ligand for EGFR or the E3 ligase to minimize off-target binding. | The ligands of the PROTAC may have affinity for other proteins, leading to their unintended degradation and subsequent toxicity. |
| "On-Target" Toxicity in Normal Tissues | 1. Evaluate the expression levels of EGFR in normal tissues of concern. 2. If EGFR is expressed in healthy tissues, consider a targeted delivery strategy (e.g., antibody-PROTAC conjugate, folate-caged PROTAC) to increase tumor specificity.[9][10][12] | Degradation of the target protein in non-cancerous tissues can lead to toxicity. |
| General Cellular Toxicity of the PROTAC Molecule | 1. Synthesize and test a "non-degrading" control PROTAC (e.g., with a mutated E3 ligase ligand) to assess if the toxicity is independent of protein degradation. 2. If the control is also toxic, the chemical scaffold of the PROTAC itself may be cytotoxic. | The PROTAC molecule may have inherent toxicity unrelated to its degradation activity. |
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for PROTAC EGFR degraders.
Table 1: In Vitro Degradation and Proliferation Inhibition of a Representative EGFR PROTAC
| Cell Line | EGFR Mutant | DC₅₀ (nM) | IC₅₀ (nM) |
| HCC827 | del19 | 0.49 | 1.6 |
| H1975 | L858R/T790M | 1.56 | 3.2 |
| A549 | Wild-Type | >1000 | >1000 |
DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration. Data is representative and compiled from publicly available sources for illustrative purposes.[18][19]
Table 2: Comparison of Delivery Methods for a PROTAC EGFR Degrader
| Delivery Method | In Vivo Tumor Growth Inhibition (%) | Systemic Exposure (AUC) | Off-Target Organ Accumulation |
| Standard IV Injection | 45% | Low | High |
| Lipid Nanoparticle Formulation | 70% | Moderate | Moderate |
| Antibody-PROTAC Conjugate | 85% | High (in tumor) | Low |
AUC: Area under the curve. Data is hypothetical and for illustrative purposes to compare delivery strategies.
Experimental Protocols
Protocol 1: Western Blot for EGFR Degradation
-
Cell Seeding and Treatment: Seed cells (e.g., HCC827, H1975) in 6-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of the PROTAC EGFR degrader or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against EGFR overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the extent of EGFR degradation.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC EGFR degrader. Include a vehicle control and a positive control for cell death.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
Assay Reagent Addition: Add the MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: For MTT, solubilize the formazan crystals and measure the absorbance. For CellTiter-Glo®, measure the luminescence.
-
Data Analysis: Normalize the data to the vehicle-treated cells and plot the cell viability against the logarithm of the PROTAC concentration. Calculate the IC₅₀ value using a non-linear regression analysis.
Protocol 3: Ternary Complex Formation by Co-Immunoprecipitation (Co-IP)
-
Cell Treatment and Lysis: Treat cells with the PROTAC EGFR degrader or vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or EGFR, along with protein A/G magnetic beads, overnight at 4°C with gentle rotation.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against EGFR and the E3 ligase to detect the co-immunoprecipitated proteins. An increased signal for EGFR in the E3 ligase immunoprecipitate (and vice versa) upon PROTAC treatment indicates ternary complex formation.
Visualizations
Caption: EGFR Signaling Pathways.
Caption: PROTAC Mechanism of Action.
Caption: Troubleshooting Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective - Drug Discovery Today [drugdiscoverytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles [frontiersin.org]
- 10. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. tandfonline.com [tandfonline.com]
- 15. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 16. Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization | bioRxiv [biorxiv.org]
- 17. biorxiv.org [biorxiv.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
troubleshooting unexpected phenotypic responses to PROTAC EGFR degrader 3
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using PROTAC EGFR degrader 3. The information is tailored for researchers, scientists, and drug development professionals to address potential challenges during experimentation.
Troubleshooting Guide
This guide addresses specific unexpected phenotypic responses that may be encountered when using this compound.
? Issue: Incomplete or no degradation of target EGFR protein is observed.
Possible Causes and Solutions:
-
Suboptimal PROTAC Concentration (Hook Effect): At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are unproductive for degradation. This phenomenon is known as the "hook effect."[1][2]
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal concentration for maximal degradation (Dmax) and determine the half-maximal degradation concentration (DC50).
-
-
Incorrect Incubation Time: The kinetics of PROTAC-mediated degradation can vary. For instance, with this compound, a decrease in the expression of EGFRL858R/T790M is observed after 8 hours, with maximal degradation occurring after 48 hours.[3]
-
Solution: Conduct a time-course experiment to determine the optimal incubation time for maximal degradation in your specific cell line.
-
-
Low E3 Ligase Expression: The efficacy of a PROTAC is dependent on the expression of the recruited E3 ligase in the cell line being used.
-
Solution: Confirm the expression of the relevant E3 ligase (e.g., VHL or Cereblon) in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line with higher E3 ligase expression.
-
-
Impaired Ubiquitin-Proteasome System (UPS): The degradation of the target protein is dependent on a functional UPS.
-
Solution: As a control, treat cells with a proteasome inhibitor (e.g., MG132) alongside this compound. An accumulation of ubiquitinated EGFR would indicate that the upstream ubiquitination is occurring, but proteasomal degradation is impaired.
-
-
Cell Line Specificity: this compound has shown high selectivity for mutant EGFR.[3] It may not be effective in cell lines expressing wild-type EGFR.
-
Solution: Ensure you are using a cell line with a relevant EGFR mutation (e.g., H1975 for EGFRL858R/T790M or HCC827 for EGFRdel19).[3]
-
? Issue: Increased EGFR protein levels are observed after treatment.
Possible Causes and Solutions:
-
Feedback Mechanisms: Inhibition of a signaling pathway can sometimes trigger compensatory feedback loops that lead to the upregulation of the target protein.
-
Solution: Investigate downstream signaling pathways of EGFR (e.g., AKT, ERK) to see if they are inhibited. Also, measure the mRNA levels of EGFR to check for transcriptional upregulation.
-
-
Off-Target Effects: The PROTAC molecule could be indirectly affecting pathways that regulate EGFR expression.
-
Solution: Perform global proteomics to identify other proteins whose levels change upon treatment, which might provide clues about off-target effects.[4]
-
? Issue: High cell toxicity or unexpected phenotypic changes are observed.
Possible Causes and Solutions:
-
Off-Target Degradation: The PROTAC may be degrading other proteins in addition to EGFR, leading to toxicity.
-
Toxicity of the PROTAC Molecule: The chemical matter of the PROTAC itself, independent of its degradation activity, might be toxic to the cells.
-
Solution: Use a non-functional epimer or a version of the PROTAC where the E3 ligase-binding ligand is inactivated as a negative control. This will help determine if the observed toxicity is due to the degradation of the target or the chemical structure of the degrader itself.
-
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound in various cell lines.
Table 1: Half-Maximal Degradation Concentration (DC50) of this compound
| Cell Line | EGFR Mutation | DC50 (nM) |
| H1975 | L858R/T790M | 1.56 |
| HCC827 | del19 | 0.49 |
Data sourced from MedchemExpress.[3]
Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound
| Cell Line | EGFR Mutation | IC50 (nM) |
| H1975 | L858R/T790M | 32 |
| HCC827 | del19 | 1.60 |
| A431 | WT | >10000 |
| Ba/F3 | del19/T790M/C797S | 481 |
| Ba/F3 | L858R/T790M/C797S | 669 |
Data sourced from MedchemExpress.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot for EGFR Degradation
This protocol is for determining the level of EGFR protein in cells following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against EGFR
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at a confluency that will not lead to overgrowth by the end of the experiment (e.g., ~70% confluency for next-day treatment).[5] Treat cells with various concentrations of this compound and controls for the desired amount of time.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-EGFR antibody and the loading control antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the EGFR signal to the loading control to determine the relative protein levels.
Cell Viability Assay (e.g., CCK-8 or CellTiter-Glo®)
This protocol is for assessing the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Cell viability reagent (e.g., CCK-8 or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: The next day, treat the cells with a serial dilution of this compound and controls. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 96 hours).[6]
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the untreated control and plot the results to determine the IC50 value.
Ubiquitination Assay
This assay is to confirm that the degradation of EGFR is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell lysis buffer containing a deubiquitinase inhibitor (e.g., PR-619)
-
Antibody for immunoprecipitation (anti-EGFR)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibody against ubiquitin
-
Other reagents for Western blotting as described above
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) for a few hours before harvesting. Lyse the cells in a buffer containing a deubiquitinase inhibitor.
-
Immunoprecipitation: Incubate the cell lysates with an anti-EGFR antibody to capture EGFR and its binding partners. Then, add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binders.
-
Elution: Elute the proteins from the beads.
-
Western Blot: Perform a Western blot on the eluted samples using an anti-ubiquitin antibody to detect polyubiquitinated EGFR.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound.
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: Simplified EGFR signaling pathway and the point of intervention for this compound.
Frequently Asked Questions (FAQs)
? What is the mechanism of action of this compound?
This compound is a heterobifunctional molecule that works by inducing the degradation of the Epidermal Growth Factor Receptor (EGFR). It does this by simultaneously binding to EGFR and an E3 ubiquitin ligase, forming a ternary complex. This proximity leads to the ubiquitination of EGFR, marking it for degradation by the proteasome.[7] Interestingly, for this compound, it has been shown that the lysosome is also involved in the degradation process.[3][8]
? Which EGFR mutations is this compound effective against?
This compound is potent and selective against cells harboring EGFR mutations such as L858R/T790M and exon 19 deletion (del19).[3] It shows significantly less activity against wild-type EGFR.[3]
? Can this compound overcome resistance to EGFR inhibitors?
PROTACs are a promising strategy to overcome resistance to traditional EGFR tyrosine kinase inhibitors (TKIs).[9][10] By degrading the entire EGFR protein, they can be effective even when mutations are present that confer resistance to TKIs that only block the kinase activity. However, resistance to PROTACs themselves can emerge, for instance, through mutations in the target protein that prevent PROTAC binding or through alterations in the E3 ligase.[1] this compound shows reduced activity against the C797S mutation, which is a known resistance mechanism to third-generation EGFR inhibitors.[3]
? What are some common challenges when working with PROTACs?
Common challenges include:
-
The "Hook Effect": Reduced degradation at high PROTAC concentrations.[1][2]
-
Poor Pharmacokinetics: PROTACs are large molecules and can have issues with cell permeability and oral bioavailability.[1][11]
-
Off-Target Effects: The PROTAC could induce the degradation of other proteins, leading to unexpected phenotypes or toxicity.[4]
-
Resistance Mechanisms: Cells can develop resistance to PROTACs.[1][12]
? How should I store and handle this compound?
For specific storage and handling instructions, please refer to the manufacturer's datasheet that accompanied the product. In general, powdered compounds should be stored at the recommended temperature, protected from light and moisture. For solutions, follow the manufacturer's guidance on appropriate solvents and storage conditions to ensure stability.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
optimizing linker length of EGFR PROTACs for better efficacy
Welcome to the technical support center for researchers developing PROTACs targeting the Epidermal Growth Factor Receptor (EGFR). This resource provides troubleshooting guidance and answers to frequently asked questions related to optimizing the linker length of EGFR PROTACs to enhance their efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in an EGFR PROTAC?
A1: The linker in a Proteolysis Targeting Chimera (PROTAC) is a crucial component that connects the EGFR-binding warhead to the E3 ligase-recruiting ligand. Its primary role is to enable the formation of a stable ternary complex between EGFR and the E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[1][2][3] The formation of this complex is the necessary first step for the subsequent ubiquitination and proteasomal degradation of EGFR.[3][4] The length, composition, and attachment points of the linker significantly influence the stability and geometry of this ternary complex, thereby dictating the efficiency and selectivity of EGFR degradation.[1][5]
Q2: How does linker length affect the degradation of EGFR?
A2: Linker length has a profound impact on the degradation efficacy of EGFR PROTACs. An optimal linker length is required to properly orient the EGFR and E3 ligase for effective ubiquitination.[5][6][7]
-
Too short: A short linker may sterically hinder the formation of a productive ternary complex, leading to reduced degradation.[2]
-
Too long: An overly long and flexible linker can lead to an unstable ternary complex due to entropic penalties, which can also decrease degradation efficiency.[1] It is crucial to empirically determine the optimal linker length for a given EGFR warhead and E3 ligase ligand combination.[1]
Q3: Can modulating the linker length improve selectivity for mutant EGFR over wild-type (WT) EGFR?
A3: Yes, linker optimization is a key strategy for achieving selectivity for mutant EGFR over WT EGFR.[8] The conformational differences between mutant and WT EGFR can be exploited by fine-tuning the linker length and composition. A specific linker may favor the formation of a stable ternary complex with a mutant EGFR, while being less favorable for the WT protein.[8][9] For instance, some studies have shown that specific PROTACs can effectively degrade EGFR mutants (like those with exon 19 deletions or L858R mutations) while having minimal effect on WT EGFR.[10][11][12]
Q4: What are the most common types of linkers used for EGFR PROTACs?
A4: The most commonly used linkers for EGFR PROTACs are polyethylene glycol (PEG) chains and alkyl chains.[1][13] These are popular due to their chemical stability, ease of synthesis, and the ability to systematically vary their length. PEG linkers offer increased hydrophilicity which can improve the physicochemical properties of the PROTAC. Alkyl chains provide more rigidity compared to PEG linkers of similar length. The choice between these linker types can influence the PROTAC's permeability and degradation profile.
Troubleshooting Guide
Issue 1: My EGFR PROTAC shows good binding to EGFR but does not induce degradation.
-
Possible Cause 1: Inefficient Ternary Complex Formation. The linker may not be optimal for facilitating the interaction between EGFR and the E3 ligase. The length or rigidity of the linker could be preventing a productive ternary complex from forming.[14]
-
Troubleshooting Tip: Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., different numbers of PEG units or alkyl chain lengths). Test this library in a degradation assay to identify a more effective linker.
-
-
Possible Cause 2: "Hook Effect". At high concentrations, the PROTAC can form binary complexes (PROTAC-EGFR or PROTAC-E3 ligase) that do not lead to degradation, which can be more stable than the desired ternary complex.[2][4]
-
Troubleshooting Tip: Perform a dose-response experiment over a wide range of concentrations. If you observe a bell-shaped curve for degradation, this indicates a hook effect. Subsequent experiments should use concentrations in the optimal degradation range.
-
Issue 2: My EGFR PROTAC degrades both mutant and wild-type EGFR without selectivity.
-
Possible Cause: The linker allows for the formation of a stable ternary complex with both mutant and WT EGFR. The current linker may be too flexible or of a length that accommodates both protein conformations.
-
Troubleshooting Tip 1: Systematically shorten or lengthen the linker. A subtle change in length can sometimes be enough to introduce selectivity. For example, the extension of a PEG linker by a single unit has been shown to abolish activity against one target while retaining it for another.[1][2]
-
Troubleshooting Tip 2: Introduce more rigidity into the linker. Replacing a flexible PEG or alkyl chain with a more rigid structure can constrain the possible conformations of the PROTAC, potentially favoring binding to the mutant form of EGFR.
-
Issue 3: My EGFR PROTAC has poor cellular permeability.
-
Possible Cause: The physicochemical properties of the PROTAC, including a high molecular weight and polar surface area often associated with long PEG linkers, can limit its ability to cross the cell membrane.[13]
-
Troubleshooting Tip:
-
Optimize the linker to be as short as possible while still maintaining degradation activity.
-
Consider replacing a hydrophilic PEG linker with a more lipophilic alkyl linker, but be mindful of how this might affect solubility and ternary complex formation.
-
-
Quantitative Data Summary
The following tables summarize quantitative data from published studies on EGFR PROTACs, highlighting the impact of linker modifications on degradation efficacy.
Table 1: VHL-Based EGFR PROTACs
| PROTAC ID | EGFR Warhead | Linker Type & Length | Cell Line | Target EGFR Mutant | DC50 (nM) | Dmax (%) | Reference |
| MS39 | Gefitinib | PEG | HCC-827 | Del19 | 5.0 | >90 | [12] |
| MS39 | Gefitinib | PEG | H3255 | L858R | 3.3 | >90 | [12] |
| PROTAC 3 | Gefitinib | PEG | HCC-827 | Del19 | 11.7 | ~80 | [10] |
| PROTAC 10 | 4th Gen TKI | PEG | HCC-827 | Del19 | 34.8 | Not Reported | [10] |
| CP17 | Covalent Purine | Not Specified | H1975 | L858R/T790M | <1 | >90 | [15] |
| CP17 | Covalent Purine | Not Specified | HCC827 | Del19 | 0.49 | >90 | [15] |
Table 2: CRBN-Based EGFR PROTACs
| PROTAC ID | EGFR Warhead | Linker Type & Length | Cell Line | Target EGFR Mutant | DC50 (nM) | Dmax (%) | Reference |
| MS154 | Gefitinib | PEG | HCC-827 | Del19 | 11 | >90 | [12] |
| MS154 | Gefitinib | PEG | H3255 | L858R | 25 | >90 | [12] |
| SIAIS125 | Canertinib | Not Specified | PC9 | Del19 | 100 | Not Reported | [10] |
| PROTAC 2 | 4th Gen TKI | PEG | HCC-827 | Del19 | 45.2 | Not Reported | [10] |
| Compound 14 | Gefitinib | Not Specified | HCC827 | Del19 | 0.261 | 91.2 | [10] |
Experimental Protocols
1. Western Blotting for EGFR Degradation
This protocol is to quantify the reduction in EGFR protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HCC-827 for mutant EGFR, A549 for WT EGFR) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the EGFR PROTAC or DMSO as a vehicle control for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EGFR overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the EGFR band intensity to the loading control. Calculate the percentage of EGFR degradation relative to the DMSO-treated control. The DC50 (half-maximal degradation concentration) can be determined by fitting the data to a dose-response curve.
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to qualitatively assess the formation of the EGFR-PROTAC-E3 ligase ternary complex.
-
Cell Treatment and Lysis: Treat cells with the EGFR PROTAC at a concentration known to induce degradation for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or EGFR overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against EGFR and the E3 ligase.
-
Interpretation: The presence of both EGFR and the E3 ligase in the immunoprecipitate from PROTAC-treated cells (and their absence or significant reduction in the control) indicates the formation of the ternary complex.
Visualizations
Caption: The mechanism of action for an EGFR PROTAC.
Caption: A typical workflow for optimizing EGFR PROTAC linker length.
Caption: A decision tree for troubleshooting lack of EGFR degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 7. Impact of linker length on the activity of PROTACs. | Sigma-Aldrich [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ternary complex dissociation kinetics contribute to mutant-selective EGFR degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
how to address PROTAC EGFR degrader 3 instability in solution
Welcome to the technical support center for PROTAC EGFR Degrader 3. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges related to the stability of this molecule in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My this compound seems to be losing activity in solution. What are the recommended storage and handling conditions?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Storage of Stock Solutions: For long-term storage, it is recommended to store stock solutions at -80°C for up to six months. For shorter periods, storage at -20°C for up to one month is acceptable.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
-
Protection from Light: PROTACs and their components can be sensitive to light. It is advisable to store solutions in amber vials or tubes and to minimize exposure to light during experiments.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider storing solutions under an inert atmosphere, such as nitrogen.[2]
2. I am observing unexpected peaks in my analytical analysis (e.g., LC-MS) of this compound. What could be the cause?
The appearance of unexpected peaks may indicate degradation of the PROTAC. The complex structure of PROTACs, which includes a warhead, a linker, and an E3 ligase ligand, presents several potential sites for chemical instability.
-
Hydrolysis: The linker or other functional groups within the PROTAC molecule may be susceptible to hydrolysis, especially at non-neutral pH. The piperazine ring within the linker of some PROTACs can influence their protonation state and, consequently, their stability in aqueous solutions.[3][4][5][6][7][8]
-
Oxidation: Certain functional groups can be prone to oxidation. It is important to use high-purity solvents and minimize exposure to air.
-
Photodegradation: As with many complex organic molecules, exposure to light, particularly UV light, can lead to degradation.
To identify the nature of the degradation products, consider conducting forced degradation studies under various stress conditions (e.g., acid, base, peroxide, heat, light). Analysis of the stressed samples by LC-MS/MS can help to elucidate the degradation pathways.[9][10][11]
3. How can I improve the stability of this compound in my experimental solutions?
If you are experiencing instability, several formulation strategies can be employed to enhance the solubility and stability of PROTACs.
-
pH Control: Maintaining the pH of the solution within a stable range, typically close to neutral, can prevent acid- or base-catalyzed degradation. The ionization state of the piperazine moiety is pH-dependent, which can impact solubility and stability.[5][7][8]
-
Use of Co-solvents: For in vitro experiments, using co-solvents such as DMSO can help to maintain the solubility and stability of the PROTAC. However, it is crucial to ensure the final concentration of the co-solvent is compatible with your assay.
-
Lipid-Based Formulations: For in vivo studies, lipid-based formulations like self-nanoemulsifying drug delivery systems (SNEDDS) or lipid nanoparticles (LNPs) can improve the solubility, stability, and bioavailability of PROTACs.[12][13]
-
Polymeric Micelles: Encapsulating the PROTAC in polymeric micelles is another strategy to enhance its stability and solubility in aqueous environments.[14]
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Solution using LC-MS
This protocol outlines a general method for evaluating the stability of this compound in a buffered solution over time.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
LC-MS system (e.g., UPLC coupled to a high-resolution mass spectrometer)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution with PBS (pH 7.4) to a final concentration of 10 µM.
-
Incubate the solution at a controlled temperature (e.g., 37°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
To precipitate proteins and stop further degradation, add 3 volumes of cold ACN:MeOH (1:1 v/v) containing an internal standard to the aliquot.
-
Vortex the sample and centrifuge to pellet any precipitate.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
-
Analyze the samples using a suitable LC-MS method to quantify the remaining parent PROTAC and identify any degradation products. A typical mobile phase could be 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[2][12]
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the half-life (t₁/₂) of the degrader in the solution.
-
Analyze the mass spectra to identify potential degradation products by comparing the masses of new peaks to the parent mass and considering potential reactions like hydrolysis or oxidation.
Protocol 2: Photostability Testing of this compound
This protocol is based on the ICH Q1B guidelines for photostability testing and can be adapted for research purposes.[10][11][15]
Materials:
-
This compound (as a solid and in solution)
-
Chemically inert and transparent containers (e.g., quartz cuvettes or glass vials)
-
A light source capable of emitting both cool white fluorescent and near-UV light
-
Aluminum foil
-
Analytical method to quantify the PROTAC (e.g., HPLC-UV or LC-MS)
Procedure:
-
Sample Preparation:
-
Solid State: Place a thin layer of the solid PROTAC in a transparent container.
-
Solution State: Prepare a solution of the PROTAC in a relevant solvent (e.g., DMSO, PBS) in a transparent container.
-
Dark Control: Prepare identical samples but wrap them securely in aluminum foil to protect them from light.
-
-
Light Exposure:
-
Place the exposed and dark control samples in a photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At the end of the exposure period, analyze the exposed and dark control samples using a validated analytical method.
-
Compare the amount of PROTAC remaining in the exposed samples to the dark control samples.
-
Analyze for the appearance of any new peaks in the chromatogram of the exposed samples, which would indicate photodegradation products.
-
Data Analysis:
-
Calculate the percentage of degradation due to light exposure.
-
If significant degradation is observed, further characterization of the degradation products may be necessary.
Data Summary
| Condition | Parameter | Value | Reference |
| Storage (Stock Solution) | Temperature | -80°C | [1] |
| Duration | 6 months | [1] | |
| Temperature | -20°C | [1] | |
| Duration | 1 month | [1] | |
| Freeze-Thaw Stability | Gefitinib-based PROTACs-3 | Stable through 3 cycles | [16] |
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Potential degradation pathways for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sciex.com [sciex.com]
- 3. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Protein Forced Degradation Studies [intertek.com]
- 10. database.ich.org [database.ich.org]
- 11. iagim.org [iagim.org]
- 12. lcms.cz [lcms.cz]
- 13. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Degrader [proteomics.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. waters.com [waters.com]
Technical Support Center: Improving Selectivity of PROTAC EGFR Degrader 3 for Mutant EGFR
Welcome to the technical support center for researchers focusing on the targeted degradation of mutant Epidermal Growth Factor Receptor (EGFR). This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in your research and development efforts, specifically concerning PROTAC EGFR degrader 3 (also known as CP17) and strategies to enhance its selectivity.
Frequently Asked Questions & Troubleshooting
This section addresses common challenges and questions encountered during the development and evaluation of selective mutant EGFR degraders.
Q1: My this compound is not inducing degradation of mutant EGFR in my cell line. What are the potential causes?
A: Lack of degradation can stem from several factors. First, confirm the expression of the VHL E3 ligase in your cell line, as this compound functions by recruiting VHL.[1][2] Next, assess the compound's cell permeability, as poor uptake will prevent it from reaching its intracellular targets. The degradation process is also time- and concentration-dependent; ensure you have performed a sufficient time-course (up to 72 hours) and a full dose-response curve.[3] The degradation of EGFR by some PROTACs has been shown to be enhanced under serum-starvation conditions, which may be a variable to test.[4][5] Finally, verify the identity and passage number of your cell line to rule out issues like misidentification or acquired resistance.
Q2: I am observing significant degradation of wild-type (WT) EGFR, leading to poor selectivity. How can I address this?
A: The high selectivity of many EGFR PROTACs for mutant over WT EGFR is primarily due to the preferential formation of a stable ternary complex (Mutant EGFR-PROTAC-E3 Ligase).[6][7][8] If you are seeing WT EGFR degradation, consider the following:
-
Linker Optimization: The linker length and composition are critical. A small change, such as adding a single ethylene glycol unit, can abolish off-target activity (e.g., against HER2) and improve EGFR selectivity.[9] Experiment with different linker lengths and rigidities to optimize the geometry of the ternary complex, potentially destabilizing the WT EGFR complex while maintaining the mutant one.
-
Warhead Modification: The selectivity of the EGFR-binding moiety (the "warhead") is a key driver. While this compound uses a mutant-selective covalent ligand, you could explore warheads from other classes of inhibitors with even higher intrinsic selectivity for the target mutation.
-
E3 Ligase Choice: While this compound is VHL-based, some studies have developed parallel degraders using CRBN recruiters.[4][10] The choice of E3 ligase can alter the geometry and stability of the ternary complex, potentially offering a different selectivity profile.
Q3: How can I experimentally confirm that my degrader is working through the intended PROTAC mechanism?
A: To validate the mechanism of action, you should confirm ternary complex formation and dependence on the ubiquitin-proteasome or lysosomal systems.
-
Confirm Ternary Complex Formation: Use co-immunoprecipitation (Co-IP). Treat cells with your PROTAC, then immunoprecipitate the E3 ligase (e.g., VHL) and perform a Western blot to detect co-precipitated EGFR. A positive signal confirms the formation of the EGFR-PROTAC-VHL complex.[6][7]
-
Verify Degradation Pathway: Pre-treat cells with specific inhibitors before adding your PROTAC. A proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) will block degradation if it occurs via the ubiquitin-proteasome system (UPS).[11] Since this compound has been shown to involve the lysosome, using lysosomal inhibitors like bafilomycin A1 or chloroquine should also rescue EGFR from degradation.[3][12][13]
Q4: My degrader is effective against the T790M resistance mutation but not the C797S mutation. Why, and what is the solution?
A: The C797S mutation is a common mechanism of resistance to third-generation EGFR inhibitors like osimertinib.[1] PROTACs built from these inhibitors often rely on covalent binding to the Cysteine 797 residue. When this is mutated to a Serine, the covalent warhead can no longer bind effectively, rendering the PROTAC inactive. To overcome this, the solution is to design PROTACs using warheads from fourth-generation, non-covalent inhibitors or allosteric inhibitors that are effective against the triple mutation (e.g., L858R/T790M/C797S).[1][14]
Q5: I see reduced degradation at very high concentrations of my PROTAC. What is happening?
A: This is a classic phenomenon known as the "hook effect".[10] At optimal concentrations, the PROTAC effectively bridges the target protein and the E3 ligase to form a productive ternary complex. However, at excessively high concentrations, the PROTAC can independently saturate both the target protein and the E3 ligase, leading to the formation of binary complexes (PROTAC-EGFR and PROTAC-VHL) that cannot bridge to form the ternary complex. This reduces the overall efficiency of degradation. It is crucial to perform a full dose-response experiment to identify the optimal concentration range that maximizes degradation before the hook effect takes over.
Quantitative Data Summary
The following tables summarize the reported potency of this compound (CP17) in relevant cancer cell lines.
Table 1: Degradation Potency (DC₅₀) of this compound (CP17)
| Cell Line | EGFR Mutation | DC₅₀ (nM) | Citation(s) |
|---|---|---|---|
| H1975 | L858R/T790M | 1.56 | [2][3] |
| HCC827 | del19 | 0.49 |[2][3] |
Table 2: Anti-proliferative Activity (IC₅₀) of this compound (CP17)
| Cell Line | EGFR Status | IC₅₀ (nM) | Citation(s) |
|---|---|---|---|
| H1975 | L858R/T790M | 32 | [3] |
| HCC827 | del19 | 1.60 | [3] |
| A431 | WT | >10,000 |[3] |
Key Experimental Protocols
Protocol 1: Western Blot for Measuring EGFR Degradation
-
Cell Seeding: Plate cells (e.g., H1975, HCC827) in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
Serum Starvation (Optional): To enhance degradation, you may replace the culture medium with serum-free medium for 8-16 hours before treatment.[4][5]
-
Compound Treatment: Treat cells with a range of concentrations of the PROTAC degrader (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and boil. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against total EGFR overnight at 4°C. Wash, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the signal using an ECL substrate. Use a loading control (e.g., β-actin or GAPDH) to normalize the EGFR band intensity. Quantify band densities to determine the percentage of remaining EGFR relative to the vehicle control and calculate the DC₅₀ value.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
-
Cell Culture and Treatment: Grow cells (e.g., HCC827) to 80-90% confluency in 10 cm dishes. Treat with the PROTAC degrader (at a concentration known to be effective, e.g., 100 nM) or vehicle control for 4-16 hours.[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., 1% Triton X-100 in TBS with protease/phosphatase inhibitors).
-
Pre-clearing: Centrifuge the lysates to pellet debris. Add Protein A/G agarose beads to the supernatant and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to remove the pre-clearing beads. Add a primary antibody against the E3 ligase (e.g., anti-VHL) to the supernatant and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins by adding Laemmli buffer and boiling. Analyze the eluate by Western blot using an anti-EGFR antibody to detect the co-precipitated target. An input control should be run to show the initial presence of EGFR in the lysates.
Visualizations: Pathways and Workflows
Caption: Mechanism of Action for this compound.
References
- 1. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ternary complex dissociation kinetics contribute to mutant-selective EGFR degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 2024.sci-hub.box [2024.sci-hub.box]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of Potent PROTACs Targeting EGFR Mutants through the Optimization of Covalent EGFR Ligands - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 14. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating PROTAC EGFR Degrader 3-Induced Degradation: A Mass Spectrometry-Based Comparison Guide
This guide provides a comprehensive comparison of mass spectrometry with other common techniques for validating the degradation of Epidermal Growth Factor Receptor (EGFR) induced by PROTAC EGFR degrader 3. It is intended for researchers, scientists, and drug development professionals working on targeted protein degradation.
Introduction to this compound
PROTAC (Proteolysis Targeting Chimera) EGFR degrader 3 is a potent and selective molecule designed to induce the degradation of mutant forms of the Epidermal Growth Factor Receptor (EGFR).[1][2] It has demonstrated significant cellular activity in cancer cell lines such as H1975 (harboring EGFR L858R/T790M mutations) and HCC827 (with an EGFR exon 19 deletion).[1][2] Unlike traditional inhibitors that only block the protein's function, PROTACs facilitate the complete removal of the target protein from the cell. This compound has been shown to involve the lysosome in its degradation process.[1][2] Targeted protein degradation offers a promising strategy to overcome drug resistance that can emerge with conventional EGFR inhibitors.[3][4]
The Role of Mass Spectrometry in Validating Protein Degradation
Mass spectrometry (MS)-based proteomics has become an indispensable tool in the field of targeted protein degradation.[5][6] It offers a global and unbiased view of the entire proteome, allowing for the precise quantification of thousands of proteins simultaneously. This capability is crucial for validating the specific degradation of the target protein (EGFR) while also assessing potential off-target effects on other proteins. Advanced techniques like data-independent acquisition (DIA) proteomics provide comprehensive and reproducible quantification of protein changes across different conditions and time points, which is valuable for studying the kinetics of PROTAC-induced degradation.[5]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades.[7][8] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are crucial for regulating cell proliferation, survival, and differentiation.[8][9] Aberrant EGFR signaling is a hallmark of various cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 5. panomebio.com [panomebio.com]
- 6. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR interactive pathway | Abcam [abcam.com]
- 9. ClinPGx [clinpgx.org]
A Head-to-Head Comparison: PROTAC EGFR Degrader 3 vs. First-Generation EGFR Inhibitors
In the landscape of targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC), the Epidermal Growth Factor Receptor (EGFR) has been a pivotal target. First-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, revolutionized treatment by blocking the receptor's signaling pathway. However, their efficacy is often curtailed by the development of drug resistance. A new class of molecules, Proteolysis Targeting Chimeras (PROTACs), offers a novel strategy to overcome these limitations. This guide provides a detailed comparison of the efficacy of a potent, VHL-recruiting PROTAC, designated as PROTAC EGFR degrader 3 (also known as CP17), against first-generation EGFR inhibitors.
Mechanism of Action: Inhibition vs. Degradation
First-generation EGFR inhibitors and PROTACs operate on fundamentally different principles.
First-Generation EGFR Inhibitors (Gefitinib, Erlotinib): These small molecules function through an occupancy-driven mechanism. They reversibly bind to the ATP-binding site within the EGFR kinase domain, acting as competitive inhibitors.[1][2] This blockade prevents ATP from binding, thereby inhibiting EGFR autophosphorylation and blocking the downstream signaling cascades that drive cell proliferation and survival.[1][2] However, mutations in the ATP-binding pocket, such as the T790M mutation, can reduce the binding affinity of these inhibitors, leading to acquired resistance.
This compound: This molecule employs an event-driven catalytic mechanism. It is a heterobifunctional molecule composed of a ligand that binds to EGFR, a linker, and a ligand that recruits an E3 ubiquitin ligase (in this case, von Hippel-Lindau or VHL).[3][4] By bringing EGFR and the E3 ligase into close proximity, the PROTAC facilitates the tagging of EGFR with ubiquitin. This polyubiquitination marks the receptor for destruction by the cell's natural protein disposal machinery, the proteasome and/or lysosome.[5][6] Instead of merely inhibiting the target protein, this approach eliminates it from the cell entirely, a strategy that can be effective even against inhibitor-resistant mutations.[4]
Visualizing the Mechanisms
In Vitro Efficacy: A Quantitative Comparison
The effectiveness of anti-cancer compounds is often measured by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell proliferation. For PROTACs, an additional metric, the half-maximal degradation concentration (DC50), is used to quantify the concentration required to degrade 50% of the target protein.
The following tables summarize the reported efficacy of this compound (CP17), gefitinib, and erlotinib in well-established NSCLC cell lines.
| Table 1: Anti-proliferative Activity (IC50) in NSCLC Cell Lines | | :--- | :--- | :--- | :--- | | Cell Line | EGFR Status | This compound (CP17) IC50 (nM) | First-Generation Inhibitor IC50 (nM) | | HCC827 | Exon 19 Deletion | 1.60[5] | Gefitinib: < 1[7] Erlotinib: < 1[7], 447[8] | | H1975 | L858R / T790M | 32[5] | Gefitinib: 4,400 - 25,500[9] Erlotinib: >20,000[10] | | A431 | Wild-Type (WT) | >10,000[5] | Gefitinib: 26 - 57 [ ] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time). The data presented is for comparative purposes.
| Table 2: Protein Degradation Activity (DC50) of this compound (CP17) | | :--- | :--- | :--- | | Cell Line | EGFR Status | DC50 (nM) | | HCC827 | Exon 19 Deletion | 0.49[5] | | H1975 | L858R / T790M | 1.56[5] |
Key Observations:
-
Potency against Sensitive Mutations: In the HCC827 cell line, which harbors an EGFR exon 19 deletion, both this compound and first-generation inhibitors show potent anti-proliferative activity at very low nanomolar concentrations.[5][7]
-
Overcoming T790M Resistance: The most striking difference is observed in the H1975 cell line, which contains the T790M resistance mutation. First-generation inhibitors like gefitinib and erlotinib are largely ineffective, with IC50 values in the micromolar range.[9][10] In contrast, this compound maintains a potent IC50 of 32 nM, demonstrating its ability to overcome this critical resistance mechanism.[5]
-
Efficient Degradation: The DC50 values for this compound are exceptionally low (0.49 nM and 1.56 nM), indicating that it induces degradation of mutant EGFR with high efficiency.[5]
-
Selectivity: this compound shows high selectivity for mutant EGFR, with a very high IC50 (>10,000 nM) against the wild-type EGFR A431 cell line, suggesting a lower potential for side effects related to inhibiting EGFR in healthy tissues.[5]
Experimental Protocols
Reproducible and rigorous experimental design is crucial for comparing therapeutic compounds. Below are detailed methodologies for the key experiments used to generate the data in this guide.
Cell Viability Assay (MTT Protocol) for IC50
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11]
-
Cell Plating: Seed NSCLC cells (e.g., HCC827, H1975) into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, gefitinib, erlotinib) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[11]
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[12] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the compound concentration. Use a non-linear regression model to fit a dose-response curve and determine the IC50 value.
Western Blotting for Protein Degradation (DC50)
This technique is used to detect and quantify the amount of a specific protein (EGFR) in a sample.
-
Cell Plating and Treatment: Seed cells in 6-well plates and grow until they reach approximately 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Add ice-cold RIPA lysis buffer containing a protease inhibitor cocktail to each well.[13] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.[13] Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein samples to the same concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to EGFR overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for EGFR and the loading control using densitometry software. Normalize the EGFR signal to the loading control. Plot the normalized EGFR levels against the log of the PROTAC concentration to determine the DC50 value.
In Vivo Xenograft Tumor Model
Animal models are essential for evaluating a compound's efficacy in a complex biological system.[14][15]
-
Animal Housing: Use immunodeficient mice (e.g., NOD-SCID or nude mice) to prevent rejection of human tumor cells.
-
Cell Implantation: Subcutaneously inject a suspension of human NSCLC cells (e.g., 1-5 million H1975 cells in Matrigel) into the flank of each mouse.[14]
-
Tumor Growth and Randomization: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (e.g., vehicle control, gefitinib, this compound).
-
Compound Administration: Administer the compounds to the mice according to the planned schedule, dose, and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Monitoring: Measure tumor volume with calipers two to three times per week. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and perform further analysis (e.g., Western blotting or immunohistochemistry) to confirm target degradation in the tumor tissue. Compare the tumor growth inhibition (TGI) between the different treatment groups.
Conclusion
The comparison between this compound and first-generation EGFR inhibitors highlights a significant evolution in targeting EGFR-driven cancers. While first-generation inhibitors like gefitinib and erlotinib are effective against EGFR-sensitizing mutations, their utility is limited by acquired resistance, particularly the T790M mutation. This compound demonstrates a clear advantage by maintaining high potency against T790M-mutant cells. Its novel mechanism of inducing target protein degradation, rather than simple inhibition, provides a robust strategy to overcome resistance, eliminate the target protein scaffold, and potentially lead to more durable clinical responses. The preclinical data strongly supports the continued investigation of EGFR-targeting PROTACs as a next-generation therapy for NSCLC.
References
- 1. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Treatment of Cancer and Alzheimer’s Disease by PROTAC Degradation of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. bio-rad.com [bio-rad.com]
- 14. In vivo xenograft tumor model of human NSCLC [bio-protocol.org]
- 15. meliordiscovery.com [meliordiscovery.com]
A Comparative Guide to EGFR-Targeting PROTACs: Spotlight on PROTAC EGFR Degrader 3
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is rapidly evolving, with Protein Targeting Chimeras (PROTACs) emerging as a powerful modality to overcome the limitations of traditional small-molecule inhibitors. This guide provides a detailed comparison of PROTAC EGFR Degrader 3 (also known as CP17) with other prominent epidermal growth factor receptor (EGFR)-targeting PROTACs, focusing on their performance, underlying mechanisms, and the experimental data that defines their potential.
Introduction to EGFR-Targeting PROTACs
Epidermal growth factor receptor (EGFR) is a well-validated target in oncology, particularly in non-small cell lung cancer (NSCLC). However, the efficacy of EGFR tyrosine kinase inhibitors (TKIs) is often hampered by the emergence of drug resistance mutations. EGFR-targeting PROTACs offer a distinct mechanism of action by hijacking the cell's ubiquitin-proteasome system to induce the degradation of the EGFR protein, rather than simply inhibiting its kinase activity. This approach has the potential to eliminate both the enzymatic and scaffolding functions of EGFR and overcome resistance mechanisms.
This guide will focus on a comparative analysis of key EGFR PROTACs, including:
-
This compound (CP17): A potent degrader targeting EGFR mutants.
-
MS39: A gefitinib-based PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase.
-
MS154: A gefitinib-based PROTAC that recruits the cereblon (CRBN) E3 ligase.
-
Gefitinib-based PROTAC 3: An early proof-of-concept EGFR degrader.
Comparative Performance Data
The following tables summarize the in vitro performance of this compound and other key EGFR-targeting PROTACs in various cancer cell lines harboring different EGFR mutations.
Table 1: In Vitro Degradation Potency (DC50, nM)
| PROTAC | Cell Line | EGFR Mutation | DC50 (nM) | E3 Ligase Recruited |
| This compound (CP17) | H1975 | L858R/T790M | 1.56[1] | VHL |
| HCC827 | del19 | 0.49[1] | VHL | |
| MS39 | H3255 | L858R | 3.3[2] | VHL |
| HCC827 | del19 | 5.0[2] | VHL | |
| MS154 | H3255 | L858R | 25[2] | CRBN |
| HCC827 | del19 | 11[2] | CRBN | |
| Gefitinib-based PROTAC 3 | H3255 | L858R | 22.3 | VHL |
| HCC827 | del19 | 11.7 | VHL |
Table 2: In Vitro Anti-proliferative Activity (IC50, nM)
| PROTAC | Cell Line | EGFR Mutation | IC50 (nM) |
| This compound (CP17) | H1975 | L858R/T790M | 32[1] |
| HCC827 | del19 | 1.60[1] | |
| A431 | WT | >10000[1] | |
| MS39 | H3255 | L858R | Not explicitly stated |
| HCC827 | del19 | Not explicitly stated | |
| MS154 | H3255 | L858R | Not explicitly stated |
| HCC827 | del19 | Not explicitly stated |
Mechanism of Action and Molecular Design
PROTACs are bifunctional molecules composed of a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two. The choice of warhead, E3 ligase ligand, and linker composition are all critical for the potency, selectivity, and pharmacokinetic properties of the PROTAC.
This compound (CP17)
This compound (CP17) is a covalent PROTAC that utilizes a novel purine-containing EGFR ligand as its warhead and recruits the VHL E3 ligase.[3][4] Its covalent binding strategy is reported to be an effective approach for targeting the T790M resistance mutation.[3] Interestingly, the degradation of EGFR by CP17 has been shown to involve the lysosome, suggesting a more complex degradation mechanism than the canonical proteasome pathway for some PROTACs.[1]
MS39 and MS154
MS39 and MS154 are both derived from the first-generation EGFR inhibitor gefitinib.[2] MS39 recruits the VHL E3 ligase, while MS154 recruits the CRBN E3 ligase.[2] The direct comparison of these two PROTACs in the same study provides valuable insights into the impact of the recruited E3 ligase on degradation efficiency. Both molecules potently and selectively degrade mutant EGFR over wild-type EGFR.[2] Global proteomic analyses have confirmed that both MS39 and MS154 are highly selective for EGFR.[2]
The chemical structures of MS39 and MS154 reveal the modular nature of PROTAC design, with the same warhead (gefitinib derivative) being connected to different E3 ligase ligands via distinct linkers.
Signaling Pathways and Experimental Workflows
The degradation of EGFR by PROTACs leads to the downregulation of its downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cancer cell proliferation and survival.
The evaluation of EGFR PROTACs typically involves a series of in vitro and in vivo experiments to characterize their efficacy and mechanism of action.
Experimental Protocols
Western Blot for EGFR Degradation
-
Cell Culture and Treatment: Plate NSCLC cells (e.g., H1975, HCC827) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for the desired time (e.g., 24, 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against EGFR and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the EGFR signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 value.
MTT Assay for Cell Viability
-
Cell Seeding: Seed NSCLC cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data using a non-linear regression model.
In Vivo Performance
While direct in vivo efficacy and pharmacokinetic data for this compound (CP17) are not yet widely published, studies on other EGFR-targeting PROTACs provide valuable insights into their potential in preclinical models. For instance, a dacomitinib-based EGFR degrader, compound 13, demonstrated excellent antitumor efficacy (90% tumor growth inhibition) in an HCC827 xenograft model at a dose of 30 mg/kg without observable toxicity.[5] Another study on compound 14, a gefitinib-based degrader, also showed substantial anti-tumor activity in an HCC827 xenograft model.[6] These findings highlight the promise of EGFR PROTACs for in vivo applications. Pharmacokinetic studies on MS39 and MS154 have shown that they are bioavailable in mice, with MS39 being described as the first EGFR degrader with sufficient in vivo PK properties for efficacy studies.[2]
Selectivity
A critical aspect of any targeted therapy is its selectivity. For EGFR PROTACs, selectivity for mutant forms of EGFR over the wild-type (WT) receptor is highly desirable to minimize off-target effects and improve the therapeutic window. This compound (CP17), MS39, and MS154 have all demonstrated high selectivity for mutant EGFR over WT EGFR in cellular assays.[1][2] For example, CP17 shows an IC50 of over 10,000 nM in the WT EGFR-expressing A431 cell line, compared to low nanomolar IC50 values in mutant EGFR cell lines.[1] While comprehensive kinase selectivity panel data for these specific PROTACs is not publicly available, the existing data strongly suggests a favorable selectivity profile for mutant EGFR. The mechanism for this selectivity is an area of active investigation, with evidence suggesting that the formation of a stable ternary complex (EGFR-PROTAC-E3 ligase) is more efficient with mutant EGFR compared to WT EGFR.[7]
Conclusion
This compound (CP17) stands out as a highly potent and selective degrader of mutant EGFR, with particularly impressive sub-nanomolar degradation potency in del19 EGFR-mutant cells. Its unique covalent mechanism and involvement of the lysosomal degradation pathway warrant further investigation. When compared to other well-characterized EGFR PROTACs like MS39 and MS154, CP17 demonstrates comparable or superior in vitro activity.
The collective data on these EGFR-targeting PROTACs underscore the potential of this therapeutic modality to overcome the challenges of drug resistance in EGFR-driven cancers. Future studies focusing on the in vivo efficacy, pharmacokinetics, and safety profiles of these promising molecules will be crucial for their clinical translation. The continued exploration of different warheads, E3 ligase recruiters, and linker technologies will undoubtedly lead to the development of even more effective and safer EGFR-degrading therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Potent PROTACs Targeting EGFR Mutants through the Optimization of Covalent EGFR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel potent covalent inhibitor-based EGFR degrader with excellent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 7. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: PROTAC EGFR Degrader 3 vs. Osimertinib in Overcoming EGFR-Mutant Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of two distinct therapeutic modalities targeting the epidermal growth factor receptor (EGFR) in non-small cell lung cancer (NSCLC): the emerging PROTAC EGFR degrader 3 and the established third-generation tyrosine kinase inhibitor (TKI), Osimertinib. This guide delves into their mechanisms of action, comparative efficacy against clinically relevant EGFR mutations, and the experimental frameworks used to evaluate their performance.
Osimertinib, a cornerstone in the treatment of EGFR-mutant NSCLC, effectively targets both sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation that often arises after treatment with earlier-generation TKIs.[1][2] However, the emergence of further resistance mechanisms, most notably the C797S mutation, presents a significant clinical challenge, rendering Osimertinib and other irreversible TKIs ineffective.[3][4][5]
PROTAC (Proteolysis Targeting Chimera) technology offers a novel approach to combat this resistance. Unlike inhibitors that merely block protein function, PROTACs are bifunctional molecules that hijack the cell's own protein disposal machinery to induce the degradation of the target protein.[6][7] this compound has demonstrated the ability to degrade mutant EGFR, including forms resistant to Osimertinib, offering a promising new therapeutic avenue.
Quantitative Performance: A Comparative Analysis
To provide a clear and objective comparison, the following tables summarize the in vitro efficacy of this compound and Osimertinib against various EGFR-mutant NSCLC cell lines.
| Cell Line | EGFR Mutation Status | This compound | Osimertinib |
| IC50 (nM) | IC50 (nM) | ||
| H1975 | L858R/T790M | 32 | 2.34 - 37.9 |
| HCC827 | ex19del | 1.60 | 15.04 - 27.5 |
| PC9 | ex19del/T790M/C797S | >10000 | >1000 |
| Ba/F3 | ex19del/T790M/C797S | 481 | >1000 |
| Ba/F3 | L858R/T790M/C797S | 669 | >1000 |
| A431 | Wild-Type | >10000 | - |
Table 1: Comparative Anti-proliferative Activity (IC50) of this compound and Osimertinib. Data for this compound from MedchemExpress. Data for Osimertinib from various sources.[1][5][8][9]
| Cell Line | EGFR Mutation Status | This compound |
| DC50 (nM) | ||
| H1975 | L858R/T790M | 1.56 |
| HCC827 | ex19del | 0.49 |
Table 2: Degradation Capacity (DC50) of this compound. Data from MedchemExpress.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between Osimertinib and this compound lies in their mechanism of action.
Osimertinib acts as an irreversible inhibitor of the EGFR tyrosine kinase. It covalently binds to a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain, thereby blocking its signaling activity and downstream pathways that promote cell proliferation and survival.[10][11][12]
Caption: Mechanism of action of Osimertinib.
This compound is a heterobifunctional molecule. One end binds to the mutant EGFR protein, and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of EGFR, marking it for degradation by the proteasome. This removes the entire EGFR protein from the cell, a fundamentally different approach from simply inhibiting its function.[6]
Caption: Mechanism of action of this compound.
The EGFR Signaling Pathway: The Battlefield
Both molecules exert their effects by modulating the EGFR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[8][13][14][15][16] Aberrant activation of this pathway due to EGFR mutations is a key driver of NSCLC.
Caption: Simplified EGFR signaling pathway.
Experimental Protocols
The evaluation of these compounds relies on a suite of well-established in vitro assays.
Cell Viability Assay (Resazurin-Based)
This assay is used to determine the anti-proliferative activity (IC50) of the compounds.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., H1975, HCC827) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[17]
-
Compound Treatment: Cells are treated with a serial dilution of either this compound or Osimertinib for a specified period (e.g., 72 hours).[9]
-
Resazurin Addition: A resazurin-based reagent (e.g., alamarBlue) is added to each well.[3][10][13][18] Metabolically active, viable cells reduce the blue resazurin to the pink, fluorescent resorufin.
-
Incubation: Plates are incubated for 1-4 hours to allow for the colorimetric change.[3]
-
Data Acquisition: The fluorescence or absorbance is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blotting for EGFR Degradation
This technique is employed to quantify the degradation of EGFR protein (DC50) induced by the PROTAC.
Methodology:
-
Cell Treatment: Cells are treated with varying concentrations of this compound for a defined time (e.g., 24 hours).
-
Cell Lysis: Cells are washed and then lysed to extract total cellular proteins.[19]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11][19]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[11][19]
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for EGFR. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.[11]
-
Data Analysis: The intensity of the EGFR bands is quantified and normalized to the loading control. The half-maximal degradation concentration (DC50) is determined by plotting the percentage of remaining EGFR protein against the PROTAC concentration.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for a head-to-head comparison of an inhibitor and a degrader.
References
- 1. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Drug: Osimertinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of circRNAs in established osimertinib-resistant non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labbox.es [labbox.es]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
- 13. tipbiosystems.com [tipbiosystems.com]
- 14. Methods to Investigate EGFR Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of PROTAC EGFR Degrader 3 for Mutant vs. Wild-Type EGFR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of PROTAC EGFR degrader 3 in targeting mutant versus wild-type Epidermal Growth Factor Receptor (EGFR). It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Selectivity
This compound demonstrates significant selectivity for mutant forms of EGFR over the wild-type protein. This selectivity is evident in both its degradation potency and its anti-proliferative activity in cancer cell lines harboring specific EGFR mutations. The following tables summarize the key quantitative data.
| Cell Line | EGFR Status | DC50 (nM) | IC50 (nM) |
| H1975 | L858R/T790M | 1.56 | 32 |
| HCC827 | del19 | 0.49 | 1.60 |
| A431 | Wild-Type | >10000 | >10000 |
Table 1: Degradation (DC50) and anti-proliferative (IC50) activity of this compound in various cell lines.[1]
Experimental Protocols
Detailed below are the typical experimental protocols used to validate the selectivity of this compound.
Western Blotting for EGFR Degradation
This assay is used to quantify the reduction in EGFR protein levels following treatment with the PROTAC degrader.
Materials:
-
Cell lines: H1975 (EGFR L858R/T790M), HCC827 (EGFR del19), and A431 (EGFR wild-type)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-EGFR, Rabbit anti-p-EGFR, and Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.3, 1, 3, 10, 100, 300 nM) for 24 to 48 hours.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the EGFR and p-EGFR signals to the β-actin loading control. Calculate the DC50 value, which is the concentration of the degrader that results in 50% degradation of the target protein.
Cell Viability Assay (MTT Assay)
This assay measures the effect of the PROTAC degrader on cell proliferation and viability.
Materials:
-
Cell lines: H1975, HCC827, and A431
-
This compound
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.[1]
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the degrader that inhibits cell growth by 50%.
Mandatory Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound.
Experimental Workflow for Validating Selectivity
Caption: Experimental workflow for selectivity validation.
Differential EGFR Signaling in Mutant vs. Wild-Type Cells
Caption: Differential EGFR signaling pathways.
References
Cross-Validation of PROTAC EGFR Degrader 3 Activity in Non-Small Cell Lung Cancer (NSCLC) Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of PROTAC EGFR Degrader 3 and other key EGFR-targeting PROTACs in various non-small cell lung cancer (NSCLC) cell lines. The data presented is compiled from publicly available research to facilitate an objective comparison of their performance.
Introduction to EGFR-Targeting PROTACs in NSCLC
Epidermal growth factor receptor (EGFR) is a well-established therapeutic target in NSCLC. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to induce the degradation of target proteins, such as EGFR, rather than simply inhibiting their enzymatic activity. This approach offers the potential to overcome resistance mechanisms associated with traditional EGFR tyrosine kinase inhibitors (TKIs)[1]. This guide focuses on a specific gefitinib-based PROTAC that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, commonly referred to as "PROTAC 3" or "compound 3", and compares its activity with other notable EGFR degraders.
Comparative Activity of EGFR PROTACs in NSCLC Cell Lines
The following table summarizes the degradation (DC50) and inhibition of proliferation (IC50) values for this compound and other comparative EGFR PROTACs across a panel of NSCLC cell lines with different EGFR mutation statuses.
| PROTAC Degrader | Target Ligand | E3 Ligase Recruited | NSCLC Cell Line | EGFR Mutation | DC50 (nM) | IC50 (nM) | Reference |
| PROTAC 3 (Compound 3) | Gefitinib | VHL | HCC827 | del19 | 11.7 | Not Reported | [1][2] |
| H3255 | L858R | 22.3 | Not Reported | [1][2] | |||
| MS39 | Gefitinib | VHL | HCC827 | del19 | 5.0 | Not Reported | [1] |
| H3255 | L858R | 3.3 | Not Reported | [1] | |||
| MS154 | Gefitinib | CRBN | HCC827 | del19 | 11 | Not Reported | [1] |
| H3255 | L858R | 25 | Not Reported | [1] | |||
| Compound 14 | Gefitinib | CRBN | HCC827 | del19 | 0.26 | 4.91 (96h) | [1] |
| Ba/F3-L858R | L858R | 20.57 | Not Reported | [1] | |||
| CP17 | Osimertinib | VHL | HCC827 | del19 | 0.49 | 1.60 | [3] |
| H1975 | L858R/T790M | 1.56 | 32 | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of Action of an EGFR PROTAC.
Caption: Experimental Workflow for PROTAC Evaluation.
Experimental Protocols
Western Blot for EGFR Degradation
This protocol outlines the steps to determine the extent of EGFR degradation following PROTAC treatment.
-
Cell Culture and Treatment: Plate NSCLC cells (e.g., HCC827, H3255) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC EGFR degrader for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against EGFR overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the EGFR band intensity to the loading control. The DC50 value is calculated by plotting the percentage of EGFR degradation against the log concentration of the PROTAC.
MTT Assay for Cell Viability
This protocol is used to assess the effect of the PROTAC degrader on cell proliferation and determine the IC50 value.
-
Cell Seeding: Seed NSCLC cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC EGFR degrader. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log concentration of the PROTAC.
Conclusion
The presented data indicates that this compound (gefitinib-VHL) effectively induces the degradation of mutant EGFR in NSCLC cell lines harboring del19 and L858R mutations[1][2]. Comparative analysis with other EGFR PROTACs, such as MS39 and CP17, highlights the varying potencies and specificities that can be achieved by modifying the target ligand and the recruited E3 ligase[1][3]. The provided experimental protocols offer a foundational framework for researchers to conduct their own cross-validation studies. Further investigations are warranted to expand the characterization of these degraders across a broader range of NSCLC cell lines with diverse EGFR mutations and resistance profiles.
References
Validating On-Target Efficacy of PROTAC EGFR Degrader 3 via Genetic Knockout Models
This guide provides a comparative analysis of PROTAC EGFR degrader 3, a potent and selective degrader of mutant Epidermal Growth Factor Receptor (EGFR), against other EGFR-targeting PROTACs. It details the experimental validation of its on-target effects using genetic knockout models, offering researchers, scientists, and drug development professionals a comprehensive resource for assessing its performance.
Comparative Efficacy of EGFR Degraders
This compound has demonstrated significant potency and selectivity for mutant forms of EGFR, which are key drivers in non-small-cell lung cancer (NSCLC). The following tables summarize its performance in comparison to other experimental EGFR degraders.
| Degrader | Targeted EGFR Mutations | Cell Line | DC50 (nM) * | IC50 (nM) ** | E3 Ligase Recruited | Reference |
| This compound (CP17) | EGFRL858R/T790M | H1975 | 1.56 | 32 | VHL | [1][2] |
| EGFRdel19 | HCC827 | 0.49 | 1.60 | VHL | [1][2] | |
| EGFRWT | A431 | >10000 | >10000 | VHL | [1] | |
| Gefitinib-based PROTAC 3 | EGFRdel19 | HCC827 | 11.7 | - | VHL | [3] |
| EGFRL858R | H3255 | 22.3 | - | VHL | ||
| MS39 (Compound 6) | EGFRdel19 | HCC-827 | 5.0 | - | VHL | [4] |
| EGFRL858R | H3255 | 3.3 | - | VHL | [4] | |
| MS154 (Compound 10) | EGFRdel19 | HCC-827 | 11 | - | CRBN | [4] |
| EGFRL858R | H3255 | 25 | - | CRBN | [4] |
*DC50: Half-maximal degradation concentration. **IC50: Half-maximal inhibitory concentration for cell proliferation.
On-Target Validation Using Genetic Knockouts
To confirm that the cytotoxic effects of this compound are a direct result of EGFR degradation, a genetic knockout approach using CRISPR/Cas9 is employed. By comparing the degrader's effect on wild-type cells versus cells where the EGFR gene has been knocked out, researchers can definitively attribute the observed cellular responses to the presence or absence of the target protein.
Experimental Workflow: EGFR Knockout Validation
Caption: Workflow for validating the on-target effects of this compound using EGFR knockout cells.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers multiple downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[5][6] The dysregulation of this pathway is a hallmark of many cancers.[7] this compound aims to eliminate the receptor, thereby shutting down these pro-survival signals.
Caption: Simplified representation of the EGFR signaling pathway and its major downstream cascades.
Experimental Protocols
Western Blot for EGFR Degradation
This protocol is used to quantify the reduction in EGFR protein levels following treatment with this compound.
Materials:
-
Wild-type and EGFR knockout cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EGFR, anti-p-EGFR, anti-ERK, anti-p-ERK, anti-AKT, anti-p-AKT, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with varying concentrations of this compound for the desired time (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Wild-type and EGFR knockout cell lines
-
96-well plates
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed both wild-type and EGFR knockout cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value for the wild-type cells. In EGFR knockout cells, viability should be largely unaffected by the degrader, confirming its on-target action.
By employing these methodologies, researchers can rigorously validate the on-target effects of this compound, providing a strong rationale for its further development as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 4. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of E3 ligase utilization by different EGFR PROTACs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Epidermal Growth Factor Receptor (EGFR) PROTACs (Proteolysis Targeting Chimeras) that utilize different E3 ligases, supported by experimental data. This document focuses on the two most commonly recruited E3 ligases: Cereblon (CRBN) and Von Hippel-Lindau (VHL).
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. They achieve this by simultaneously binding to the target protein (in this case, EGFR) and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome. The choice of E3 ligase can significantly impact the potency, selectivity, and overall performance of a PROTAC.
Data Presentation: Performance of EGFR PROTACs
The following table summarizes the performance of various EGFR PROTACs, categorized by the E3 ligase they recruit. The data highlights key parameters such as the half-maximal degradation concentration (DC50), maximum degradation level (Dmax), and the targeted EGFR mutations and cell lines.
| PROTAC Name/Compound ID | E3 Ligase Recruited | Target EGFR Mutant(s) | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |
| VHL-Based PROTACs | ||||||
| MS39 (Compound 6) | VHL | Exon 19 Deletion | HCC-827 | 5.0 | >95 | [1] |
| L858R | H3255 | 3.3 | >95 | [1] | ||
| Compound 10 | VHL | Exon 19 Deletion | HCC827 | 34.8 | Not Specified | [2] |
| PROTAC 3 | VHL | Exon 19 Deletion | HCC827 | 11.7 | Not Specified | [2] |
| L858R | H3255 | 22.3 | Not Specified | [2] | ||
| CRBN-Based PROTACs | ||||||
| MS154 (Compound 10) | CRBN | Exon 19 Deletion | HCC-827 | 11 | >95 | [1] |
| L858R | H3255 | 25 | >95 | [1] | ||
| Compound 14 | CRBN | Exon 19 Deletion | HCC827 | 0.26 | 91.2 | [2] |
| L858R | Ba/F3 | 20.57 | Not Specified | [2] | ||
| Compound 2 | CRBN | Exon 19 Deletion | HCC827 | 45.2 | Not Specified | [2] |
| SIAIS125 | CRBN | L858R+T790M | H1975 | 30-50 | Not Specified | [3] |
| SIAIS126 | CRBN | L858R+T790M | H1975 | 30-50 | Not Specified | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of EGFR PROTACs are provided below.
Western Blotting for EGFR Degradation
This protocol is used to quantify the amount of EGFR protein remaining in cells after treatment with a PROTAC.
a. Cell Lysis:
-
Culture cells to 70-80% confluency in appropriate multi-well plates.
-
Treat cells with the desired concentrations of EGFR PROTAC or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
b. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
c. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for EGFR (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the EGFR signal to the loading control.
Cell Viability Assay (MTT or MTS)
This assay measures the metabolic activity of cells, which is an indicator of cell viability, to assess the cytotoxic effects of EGFR PROTACs.
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the EGFR PROTAC or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
For an MTT assay, add MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible. Then, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) and incubate with shaking to dissolve the formazan crystals.
-
For an MTS assay, add the MTS reagent directly to the culture medium and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curves to determine the IC50 values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the EGFR-PROTAC-E3 ligase ternary complex.
-
Treat cells with the EGFR PROTAC or vehicle control for a specified time.
-
Lyse the cells as described in the Western Blotting protocol.
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with a primary antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or EGFR overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with ice-cold lysis buffer.
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against EGFR and the E3 ligase. The presence of both proteins in the immunoprecipitate confirms the formation of the ternary complex.
Mandatory Visualization
Caption: Mechanism of action of EGFR PROTACs.
Caption: Simplified EGFR signaling pathway and the point of intervention by PROTACs.
Caption: Experimental workflow for the comparative study of EGFR PROTACs.
References
- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Validating the In Vivo Anti-Tumor Efficacy of PROTAC EGFR Degrader 3: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continuously evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a promising modality to overcome the limitations of traditional small molecule inhibitors. This guide provides a comparative analysis of the preclinical in vivo anti-tumor activity of PROTAC EGFR degrader 3 (also known as CP17), placing its potent in vitro profile in the context of other experimental EGFR degraders and approved EGFR inhibitors. While in vivo efficacy data for this compound is not yet publicly available, this document serves as a valuable resource by summarizing the performance of comparable molecules and outlining the experimental frameworks used to validate their anti-tumor effects.
Executive Summary
This compound (CP17) has demonstrated exceptional potency in preclinical in vitro studies, efficiently degrading clinically relevant EGFR mutations. This guide will delve into the available data for CP17 and provide a comparative assessment against other EGFR-targeting PROTACs for which in vivo data has been published, namely compound 13 and compound 14. Furthermore, we will contrast the potential of this degradation strategy with established EGFR tyrosine kinase inhibitors (TKIs).
Introduction to this compound (CP17)
This compound is a novel heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery to selectively eliminate EGFR proteins harboring specific mutations. In vitro studies have highlighted its significant potential:
-
High Degradation Potency: CP17 induces potent degradation of EGFRL858R/T790M and EGFRdel19 with DC50 values of 1.56 nM and 0.49 nM, respectively.
-
Selective Anti-proliferative Activity: It exhibits strong anti-proliferative effects in cancer cell lines with these mutations, with IC50 values of 32 nM in H1975 (EGFRL858R/T790M) and 1.60 nM in HCC827 (EGFRdel19) cells.
-
Mechanism of Action: The degradation process has been shown to involve the lysosomal pathway.
Despite this promising in vitro profile, to date, there is no publicly available data on the in vivo anti-tumor activity of this compound. Therefore, to understand its potential clinical utility, we will compare its profile with other EGFR PROTACs that have been evaluated in animal models.
Comparative In Vivo Anti-Tumor Activity of EGFR PROTACs
The following table summarizes the in vivo efficacy of two other notable EGFR PROTACs, providing a benchmark for the anticipated performance of potent EGFR degraders.
| Compound | Target | Cell Line Xenograft | Dosing | Tumor Growth Inhibition (TGI) |
| This compound (CP17) | EGFRL858R/T790M, EGFRdel19 | - | - | No Data Available |
| Compound 13 (Dacomitinib-based) | EGFRdel19 | HCC827 | 30 mg/kg | 90% |
| Compound 14 (Gefitinib-based) | EGFRDel19 | HCC827 | 30 mg/kg | Significant tumor growth suppression |
Alternative EGFR-Targeting Therapies
A number of small molecule inhibitors targeting EGFR have been approved for the treatment of non-small cell lung cancer (NSCLC). These therapies, while effective, are susceptible to resistance mechanisms that PROTACs aim to overcome.
| Drug | Mechanism of Action | Approved Indications for EGFR-mutant NSCLC |
| Gefitinib (Iressa) | Reversible EGFR TKI | First-line treatment of metastatic NSCLC with EGFR exon 19 deletions or exon 21 (L858R) substitution mutations. |
| Osimertinib (Tagrisso) | Irreversible EGFR TKI | First-line treatment of metastatic NSCLC with EGFR exon 19 deletions or exon 21 (L858R) substitution mutations; treatment of metastatic EGFR T790M mutation-positive NSCLC. |
| Dacomitinib (Vizimpro) | Irreversible pan-HER TKI | First-line treatment of patients with metastatic NSCLC with EGFR exon 19 deletion or exon 21 L858R substitution mutations. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized protocols for evaluating the anti-tumor activity of EGFR-targeting agents in xenograft models.
HCC827 Xenograft Model Protocol
-
Cell Culture: HCC827 cells, which harbor an EGFR exon 19 deletion, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are typically used.
-
Tumor Implantation: A suspension of HCC827 cells (e.g., 5 x 106 cells in a mixture of media and Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width2) / 2 is commonly used to calculate tumor volume.
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm3), animals are randomized into treatment and control groups. The investigational compound (e.g., PROTAC) or vehicle control is administered via a specified route (e.g., intraperitoneal or oral gavage) at a defined dose and schedule.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., Western blot to confirm target degradation).
Visualizing the EGFR Signaling Pathway and PROTAC Mechanism
To understand the therapeutic rationale, it is essential to visualize the key signaling pathways and the mechanism of action of PROTACs.
Caption: Simplified diagram of the major downstream signaling pathways activated by EGFR.
Caption: General mechanism of action for a PROTAC, leading to target protein degradation.
Conclusion
This compound (CP17) holds considerable promise as a therapeutic agent based on its impressive in vitro degradation and anti-proliferative profile against clinically relevant EGFR mutations. While the absence of in vivo data currently limits a direct assessment of its anti-tumor activity, the significant tumor growth inhibition observed with other EGFR PROTACs, such as compounds 13 and 14, in xenograft models provides a strong rationale for its continued development. Future in vivo studies will be critical to validate the therapeutic potential of this compound and to determine its efficacy and safety profile in comparison to existing EGFR-targeted therapies. This guide will be updated as new data becomes available.
A Comparative Analysis of the Degradation Kinetics of PROTAC EGFR Degrader 3 and Other Emerging EGFR Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the degradation kinetics of PROTAC EGFR degrader 3 with other notable EGFR degraders. The information presented is curated from peer-reviewed scientific literature and is intended to assist researchers in making informed decisions for their drug development programs. This document summarizes key quantitative data in structured tables, offers detailed experimental methodologies for reproducibility, and visualizes complex biological pathways and workflows to facilitate understanding.
Quantitative Comparison of Degradation Kinetics
The efficacy of a PROTAC degrader is primarily defined by its ability to induce the degradation of a target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the degrader required to achieve 50% of the maximum degradation, and the maximum degradation level (Dmax), which indicates the percentage of the target protein degraded at saturating concentrations of the PROTAC. A lower DC50 value signifies higher potency, while a higher Dmax value indicates greater efficacy.
The following table summarizes the reported DC50 and Dmax values for this compound and other EGFR degraders in various non-small-cell lung cancer (NSCLC) cell lines harboring EGFR mutations.
| Degrader | Target EGFR Mutation(s) | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference |
| This compound (CP17) | del19 | HCC827 | 0.49 | >90% (estimated) | VHL | [1] |
| L858R/T790M | H1975 | 1.56 | >90% (estimated) | VHL | [2] | |
| MS39 (Compound 6) | del19 | HCC827 | 5.0 | >95% | VHL | [3] |
| L858R | H3255 | 3.3 | >95% | VHL | [3] | |
| MS154 (Compound 10) | del19 | HCC827 | 11 | >95% | CRBN | [3] |
| L858R | H3255 | 25 | >95% | CRBN | [3] | |
| SIAIS125 | del19 | PC9 | 100 | >80% (estimated) | CRBN | [3][4] |
| Compound 13 | del19 | HCC827 | 3.57 | 91% | VHL | [5] |
| Compound 14 | del19 | HCC827 | 0.261 | 91.2% | CRBN | [3] |
Note: Dmax values indicated as "estimated" have been inferred from graphical representations of western blot data in the cited publications, as explicit percentage values were not always provided.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies for the key experiments cited in this guide.
Western Blotting for EGFR Degradation
Western blotting is a widely used technique to quantify the levels of a specific protein in a cell lysate. This method was employed to determine the DC50 and Dmax values for the EGFR degraders listed above.
Cell Culture and Treatment:
-
Cell Lines: Human non-small-cell lung cancer (NSCLC) cell lines, such as HCC827 (harboring an exon 19 deletion in EGFR), H1975 (with L858R and T790M mutations), H3255 (L858R mutation), and PC9 (exon 19 deletion), were utilized.[1][2][3][5]
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Degrader Treatment: Cells were seeded in 6-well plates and allowed to adhere overnight. The following day, the cells were treated with varying concentrations of the respective PROTAC EGFR degraders for a specified duration (typically 24 to 48 hours).[2][3]
Protein Extraction and Quantification:
-
Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit to ensure equal loading of protein for each sample.
Electrophoresis and Immunoblotting:
-
Gel Electrophoresis: Equal amounts of protein (typically 20-30 µg) were separated by SDS-PAGE on an 8-10% polyacrylamide gel.
-
Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with a primary antibody specific for total EGFR (e.g., rabbit anti-EGFR antibody). A loading control antibody, such as anti-β-actin or anti-GAPDH, was also used to normalize for protein loading.[6]
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
-
Quantification: The intensity of the protein bands was quantified using densitometry software (e.g., ImageJ). The EGFR protein levels were normalized to the loading control, and the percentage of degradation was calculated relative to the vehicle-treated control. DC50 and Dmax values were then determined by fitting the data to a dose-response curve using graphing software (e.g., GraphPad Prism).
Live-Cell Kinetic Degradation Assay (Adapted Protocol)
Live-cell assays provide real-time monitoring of protein degradation kinetics. While specific protocols for each degrader are not always detailed in the publications, the following adapted protocol outlines a general workflow for assessing EGFR degradation in living cells using technologies like NanoBRET™ or HiBiT.
Cell Line Generation:
-
CRISPR/Cas9 gene editing can be used to endogenously tag EGFR with a luminescent reporter, such as HiBiT, in a relevant NSCLC cell line. This creates a more physiologically relevant system compared to overexpression models.
Assay Procedure:
-
Cell Plating: The engineered cells are plated in a 96-well or 384-well plate.
-
Substrate Addition: A cell-permeable substrate for the luminescent reporter (e.g., furimazine for NanoLuc®) is added to the culture medium.
-
Degrader Addition: The PROTAC EGFR degrader of interest is added to the wells at various concentrations.
-
Kinetic Measurement: The luminescence signal is measured at regular intervals over a desired time course (e.g., every 30 minutes for 24-48 hours) using a plate reader equipped for luminescence detection.
-
Data Analysis: The decrease in luminescence over time corresponds to the degradation of the tagged EGFR protein. The degradation rate, DC50, and Dmax can be calculated from the kinetic data.
Visualizing the EGFR Signaling Pathway and PROTAC Mechanism of Action
To provide a clearer understanding of the biological context in which these degraders operate, the following diagrams, generated using the DOT language for Graphviz, illustrate the EGFR signaling pathway and the general mechanism of PROTAC-mediated protein degradation.
Caption: Simplified overview of the major EGFR signaling pathways.
Caption: General mechanism of PROTAC-mediated protein degradation.
Conclusion
The landscape of EGFR-targeted therapies is rapidly evolving with the advent of PROTAC degraders. This guide highlights that this compound is a highly potent molecule, exhibiting sub-nanomolar to low nanomolar DC50 values for the degradation of clinically relevant EGFR mutants. When compared to other degraders such as MS39, MS154, and compound 14, this compound demonstrates comparable or superior potency in specific cell lines. The choice of the E3 ligase recruiter (VHL or CRBN) appears to influence the degradation kinetics, and further studies are warranted to fully elucidate the structure-activity relationships. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to design and evaluate novel EGFR degraders. As the field progresses, a deeper understanding of the kinetic profiles of these molecules will be crucial for the development of next-generation cancer therapeutics.
References
- 1. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 4. Effective degradation of EGFRL858R+T790M mutant proteins by CRBN-based PROTACs through both proteosome and autophagy/lysosome degradation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel potent covalent inhibitor-based EGFR degrader with excellent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loading Controls for Western Blotting [sigmaaldrich.com]
A Head-to-Head Battle for EGFR Supremacy: PROTAC Degrader 3 vs. Small Molecule Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cell signaling, playing a pivotal role in cell growth, proliferation, and survival.[1][2] Its aberrant activation is a well-established driver of various cancers, making it a prime target for therapeutic intervention.[3] For years, the therapeutic landscape has been dominated by small molecule tyrosine kinase inhibitors (TKIs) that block EGFR's enzymatic activity.[3][4][5][6] However, the emergence of drug resistance and the recognition of EGFR's non-catalytic roles have spurred the development of a novel therapeutic modality: Proteolysis Targeting Chimeras (PROTACs).[7][8][9]
This guide provides a side-by-side analysis of a potent PROTAC, EGFR Degrader 3, and established small molecule EGFR inhibitors, offering a comprehensive comparison of their mechanisms, efficacy, and underlying experimental data.
Mechanisms of Action: Inhibition vs. Elimination
The fundamental difference between small molecule inhibitors and PROTACs lies in their mode of action: small molecule inhibitors follow an occupancy-driven model, while PROTACs operate via an event-driven , catalytic mechanism.[7][8]
Small Molecule EGFR Inhibitors: These drugs, including gefitinib, erlotinib, and osimertinib, function by competing with ATP for binding to the intracellular catalytic kinase domain of EGFR.[3][4] This binding event prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[1][4]
PROTAC EGFR Degrader 3: In contrast, PROTACs are heterobifunctional molecules designed to eliminate the target protein entirely.[8] EGFR Degrader 3 consists of a ligand that binds to EGFR and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[8][10] This induced proximity results in the polyubiquitination of EGFR, marking it for degradation by the cell's natural disposal system, the proteasome.[8] Some evidence also suggests the involvement of the lysosomal degradation pathway for certain EGFR PROTACs.[11][12] By removing the entire EGFR protein, PROTACs abrogate both its kinase activity and its non-enzymatic scaffolding functions, which can contribute to drug resistance.[8][10]
Visualizing the Molecular Battleground
To better understand these distinct mechanisms and the pathways they influence, the following diagrams illustrate the key molecular interactions and signaling cascades.
Caption: EGFR Signaling Pathways. Upon ligand binding, EGFR activates downstream cascades including RAS/MAPK, PI3K/AKT, and JAK/STAT, promoting cell growth and survival.
Caption: Mechanisms of Action. Small molecule TKIs block EGFR's active site, while PROTACs tag EGFR for destruction by the proteasome.
Quantitative Comparison: A Data-Driven Analysis
The following tables summarize the performance of this compound against various small molecule inhibitors based on available preclinical data.
Table 1: Comparative In Vitro Efficacy Against EGFR-Mutant Cell Lines
| Compound | Target EGFR Mutation(s) | Cell Line | IC50 (nM) - Antiproliferative | DC50 (nM) - Degradation |
| This compound | EGFRL858R/T790M | H1975 | 32[11] | 1.56[11] |
| EGFRdel19 | HCC827 | 1.60[11] | 0.49[11] | |
| EGFRWT | A431 | >10,000[11] | - | |
| Gefitinib (1st Gen) | EGFRdel19/L858R | HCC827 | ~5-10 | Not Applicable |
| EGFRL858R/T790M | H1975 | ~8,000 | Not Applicable | |
| Erlotinib (1st Gen) | EGFRdel19/L858R | HCC827 | ~5-20 | Not Applicable |
| EGFRL858R/T790M | H1975 | >10,000 | Not Applicable | |
| Osimertinib (3rd Gen) | EGFRdel19/L858R | HCC827 | ~15-25 | Not Applicable |
| EGFRL858R/T790M | H1975 | ~10-20 | Not Applicable |
Note: IC50 and DC50 values for small molecule inhibitors are approximated from publicly available data and may vary based on experimental conditions.
Table 2: Selectivity and Resistance Profile
| Feature | This compound | Small Molecule Inhibitors (General) |
| Selectivity for Mutant vs. WT EGFR | Highly selective for mutant EGFR over wild-type.[11][12] | Varies by generation. 1st Gen (Gefitinib, Erlotinib) have lower selectivity. 3rd Gen (Osimertinib) is designed for high selectivity against T790M mutants and sparing WT.[13] |
| Action on Drug-Resistant Mutations | Potent against T790M mutation.[11] Poor activity against C797S mutation.[11] | 1st Gen inhibitors are ineffective against T790M.[13] 3rd Gen inhibitors are effective against T790M but can be rendered ineffective by the C797S mutation. |
| Overcoming Scaffolding Function | Yes, by degrading the entire protein, it eliminates both catalytic and non-catalytic functions.[8] | No, the inhibited protein remains and can act as a scaffold, potentially leading to resistance via kinome rewiring.[8] |
Clinical Performance of Small Molecule Inhibitors
While this compound remains in the preclinical stage, small molecule inhibitors have a long history of clinical use, providing valuable benchmarks.
Table 3: Overview of Clinical Efficacy in First-Line Treatment of EGFR-Mutated NSCLC
| Drug | Generation | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Key Clinical Trial |
| Gefitinib/Erlotinib | 1st | ~20-32 months[14][15] | ~9-13 months[13][15] | Various |
| Osimertinib | 3rd | 38.6 months[14] | 18.9 months[13][14] | FLAURA[14] |
As demonstrated in the FLAURA trial, the third-generation inhibitor osimertinib showed a significant improvement in both overall and progression-free survival compared to first-generation inhibitors.[13][14][16]
Experimental Protocols
The data presented in this guide is derived from standard preclinical assays. Below are generalized protocols for these key experiments.
Cell Viability / Anti-proliferative Assay (IC50 Determination)
This assay measures the concentration of a compound required to inhibit cell growth by 50%.
-
Workflow:
-
Cell Seeding: Plate cancer cells (e.g., H1975, HCC827) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (PROTAC or inhibitor) for a specified period (typically 72 hours).
-
Viability Reagent: Add a viability reagent such as MTT or a luminescent-based reagent (e.g., CellTiter-Glo®).
-
Measurement: Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Plot the cell viability against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the development of EGFR degraders: PROTACs and LYTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | TargetMol [targetmol.com]
- 13. First- and Second-Generation EGFR-TKIs Are All Replaced to Osimertinib in Chemo-Naive EGFR Mutation-Positive Non-Small Cell Lung Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 15. Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients [lungdiseasesjournal.com]
- 16. Comparison of Erlotinib vs. Osimertinib for Advanced or Metastatic EGFR Mutation-Positive Non-Small-Cell Lung Cancer Without Prior Treatment: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming T790M-Mediated Resistance in EGFR-Mutant Lung Cancer: A Comparative Guide to PROTAC EGFR Degrader Technology
For Researchers, Scientists, and Drug Development Professionals
The emergence of the T790M mutation in the epidermal growth factor receptor (EGFR) is a primary driver of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2] While third-generation TKIs like osimertinib have been developed to target this mutation, the eventual development of further resistance underscores the need for novel therapeutic strategies.[3][4][5][6][7] Proteolysis-targeting chimeras (PROTACs) represent a promising approach, offering a distinct mechanism of action by inducing the degradation of the target protein rather than inhibiting its enzymatic activity.[8][9][10]
This guide provides a comparative analysis of a representative PROTAC EGFR degrader, herein referred to as "PROTAC EGFR Degrader 3," and its efficacy in overcoming T790M-mediated resistance. The data presented is a synthesis of findings from preclinical studies on various potent EGFR degraders.
Performance Comparison: this compound vs. Conventional Inhibitors
The primary advantage of PROTAC EGFR degraders lies in their ability to eliminate the entire EGFR protein, thereby preventing both its kinase-dependent signaling and potential scaffolding functions. This can lead to a more profound and durable inhibition of downstream pathways compared to traditional inhibitors.
Table 1: Anti-proliferative Activity against EGFR T790M Mutant NSCLC Cells
| Compound | Cell Line | Genotype | IC50 (nM) |
| This compound (Representative) | H1975 | L858R/T790M | 203.01[11] |
| Osimertinib | H1975 | L858R/T790M | ~8-15 |
| Gefitinib | H1975 | L858R/T790M | >10,000 |
| Afatinib | H1975 | L858R/T790M | ~250-500 |
Note: IC50 values for osimertinib, gefitinib, and afatinib are approximate ranges from publicly available data for comparison.
Table 2: Degradation Efficiency of EGFR T790M
| Compound | Cell Line | Genotype | DC50 (nM) | Dmax (%) |
| This compound (Representative) | H1975 | L858R/T790M | 126.2[11] | >90 |
| PROTAC 8 | H1975 | L858R/T790M | 5.9[12] | Not Reported |
| CP17 | H1975 | L858R/T790M | <10[13] | >90 |
DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of degradation achieved.
Mechanism of Action: PROTAC-Mediated EGFR Degradation
PROTACs are heterobifunctional molecules that simultaneously bind to the target protein (EGFR) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of EGFR, marking it for degradation by the proteasome. Some studies also suggest the involvement of the autophagy-lysosome pathway in the degradation process.[8][10]
Caption: Mechanism of PROTAC-mediated EGFR degradation.
EGFR Signaling and Overcoming Resistance
The T790M mutation confers resistance by increasing the affinity of EGFR for ATP, which outcompetes ATP-competitive inhibitors.[14] By degrading the entire EGFR protein, PROTACs can overcome this resistance mechanism and block downstream signaling pathways, such as MAPK and PI3K/AKT, which are crucial for tumor cell proliferation and survival.[15]
Caption: EGFR signaling and the point of intervention for PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize PROTAC EGFR degraders.
Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the anti-proliferative activity (IC50) of the PROTAC degrader.
-
Cell Seeding: Plate NSCLC cells (e.g., H1975) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC EGFR degrader or control compounds (e.g., osimertinib, DMSO vehicle) for 72 hours.
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 values using non-linear regression analysis.
Western Blotting for EGFR Degradation
Objective: To quantify the degradation of EGFR protein (DC50 and Dmax).
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of the PROTAC degrader for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against EGFR and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the EGFR signal to the loading control. Calculate the percentage of EGFR degradation relative to the vehicle-treated control to determine DC50 and Dmax.
Ubiquitination Assay
Objective: To confirm the ubiquitination of EGFR induced by the PROTAC degrader.
-
Cell Treatment: Treat cells with the PROTAC degrader and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate EGFR using an anti-EGFR antibody conjugated to protein A/G beads.
-
Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated EGFR species.
Experimental Workflow
The validation of a PROTAC EGFR degrader involves a systematic workflow from initial screening to in-depth mechanistic studies.
Caption: Workflow for the validation of PROTAC EGFR degraders.
Conclusion
PROTAC EGFR degraders have demonstrated significant potential in preclinical models to overcome T790M-mediated resistance in NSCLC.[8][11][12][13] By inducing the degradation of the EGFR protein, these molecules offer a distinct and potentially more robust mechanism of action compared to traditional kinase inhibitors. The data presented in this guide, representing the activity of potent EGFR degraders, highlights their ability to effectively eliminate the T790M mutant EGFR and inhibit the growth of resistant cancer cells. Further research and clinical development of these compounds are warranted to translate these promising preclinical findings into effective therapies for patients with EGFR-mutant lung cancer.
References
- 1. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies of overcoming osimertinib resistance in EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. targetedonc.com [targetedonc.com]
- 8. Effective degradation of EGFRL858R+T790M mutant proteins by CRBN-based PROTACs through both proteosome and autophagy/lysosome degradation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. publications.ersnet.org [publications.ersnet.org]
Comparative Proteomics Analysis for Off-Target Identification of a PROTAC EGFR Degrader
This guide provides a comparative analysis framework for identifying off-targets of PROTAC (Proteolysis-Targeting Chimera) EGFR degraders, using a hypothetical PROTAC EGFR Degrader 3 as an example. The methodologies and data presentation are based on established practices in quantitative proteomics for off-target profiling of targeted protein degraders.[1][2][3][4]
Introduction to PROTAC EGFR Degraders and Off-Target Analysis
PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[5][6] An EGFR-targeting PROTAC is designed to bind to the Epidermal Growth Factor Receptor (EGFR) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of EGFR.[7][8] While highly specific, PROTACs can sometimes induce the degradation of unintended proteins, known as off-targets, which can lead to toxicity or other undesirable effects.[9][10] Therefore, comprehensive off-target analysis using comparative proteomics is a critical step in the development and validation of PROTAC drugs.[1][2][3]
Comparative Proteomics Workflow for Off-Target Identification
A typical workflow for identifying off-targets of a PROTAC degrader involves treating cancer cells with the compound and a control, followed by quantitative mass spectrometry-based proteomics to compare protein abundance levels across the proteome.
EGFR Signaling Pathway
Understanding the EGFR signaling pathway is crucial for interpreting the downstream effects of EGFR degradation. EGFR activation triggers multiple signaling cascades that regulate cell proliferation, survival, and migration.[11][12][13][14]
Quantitative Proteomics Data Summary
The following table summarizes hypothetical quantitative proteomics data from an experiment comparing cells treated with this compound to a vehicle control. The data shows the fold change in protein abundance and the statistical significance (p-value).
| Protein | Gene | Function | Fold Change (Degrader vs. Control) | p-value | On/Off-Target |
| EGFR | EGFR | Receptor Tyrosine Kinase | -8.5 | < 0.001 | On-Target |
| Protein X | GENEX | Kinase | -3.2 | < 0.01 | Potential Off-Target |
| Protein Y | GENEY | Structural Protein | -1.1 | 0.45 | Not Significant |
| Protein Z | GENEZ | Transcription Factor | 2.5 | < 0.05 | Indirect Effect |
Interpretation of Data:
-
EGFR: As the intended target, a significant decrease in EGFR abundance is expected, confirming the on-target activity of the PROTAC.
-
Protein X: A significant decrease in the abundance of Protein X suggests it may be a direct off-target of the PROTAC degrader. Further validation is required.
-
Protein Y: The change in Protein Y abundance is not statistically significant, indicating it is likely not an off-target.
-
Protein Z: A significant increase in Protein Z abundance suggests an indirect effect of EGFR degradation, possibly due to changes in downstream signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of comparative proteomics experiments.
1. Cell Culture and Treatment:
-
Cell Line: H1975 non-small cell lung cancer (NSCLC) cells, which harbor the EGFR L858R/T790M mutation, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing either this compound (e.g., at 100 nM concentration) or a vehicle control (e.g., 0.1% DMSO). Cells are incubated for a specified time (e.g., 24 hours) to allow for protein degradation.
2. Sample Preparation for Mass Spectrometry:
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a buffer containing urea and protease/phosphatase inhibitors to denature proteins and prevent degradation.
-
Protein Digestion: Protein concentration is determined using a BCA assay. Equal amounts of protein from each sample are reduced, alkylated, and then digested overnight with sequencing-grade trypsin.
-
Peptide Labeling (for quantitative proteomics):
-
SILAC (Stable Isotope Labeling with Amino acids in Cell culture): Cells are cultured for several passages in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids (e.g., 13C6-Arginine and 13C6-Lysine). The "heavy" labeled cells are treated with the PROTAC, and the "light" labeled cells are treated with the vehicle. The cell populations are then mixed before lysis and analysis.
-
TMT (Tandem Mass Tag) Labeling: Peptides from each sample are labeled with isobaric TMT reagents, allowing for the multiplexed analysis of multiple samples in a single mass spectrometry run.
-
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The labeled peptide mixture is separated using a nano-flow high-performance liquid chromatography (HPLC) system with a reversed-phase column.
-
Mass Spectrometry (MS): The separated peptides are ionized and analyzed in a high-resolution mass spectrometer (e.g., an Orbitrap mass spectrometer). The instrument acquires MS1 scans to measure the mass-to-charge ratio of intact peptides and MS2 scans to fragment peptides and determine their amino acid sequence.
4. Data Analysis:
-
Protein Identification and Quantification: The raw mass spectrometry data is processed using software such as MaxQuant or Proteome Discoverer. Peptides are identified by matching the fragmentation spectra to a protein sequence database. Protein abundance is quantified based on the intensity of the corresponding peptides.
-
Statistical Analysis: Statistical tests (e.g., t-test or ANOVA) are performed to identify proteins with statistically significant changes in abundance between the PROTAC-treated and control groups. A fold-change cutoff and a p-value or adjusted p-value (q-value) threshold are applied to determine significant hits.
PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target protein.[15][16][17]
Conclusion
Comparative proteomics is an indispensable tool for the preclinical evaluation of PROTAC EGFR degraders. By providing a global view of protein abundance changes, this approach enables the confirmation of on-target activity and the identification of potential off-targets. This information is critical for optimizing the selectivity and safety profile of novel therapeutic agents in drug development. Further validation of potential off-targets through orthogonal methods, such as western blotting or targeted proteomics, is essential to confirm these findings.
References
- 1. researchgate.net [researchgate.net]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. panomebio.com [panomebio.com]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the development of EGFR degraders: PROTACs and LYTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. ClinPGx [clinpgx.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Confirming the Mechanism of Action of PROTAC EGFR Degrader 3 (CP17) Through Comparative Analysis and Mechanistic Studies
A definitive guide for researchers, scientists, and drug development professionals on the mechanism and comparative efficacy of PROTAC EGFR Degrader 3 (CP17), with a focus on its action against clinically relevant EGFR mutations. This guide provides a comprehensive comparison with other EGFR-targeting PROTACs, supported by experimental data and detailed protocols for key validation assays.
Introduction to PROTAC EGFR Degraders
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. For non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations, PROTACs offer a promising strategy to overcome resistance to traditional tyrosine kinase inhibitors (TKIs). This guide focuses on elucidating the mechanism of action of a potent covalent PROTAC, EGFR Degrader 3, also known as CP17, and compares its performance against other notable EGFR degraders.
Mechanism of Action of this compound (CP17)
This compound (CP17) is a bifunctional molecule that induces the degradation of mutant EGFR proteins. It consists of a ligand that binds to an E3 ubiquitin ligase and another ligand that covalently binds to the target EGFR protein. This binding brings the E3 ligase into close proximity with the EGFR protein, leading to its ubiquitination and subsequent degradation.
A key finding for CP17 is that its mechanism of action involves the lysosome in the degradation process of mutant EGFR.[1] This is a notable distinction from many other PROTACs that primarily utilize the ubiquitin-proteasome system.
The general mechanism of a PROTAC is illustrated below:
Comparative Performance of this compound (CP17)
CP17 has demonstrated exceptional potency and selectivity for mutant EGFR over wild-type (WT) EGFR. The following tables summarize its performance in comparison to other EGFR degraders based on published data.
Table 1: In Vitro Degradation Activity (DC50) of EGFR PROTACs
| PROTAC | Target EGFR Mutant | Cell Line | DC50 (nM) | E3 Ligase Recruited | Citation |
| CP17 (Degrader 3) | EGFRdel19 | HCC827 | 0.49 | VHL | [1][2] |
| CP17 (Degrader 3) | EGFRL858R/T790M | H1975 | 1.56 | VHL | [1] |
| MS39 (Compound 6) | EGFRdel19 | HCC827 | 5.0 | VHL | [2] |
| MS39 (Compound 6) | EGFRL858R | H3255 | 3.3 | VHL | [2] |
| MS154 (Compound 10) | EGFRdel19 | HCC827 | 11 | CRBN | [2] |
| MS154 (Compound 10) | EGFRL858R | H3255 | 25 | CRBN | [2] |
| Compound 13 | EGFRdel19 | HCC827 | 3.57 | VHL | [2] |
| SIAIS125 | EGFRdel19 | PC9 | 100 | CRBN | [2] |
| P3 | EGFRdel19 | HCC827 | 0.51 | Not Specified | [2] |
| Compound 14 | EGFRdel19 | HCC827 | 0.26 | CRBN | [2] |
| Compound 14 | EGFRL858R | H3255 | 20.57 | CRBN | [2] |
Table 2: Anti-proliferative Activity (IC50) of EGFR PROTACs
| PROTAC | Target EGFR Mutant | Cell Line | IC50 (nM) | Citation |
| CP17 (Degrader 3) | EGFRdel19 | HCC827 | 1.60 | [1] |
| CP17 (Degrader 3) | EGFRL858R/T790M | H1975 | 32 | [1] |
| CP17 (Degrader 3) | EGFRWT | A431 | >10000 | [1] |
| CP17 (Degrader 3) | EGFRdel19/T790M/C797S | Ba/F3 | 481 | [1] |
| CP17 (Degrader 3) | EGFRL858R/T790M/C797S | Ba/F3 | 669 | [1] |
| MS39 (Compound 6) | EGFRL858R | H3255 | Not Specified | |
| Compound 13 | EGFRdel19 | HCC827 | 6 | [2] |
| SIAIS125 | EGFRdel19 | PC9 | 2.6 | [2] |
| P3 | EGFRdel19 | HCC827 | 0.76 | [2] |
| Compound 14 | EGFRdel19 | HCC827 | 4.91 (96h) | [2] |
Confirming the Mechanism of Action: Experimental Protocols
While site-directed mutagenesis of the E3 ligase can be a definitive method to confirm the mechanism of action, several other well-established experimental approaches are commonly used to validate the PROTAC-mediated degradation pathway.
Experimental Workflow for Mechanism Confirmation
Western Blot for EGFR Degradation
Objective: To quantify the reduction in EGFR protein levels upon treatment with the PROTAC.
Protocol:
-
Cell Culture and Treatment: Seed NSCLC cells (e.g., HCC827 for EGFRdel19 or H1975 for EGFRL858R/T790M) in 6-well plates. Once confluent, treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for different time points (e.g., 4, 8, 16, 24, 48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against EGFR overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Densitometry analysis of the protein bands is performed to calculate the percentage of EGFR degradation relative to the vehicle-treated control.
Pathway Inhibition Assay
Objective: To confirm the involvement of the specific degradation pathway (proteasome or lysosome) and the recruited E3 ligase.
Protocol:
-
Pre-treatment with Inhibitors: Pre-treat the cells with specific inhibitors for 1-2 hours before adding the PROTAC.
-
Proteasome Inhibitor: MG-132 (10 µM)
-
Neddylation Inhibitor (blocks cullin-RING E3 ligase activity): MLN4924 (1 µM)
-
Lysosomal Inhibitor: Bafilomycin A1 (100 nM) or Chloroquine (50 µM)
-
E3 Ligase Ligand Competition: A high concentration of the E3 ligase ligand alone (e.g., Thalidomide for CRBN or VH-298 for VHL) to compete with the PROTAC for binding to the E3 ligase.
-
-
PROTAC Treatment: Add the PROTAC at a concentration known to cause significant degradation (e.g., its DC50 or DC90 value) and incubate for the optimal degradation time determined from the initial Western blot experiment.
-
Western Blot Analysis: Perform Western blotting as described above to assess EGFR protein levels. A rescue of EGFR degradation in the presence of an inhibitor confirms the involvement of that pathway or E3 ligase.
Co-immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To provide direct evidence of the formation of the EGFR-PROTAC-E3 ligase ternary complex.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at a concentration that promotes ternary complex formation.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either EGFR or the E3 ligase (e.g., anti-VHL or anti-CRBN) overnight at 4°C. Then, add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze the eluates by Western blotting using antibodies against the other two components of the expected ternary complex. For example, if EGFR was immunoprecipitated, blot for the E3 ligase. The presence of the E3 ligase in the EGFR immunoprecipitate confirms the formation of the ternary complex.
EGFR Signaling Pathway
PROTAC-mediated degradation of EGFR effectively shuts down its downstream signaling pathways, which are crucial for cancer cell proliferation and survival.
Conclusion
This compound (CP17) is a highly potent and selective degrader of mutant EGFR, including clinically relevant resistance mutations. Its mechanism of action, which involves lysosomal degradation, distinguishes it from many other EGFR PROTACs. The experimental protocols outlined in this guide provide a robust framework for confirming the mechanism of action of PROTACs and for the comparative evaluation of their efficacy. The continued development of potent and selective EGFR degraders like CP17 holds significant promise for the future of NSCLC treatment.
References
Safety Operating Guide
Navigating the Final Step: Proper Disposal of PROTAC EGFR Degrader 3
For researchers, scientists, and drug development professionals, the responsible handling and disposal of investigational compounds like PROTAC EGFR degrader 3 are as crucial as the experiments themselves. This guide provides essential, immediate safety and logistical information for the proper disposal of this potent bioactive molecule, ensuring the safety of laboratory personnel and minimizing environmental impact.
While specific disposal protocols for every novel research compound are not always readily available, established principles for the management of hazardous chemical waste provide a clear framework. This compound, as a biologically active small molecule designed to induce protein degradation, should be handled with the same precautions as other potent, cytotoxic, or pharmacologically active compounds. Adherence to institutional and local regulations is paramount.
Immediate Safety and Handling Protocol
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This establishes the first line of defense against accidental exposure.
Required Personal Protective Equipment (PPE):
| PPE Component | Specification | Purpose |
| Gloves | Nitrile, double-gloved | Prevents skin contact. |
| Lab Coat | Standard, fully buttoned | Protects clothing and skin from splashes. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and aerosols. |
| Respiratory | Fume hood | All handling of the compound and its waste should be performed within a certified chemical fume hood to prevent inhalation of any aerosols or dust. |
Step-by-Step Disposal Procedure
This procedure outlines the segregation and initial treatment of waste generated from experiments involving this compound.
1. Waste Segregation at the Source:
-
Immediately upon generation, segregate waste into designated, clearly labeled containers.
-
Never mix hazardous chemical waste with general laboratory trash.
2. Solid Waste Disposal:
-
Contaminated Materials: Items such as gloves, pipette tips, vials, and other disposable labware that have come into direct contact with this compound should be collected in a dedicated, sealed container labeled "Hazardous Chemical Waste" and "Cytotoxic Waste."
-
Unused Compound: Any remaining solid this compound should be disposed of in its original container, if possible, or in a securely sealed and clearly labeled waste vial.
3. Liquid Waste Disposal:
-
Aqueous Solutions: Collect all aqueous waste containing the degrader in a designated, leak-proof, and shatter-resistant container. The container must be clearly labeled with "Hazardous Chemical Waste," the name of the compound ("this compound"), and an approximate concentration.
-
Organic Solvents: Solutions of the degrader in organic solvents (e.g., DMSO, methanol) should be collected in a separate, compatible waste container, also clearly labeled with the chemical contents.
4. Decontamination of Work Surfaces:
-
After handling the compound, thoroughly decontaminate all work surfaces within the fume hood.
-
Use a suitable laboratory disinfectant or a 70% ethanol solution, followed by a thorough wipe-down.
-
All cleaning materials (e.g., paper towels, bench protectors) should be disposed of as solid hazardous waste.
5. Final Disposal:
-
All collected hazardous waste containers must be sealed and stored in a designated satellite accumulation area within the laboratory.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal. This is typically managed by the Environmental Health and Safety (EHS) department.
Chemical Inactivation (for specialized labs)
For laboratories with the appropriate capabilities and EHS approval, chemical inactivation can be considered to reduce the hazard level of the waste. This procedure should only be performed by trained personnel and in accordance with institutional guidelines.
A common method for the degradation of organic molecules is treatment with a strong oxidizing agent or hydrolysis under acidic or basic conditions. However, without specific data on the reactivity of this compound, a universally recommended inactivation protocol cannot be provided. If considering this route, consult with your institution's EHS office to develop a validated inactivation procedure.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of waste generated from experiments with this compound.
Safeguarding Researchers: A Comprehensive Guide to Handling PROTAC EGFR Degrader 3
Essential protocols for the safe handling and disposal of PROTAC EGFR Degrader 3, ensuring the protection of laboratory personnel and the integrity of research.
As the field of targeted protein degradation continues to advance, the development of novel molecules like this compound presents both exciting therapeutic possibilities and the need for rigorous safety protocols.[1][2] Ensuring the well-being of researchers and the prevention of laboratory contamination are paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and a comprehensive disposal plan for this compound.
While specific safety data for "this compound" is not publicly available, this guide is built upon established best practices for handling similar chemical compounds, including other PROTAC molecules.[3] It is critical to treat all new chemical entities as potentially hazardous until comprehensive toxicological data is available.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary defense against exposure to potentially hazardous compounds is the consistent and correct use of personal protective equipment. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar laboratory chemicals.
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Nitrile Gloves | - Always wear two pairs of gloves ("double-gloving"). - Inspect gloves for any signs of tears or degradation before use. - Change gloves immediately if they become contaminated. - Wash hands thoroughly after removing gloves. |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | - Must be worn at all times in the laboratory where the compound is handled. - A face shield should be used in addition to safety glasses or goggles when there is a risk of splashes or aerosol generation. |
| Body Protection | Laboratory Coat | - A fully buttoned, long-sleeved lab coat is mandatory. - Consider a disposable gown for procedures with a higher risk of contamination. |
| Respiratory Protection | Chemical Fume Hood | - All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Operational Protocol: Step-by-Step Guidance for Safe Handling
Adherence to a strict, methodical workflow is crucial for minimizing the risk of exposure and ensuring the quality of experimental results.
Preparation and Weighing
-
Work Area Preparation : Ensure the chemical fume hood is clean and uncluttered. All necessary equipment (spatula, weigh paper, vials, etc.) should be placed in the hood before starting.
-
Compound Handling : Handle the solid form of this compound exclusively within the fume hood.
-
Weighing : Use an analytical balance inside the fume hood if possible. If not, transfer a pre-weighed, sealed container to the balance, and then transfer the container back to the fume hood before opening.
Solution Preparation
-
Solvent Addition : Slowly add the desired solvent to the solid compound within the fume hood.
-
Mixing : Cap the vial securely before mixing or vortexing to prevent aerosol generation.
-
Storage : Store solutions in clearly labeled, sealed containers in a designated, well-ventilated area.
Experimental Use
-
Cell Culture and In Vitro Assays : When adding the PROTAC solution to cell cultures or assays, work within a biological safety cabinet (BSC) to maintain sterility and containment.
-
Animal Studies : For in vivo studies, appropriate animal handling protocols must be followed, including the use of specialized caging systems and PPE for animal care staff.
Disposal Plan: Managing and Mitigating Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste : All contaminated solid waste, including gloves, weigh paper, and pipette tips, must be placed in a designated, sealed hazardous waste container.
-
Liquid Waste : Unused solutions and contaminated liquid waste should be collected in a clearly labeled, sealed hazardous waste container. Do not pour any PROTAC-containing solutions down the drain.[3]
-
Contaminated Labware : Reusable labware should be decontaminated by soaking in a suitable solvent (e.g., ethanol) to remove any residual compound before washing.[3]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is essential.
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.[3]
-
Eye Contact : Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.[3]
-
Spill : In case of a spill, evacuate the immediate area. The spill should be cleaned up by trained personnel using appropriate absorbent materials and PPE.[3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
This comprehensive guide provides a foundation for the safe handling of this compound. It is imperative that all personnel receive training on these procedures and that the specific Safety Data Sheet (SDS) for the compound is reviewed once it becomes available. A proactive approach to safety is essential for fostering a secure and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
